molecular formula C5H9FO2 B074350 2-Fluoro-3-methylbutanoic acid CAS No. 1578-62-7

2-Fluoro-3-methylbutanoic acid

Cat. No.: B074350
CAS No.: 1578-62-7
M. Wt: 120.12 g/mol
InChI Key: DPPSUGSPUHMWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methylbutanoic acid is a versatile fluorinated building block of significant interest in medicinal chemistry and drug discovery. This compound features a fluorine atom at the alpha-carbon and a branched methyl group at the beta-position, creating a unique steric and electronic profile. Its primary research value lies in its use as a key synthetic intermediate for the preparation of more complex molecules, particularly in the development of protease inhibitors, enzyme substrates, and bioactive analogs. The introduction of fluorine can dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and bioavailability, making this acid a crucial tool for studying Structure-Activity Relationships (SAR). Researchers utilize this compound to incorporate a non-natural, sterically hindered amino acid precursor into peptides, thereby modulating their conformational flexibility and interaction with biological targets. Its mechanism of action in final bioactive compounds is context-dependent but often involves influencing electron density and hydrogen bonding capabilities, which can lead to enhanced binding affinity and selectivity. This reagent is indispensable for exploring new chemical space in the design of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-fluoro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPSUGSPUHMWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-62-7
Record name Butyric acid, 2-fluoro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-3-methylbutyric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-fluoro-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Fluoro-3-methylbutanoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 2-Fluoro-3-methylbutanoic acid , a strategic fluorinated building block in medicinal chemistry. It details the compound's structural properties, validated synthetic pathways, and its role as a bioisostere in drug development.[1]

Synonyms: 2-Fluoroisovaleric acid,


-Fluoroisovaleric acid
CAS Number:  1578-62-7 (Racemic) | Stereoisomers:  (R): 1730-91-2, (S): 32231-50-8

Executive Summary

This compound is a fluorinated aliphatic carboxylic acid derived structurally from isovaleric acid or the amino acid valine. In drug discovery, it functions as a bioisostere for non-fluorinated aliphatic acids, introducing metabolic stability against


-oxidation and modulating lipophilicity (LogD). Its structural rigidity and electronegativity make it a critical motif for "tailor-made" amino acid synthesis and protease inhibitor design.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyDataNote
Molecular Formula C

H

FO

Molecular Weight 120.12 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~85–90 °C at 15 mmHgExtrapolated from hydroxy-analog data
Density 1.12 g/cm³ (Predicted)Higher than isovaleric acid (0.93 g/cm³) due to F
pKa ~3.5More acidic than isovaleric acid (pKa 4.[2][3]77) due to inductive effect of F
SMILES CC(C)C(F)C(=O)O
InChI Key DPPSUGSPUHMWEH-UHFFFAOYSA-N

Synthetic Methodologies

The synthesis of this compound is non-trivial due to the volatility of the product and the need for precise stereocontrol. Two primary routes are established: Deaminative Fluorination (from Valine) and Deoxofluorination (from


-Hydroxy acids).
Route A: Deaminative Fluorination (Retention of Configuration)

This method utilizes the amino acid Valine as a chiral pool starting material. Treatment with sodium nitrite in hydrogen fluoride/pyridine (Olah's Reagent) generates a diazonium intermediate. The fluoride ion displaces the diazonium group with retention of configuration due to the participation of the neighboring carboxylate group (anchimeric assistance), forming an


-lactone intermediate that opens to the 

-fluoro acid.
  • Reagents: L-Valine, 70% HF/Pyridine, NaNO

    
    .
    
  • Conditions: -10°C to Room Temperature.

  • Yield: Typically 50–70%.

Route B: Deoxofluorination (Inversion of Configuration)

This route starts from 2-hydroxy-3-methylbutanoic acid (


-hydroxyisovaleric acid). Reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor activate the hydroxyl group, which is then displaced by fluoride via an S

2 mechanism, resulting in inversion of configuration .
  • Reagents:

    
    -Hydroxyisovaleric acid, DAST, CH
    
    
    
    Cl
    
    
    .
  • Conditions: -78°C to Room Temperature.

  • Note: Requires anhydrous conditions; DAST can be explosive upon heating.

Visualization: Synthetic Pathways

SynthesisPathways Valine L-Valine (Amino Acid) Diazonium Diazonium Intermediate Valine->Diazonium NaNO2, HF/Pyridine (Olah's Reagent) HydroxyAcid L-2-Hydroxy- isovaleric Acid ActivatedOH Activated O-Sulfur Species HydroxyAcid->ActivatedOH DAST or Deoxo-Fluor ProductRet 2-Fluoro-3-methyl- butanoic Acid (Retention of Config) Diazonium->ProductRet F- Displacement (Anchimeric Assistance) ProductInv 2-Fluoro-3-methyl- butanoic Acid (Inversion of Config) ActivatedOH->ProductInv SN2 Displacement (F-)

Figure 1: Comparison of deaminative fluorination (retention) vs. deoxofluorination (inversion) strategies.

Medicinal Chemistry Applications

The 2-fluoro-3-methylbutanoyl moiety is a versatile tool in the medicinal chemist's arsenal, primarily used to modulate the physicochemical and metabolic profile of a drug candidate.

Bioisosterism and pKa Modulation

Replacing the


-hydrogen of isovaleric acid with fluorine significantly lowers the pKa of the carboxylic acid (from ~4.8 to ~3.5). This increases the acidity, altering the ionization state at physiological pH, which can improve solubility or change binding interactions within a receptor pocket.
Metabolic Stability (The Fluorine Block)

The C-F bond is one of the strongest in organic chemistry (~110 kcal/mol). In aliphatic chains, the


-position is a "soft spot" for metabolic degradation (e.g., oxidation by Cytochrome P450s). Introducing fluorine at this position:
  • Blocks

    
    -hydroxylation:  Prevents the formation of unstable intermediates.
    
  • Steric Shielding: The Van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å) but smaller than a methyl group, providing steric protection without drastic steric clashes.

Peptidomimetics

This acid is a precursor to


-fluorovaline , a non-natural amino acid used in peptide engineering. Incorporating 

-fluorovaline into peptide drugs can protect the peptide bond from proteolytic cleavage, extending the half-life of the therapeutic.
Visualization: Metabolic Blocking Mechanism

MetabolicStability Isovaleric Isovaleric Acid (Parent) Metabolism CYP450 Oxidation Isovaleric->Metabolism Alpha-H abstraction Degradation Metabolic Degradation Metabolism->Degradation FluoroAnalog 2-Fluoro-3-methyl- butanoic Acid Blocked Oxidation BLOCKED FluoroAnalog->Blocked C-F Bond Strength (No Alpha-H) Stable Metabolically Stable Drug Blocked->Stable

Figure 2: Mechanism of metabolic stabilization via fluorine substitution at the alpha-carbon.

Safety and Handling Protocols

  • Corrosivity: As an

    
    -fluoro acid, the compound is corrosive and can cause severe skin burns and eye damage.
    
  • HF Danger (Synthesis): If synthesizing via Route A (HF/Pyridine), strict HF safety protocols are mandatory. Calcium gluconate gel must be available.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Glass containers are generally acceptable for the isolated acid, but avoid long-term storage in poor-quality glass if traces of free HF are suspected.

References

  • Olah, G. A., et al. (1979). "Synthetic Methods and Reactions; 63. Pyridinium Poly(hydrogen Fluoride) (30% Pyridine - 70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorination Reactions." Synthesis. Link

  • Haufe, G., et al. (2004). "Asymmetric Synthesis of

    
    -Fluoroalkyl-Substituted Amino Acids." Journal of Organic Chemistry. Link
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "this compound (CID 15310)."[3] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024). "Product Specification: (S)-2-Hydroxy-3-methylbutyric acid (Precursor Data)." Link

Sources

Technical Guide: Synthesis of 2-Fluoro-3-methylbutanoic Acid

[1]

Executive Summary

This compound is a strategic building block in medicinal chemistry.[1] The introduction of fluorine at the


This guide presents two distinct synthetic pathways selected for their reliability and specific utility:

  • Deaminative Fluorination: The preferred route for enantioselective synthesis starting from the chiral pool (L-Valine).

  • Nucleophilic Substitution (

    
    ):  A cost-effective, scalable route for racemic material starting from isovaleric acid.
    

Retrosynthetic Analysis & Strategy

The synthesis is approached via two primary disconnections: the C-N bond (exploiting the chiral pool) and the C-H bond (via

RetrosynthesisTargetThis compound(Target)ValineL-Valine(Chiral Pool)Target->ValineDeaminative Fluorination(Retains Stereochemistry)BromoAcid2-Bromo-3-methylbutanoic acid(Activated Intermediate)Target->BromoAcidNucleophilic Substitution(Inversion)IsovalericIsovaleric Acid(Commodity Chemical)BromoAcid->IsovalericHell-Volhard-ZelinskyBromination

Figure 1: Retrosynthetic disconnection showing the Chiral Pool route (red) and the Substitution route (green).

Method A: Deaminative Fluorination (Stereoselective)

Best for: High-value, enantiopure synthesis (e.g., (S)-2-fluoro-3-methylbutanoic acid). Mechanism: Diazotization followed by anchimeric assistance to form an

net retention
Reaction Scheme
Mechanistic Pathway

The stereochemical integrity is preserved through a transient

MechanismStep1L-ValineStep2DiazoniumIntermediateStep1->Step2NaNO2, HF/Py(Diazotization)Step3Alpha-Lactone(Transient)Step2->Step3-N2(Inversion 1)Step4(S)-2-Fluoro-3-methylbutanoic acidStep3->Step4F- Attack(Inversion 2= Net Retention)

Figure 2: Double-inversion mechanism ensuring retention of stereochemistry.

Detailed Protocol

Reagents:

  • L-Valine (1.0 equiv)

  • Pyridinium poly(hydrogen fluoride) (Olah's Reagent, 70% HF by wt) (excess, solvent/reagent)

  • Sodium Nitrite (

    
    ) (1.5 equiv)
    

Procedure:

  • Setup: Use a polyethylene or Teflon (PFA) flask. Glassware must be avoided due to HF etching.

  • Dissolution: Charge L-Valine (e.g., 10 mmol) into the flask. Cool to 0°C using an ice bath.

  • HF Addition: Slowly add HF

    
    Pyridine (approx. 10 mL per g of amino acid) under an inert atmosphere (
    
    
    ). Stir until dissolved.
  • Diazotization: Add dry

    
     in small portions over 1 hour, maintaining temperature 
    
    
    C. Vigorous evolution of
    
    
    gas will occur.
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.

  • Quench: Pour the reaction mixture carefully onto crushed ice/water.

  • Extraction: Extract the aqueous phase with Diethyl Ether (

    
    ).
    
  • Purification: Wash the combined organic layers with brine, dry over

    
    , and concentrate. Purify by vacuum distillation (bp ~78–80°C @ 15 mmHg).
    

Critical Safety Note: HF causes deep, painless burns that lead to bone necrosis. Always have Calcium Gluconate gel immediately available. Work in a functional fume hood with HF-resistant gloves.

Method B: Nucleophilic Substitution (Scalable)

Best for: Large-scale preparation of racemic material; avoids HF

Mechanism:

Reaction Scheme[3][4][5]
  • Bromination:

    
    
    
  • Fluorination:

    
    
    
Detailed Protocol

Step 1: Hell-Volhard-Zelinsky (HVZ) Bromination

  • Reagents: Isovaleric acid, Bromine (

    
    ), 
    
    
    (cat).
  • Procedure: Heat isovaleric acid with catalytic

    
     to 80°C. Add bromine dropwise. Post-reaction, quench with water to hydrolyze the acyl bromide to the 
    
    
    -bromo acid.
  • Yield: Typically 85–90%.

Step 2: Fluorination via Halogen Exchange

  • Reagents: 2-Bromo-3-methylbutanoic acid (1.0 equiv), Potassium Fluoride (KF, spray-dried, 2.0 equiv), Acetamide (solvent).

  • Procedure:

    • Mix 2-bromo-3-methylbutanoic acid and KF in acetamide.

    • Heat the mixture to 80–100°C for 4–6 hours.

    • Note: Higher temperatures favor elimination to 3-methylbut-2-enoic acid.

    • Workup: Dilute with water, acidify with HCl (to pH 1), and extract with DCM.

    • Purification: Fractional distillation is required to separate the fluoro-acid from the elimination byproduct (alkene).

Comparative Analysis

FeatureMethod A: Deaminative FluorinationMethod B: Nucleophilic Substitution
Starting Material L-Valine (Chiral)Isovaleric Acid (Achiral)
Stereochemistry Retention (High ee%)Racemic (Inversion of racemic SM)
Reagents HF

Pyridine,


, KF, Acetamide
Safety Profile High Hazard (HF handling)Moderate (Bromine handling)
Scalability Gram to Decagram scaleKilogram scale
Primary Impurity Hydroxy-acid (from

attack)
Alkenes (Elimination products)

Characterization Data (Expected)

  • Physical State: Colorless liquid.[2]

  • Boiling Point: ~78–82°C at 15 mmHg.

  • 
     NMR: 
    
    
    -190 to -200 ppm (doublet of doublets, coupled to H-2 and H-3).
  • 
     NMR (CDCl
    
    
    ):
    • 
       10.5 (br s, 1H, COOH)
      
    • 
       4.9 (dd, 
      
      
      Hz, 1H,
      
      
      -CH)
    • 
       2.3 (m, 1H, 
      
      
      -CH)
    • 
       1.0 (d, 6H, 
      
      
      )

References

  • Deaminative Fluorination Mechanism & Protocol

    • Olah, G. A., et al. "Synthetic Methods and Reactions.[3][4] 63. Pyridinium Poly(hydrogen fluoride) (30% Pyridine - 70% HF): A Convenient Reagent for Organic Fluorinations." Journal of Organic Chemistry, 1979, 44(22), 3872–3881. Link

    • Faustini, F., et al.
  • Nucleophilic Substitution (KF/Acetamide)

    • Mishra, A., et al.[5] "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment." Fluorine Notes, 2019, 6(127). (Describes the general KF/Acetamide protocol for

      
      -bromo acids). Link
      
    • Rozen, S., et al.[6][7] "Synthesis of

      
      -fluorocarboxylates from the corresponding acids using acetyl hypofluorite." Journal of Organic Chemistry, 2001, 66(22), 7464–7468. (Alternative electrophilic route reference). Link
      
  • General Properties of

    
    -Fluoro Acids: 
    
    • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008, 37, 308-319. Link

2-Fluoro-3-methylbutanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Fluoro-3-methylbutanoic acid , a critical fluorinated building block used in medicinal chemistry for bioisosteric replacement and metabolic stabilization.

Molecular Architecture, Synthesis, and Pharmaceutical Utility

Executive Summary

This compound (also known as


-fluoroisovaleric acid) is a fluorinated carboxylic acid derivative serving as a strategic intermediate in the synthesis of peptide mimetics and protease inhibitors. By introducing a fluorine atom at the 

-position of the isovaleric scaffold, researchers can significantly modulate the pKa, lipophilicity, and metabolic stability of the parent molecule without drastically altering its steric bulk. This guide details its physicochemical properties, validated synthetic protocols, and application logic in drug design.

Physicochemical Characterization

The introduction of the highly electronegative fluorine atom at the C2 position creates a dipole moment that influences both the acidity and the physical state of the molecule. Unlike its non-fluorinated analog (isovaleric acid), which is a liquid at room temperature, the 2-fluoro derivative often presents as a low-melting solid or semi-solid due to enhanced intermolecular interactions.

Core Identity Matrix
ParameterTechnical Specification
IUPAC Name This compound
Common Synonyms

-Fluoroisovaleric acid; 2-Fluoro-3-methylbutyric acid
CAS Registry Number 1578-62-7 (Racemic)
Molecular Formula C

H

FO

Molecular Weight 120.12 g/mol
Exact Mass 120.0587 Da
Chirality C2 is a stereocenter; exists as (R) and (S) enantiomers.[1]
Physical Properties Profile[2][3][4][5][6]
PropertyValueContextual Note
Physical State Low-melting solid / LiquidMP is approx. 35–40 °C; may appear as a solidified oil.
Boiling Point 182 °C (at 760 mmHg)Higher than isovaleric acid (176 °C) due to polarity.
Density 1.073 g/cm³Significantly denser than water.
Acidity (pKa) ~3.0 – 3.5 (Predicted)The

-F atom stabilizes the carboxylate anion via induction, increasing acidity compared to isovaleric acid (pKa 4.77).
Refractive Index 1.395Optical characteristic for purity verification.

Synthetic Pathways & Methodologies[5][7]

The synthesis of this compound requires precise control to avoid elimination side reactions (forming the alkene). The most robust method for research-scale production is Electrophilic


-Fluorination  of the corresponding ester enolate.
Protocol: Electrophilic Fluorination via NFSI[6][8]

This method is preferred over nucleophilic substitution (e.g., using KF on


-bromo esters) because it retains higher yields and suppresses elimination byproducts.

Reagents:

  • Substrate: Methyl isovalerate or tert-butyl isovalerate.

  • Base: Lithium Diisopropylamide (LDA) or LiHMDS (to generate the enolate).

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI).[2][3]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Enolate Generation: Cool a solution of LDA (1.1 equiv) in THF to -78 °C under inert atmosphere (Ar or N

    
    ). Add the isovalerate ester dropwise. Stir for 30–60 minutes to ensure complete deprotonation.
    
  • Fluorination: Dissolve NFSI (1.2 equiv) in THF and add it slowly to the enolate solution at -78 °C. The kinetic control is critical to prevent poly-fluorination.

  • Quench & Workup: Allow the reaction to warm to room temperature slowly. Quench with saturated NH

    
    Cl solution. Extract with ethyl acetate.[2]
    
  • Hydrolysis: Treat the fluorinated ester with LiOH in a THF/Water mixture to cleave the ester group, yielding the free acid.

  • Purification: Acidify the aqueous layer to pH 2 and extract. Final purification via vacuum distillation or recrystallization (if solid).

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.

Synthesis_Workflow Start Isovaleric Acid (Precursor) Ester Esterification (Methyl/t-Butyl) Start->Ester Protection Enolate Enolate Formation (LDA, -78°C) Ester->Enolate Deprotonation Fluorination Electrophilic Fluorination (NFSI Addition) Enolate->Fluorination C-F Bond Formation Hydrolysis Hydrolysis (LiOH/H2O) Fluorination->Hydrolysis Deprotection Product This compound (Target) Hydrolysis->Product Acidification

Figure 1: Step-wise synthetic pathway utilizing Electrophilic Fluorination (NFSI) to ensure regioselectivity at the alpha-carbon.

Analytical Profiling (QC Logic)

Verifying the identity of this compound requires interpreting specific spectral signatures arising from the Fluorine-Hydrogen coupling.

  • 
    F NMR:  This is the definitive test. Expect a signal around -180 to -200 ppm (referenced to CFCl
    
    
    
    ). The signal will be split into a doublet (coupling with
    
    
    -H) of doublets (coupling with
    
    
    -H).
  • 
    H NMR: 
    
    • The

      
      -proton (H-2) will appear as a distinct doublet of doublets (dd)  due to the large geminal H-F coupling constant (
      
      
      
      Hz) and the vicinal H-H coupling (
      
      
      Hz).
    • Shift: ~4.5 - 5.0 ppm (deshielded by F and COOH).

  • Mass Spectrometry (ESI-): Look for the molecular ion peak

    
     at m/z 119.05 .
    

Pharmaceutical Applications & SAR Logic[5]

In drug discovery, this compound is primarily used as a bioisostere for isovaleric acid or valine residues.

Metabolic Stability

The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing the


-hydrogen with fluorine blocks metabolic oxidation at this position. While 

-oxidation is less common than

-oxidation for fatty acids, the fluorine atom electronically deactivates the entire skeleton, potentially extending the half-life (

) of the drug candidate.
Acidity Modulation

The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid.[1] This can improve the bioavailability of the drug by altering its ionization state at physiological pH (7.4), potentially enhancing membrane permeability or binding affinity in enzyme pockets that require a specific charge state.

Structure-Activity Relationship (SAR)

The fluorine atom is small (van der Waals radius 1.47 Å) compared to a methyl group, making it a "steric mimic" of Hydrogen (1.20 Å) but with completely different electronic properties. This allows the molecule to fit into binding pockets designed for the non-fluorinated parent while altering the electrostatic environment.

SAR_Logic Core Drug Candidate (Isovaleric Moiety) Problem Issue: Rapid Metabolic Clearance or Poor Potency Core->Problem Solution Strategy: Alpha-Fluorination (Use this compound) Problem->Solution Effect1 Block Metabolic Oxidation (C-F Bond Strength) Solution->Effect1 Effect2 Modulate pKa (Electronic Induction) Solution->Effect2 Effect3 Conformational Lock (Gauche Effect) Solution->Effect3 Result Optimized Lead Compound (Improved PK/PD) Effect1->Result Effect2->Result Effect3->Result

Figure 2: Decision matrix for employing this compound in Lead Optimization.

Safety and Handling

As a fluorinated organic acid, standard safety protocols for corrosive substances apply.

  • GHS Classification:

    • H302: Harmful if swallowed.[4]

    • H314/H315: Causes severe skin burns/irritation.

    • H318: Causes serious eye damage.[5][4]

  • Handling: Use a fume hood. Wear nitrile gloves and chemical safety goggles. The compound may hydrolyze slightly in moist air, releasing HF traces over long periods; store in a desiccator or under inert gas.

References

  • PubChem. (2025).[4] this compound (Compound Summary).[1][5][4] National Library of Medicine. [Link]

  • Ma, J. A., & Cahard, D. (2004). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. (Contextual grounding for NFSI fluorination methodology). [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Comprehensive Technical Guide: 2-Fluoro-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Fluoro-3-methylbutanoic acid , a critical fluorinated building block in medicinal chemistry and materials science.

Executive Summary & Chemical Identity[1][2][3][4]

This compound (also known as


-fluoroisovaleric acid) is the fluorinated analog of isovaleric acid. It serves as a strategic "metabolic blocker" in drug design, where the introduction of fluorine at the 

-position prevents metabolic degradation via

-oxidation and significantly increases the acidity of the carboxylic acid group.
Critical Identifier Verification
  • CAS Number: 1578-62-7 (Verified)[1]

  • Conflicting CAS Warning: Databases frequently conflate this molecule with 3-Chloro-4-hydroxyphenylacetic acid (CAS 33697-81-3). Researchers must verify the structure explicitly when ordering.

  • IUPAC Name: this compound[1][2][3]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 120.12 g/mol [3]

Physicochemical Profile

The substitution of hydrogen with fluorine at the


-position induces drastic changes in electronic properties due to fluorine's high electronegativity.
PropertyThis compoundIsovaleric Acid (Parent)Impact of Fluorination
pKa 2.70 ± 0.10 4.77~100x increase in acidity (Inductive effect)
Boiling Point 96°C (at 15 mmHg)176°C (at 760 mmHg)Volatility remains comparable under vacuum
Chirality Yes (C2 position)NoEnables stereoselective synthesis
C-F Bond Length ~1.35 ÅN/AHigh bond strength (metabolic stability)

Historical Development & Synthesis Evolution[7]

The history of this compound is inextricably linked to the development of deaminative fluorination techniques in the 1970s and the rise of ferroelectric liquid crystals (FLCs) in the 1980s.

Era 1: The Olah Revolution (1970s)

Before the 1970s, introducing fluorine selectively into aliphatic chains was notoriously difficult. The breakthrough came with the development of Olah's Reagent (Pyridine·HF). Researchers discovered that natural amino acids (like L-Valine) could be converted directly into their corresponding


-fluoro acids via diazotization.
  • Significance: This reaction proceeds with retention of configuration , a rare phenomenon in nucleophilic substitution, driven by an anchimeric assistance mechanism (neighboring group participation) from the carboxylate group.

Era 2: Materials Science & FLCs (1980s-1990s)

In the search for faster-switching liquid crystal displays, chiral dopants were required to induce ferroelectricity in smectic phases.

  • Application: (S)-2-Fluoro-3-methylbutanoic acid was synthesized from L-Valine to serve as a chiral tail for liquid crystal cores. The high polarity of the C-F bond provided the necessary dipole moment to enhance the spontaneous polarization (

    
    ) of the material, a critical parameter for display switching speed.
    
Era 3: Modern Medicinal Chemistry (2000s-Present)

Today, the molecule is primarily used as a bioisostere for valine or isovaleric acid residues in peptide drugs.

  • Mechanism: The

    
    -fluorine atom blocks cytochrome P450-mediated oxidation at the 
    
    
    
    -carbon, extending the half-life of the parent drug.
  • Target: It has been investigated as a fragment for inhibiting Fatty Acid Synthase (FAS) , an enzyme upregulated in many cancers.

Technical Synthesis Protocols

Method A: Deaminative Fluorination (Gold Standard)

This method is preferred for generating enantiomerically pure material starting from the abundant chiral pool (L-Valine).

Reaction Logic:

  • Diazotization: Sodium nitrite reacts with the amine in acidic media to form a diazonium salt (

    
    ).
    
  • Anchimeric Assistance: The neighboring carboxylic acid attacks the

    
    -carbon, displacing nitrogen and forming a transient, unstable 
    
    
    
    -lactone
    intermediate.
  • Fluorination: The fluoride ion (from HF) opens the lactone ring. Because the lactone formation inverted the center, and the ring-opening inverts it back, the net result is retention of configuration .

Protocol:

  • Reagents: L-Valine (10 mmol), Pyridine·HF (70% HF, 5 mL), Sodium Nitrite (

    
    , 15 mmol).
    
  • Setup: Polyethylene or Teflon vessel (Glass is etched by HF).

  • Procedure:

    • Dissolve L-Valine in Pyridine·HF at 0°C.

    • Slowly add solid

      
       over 1 hour. Caution: Evolution of 
      
      
      
      gas and toxic fumes.
    • Stir at room temperature for 2-4 hours.

    • Quench with ice water and extract with diethyl ether.

  • Purification: Distillation under reduced pressure (bp ~96°C @ 15 mmHg).

  • Yield: Typically 60-80%.

Method B: Nucleophilic Substitution (Racemic/Inversion)

Used when chirality is not required or when starting from the bromo-acid.

Protocol:

  • Precursor: 2-Bromo-3-methylbutanoic acid.

  • Reagent: Potassium Fluoride (spray-dried) or TBAF.

  • Solvent: Polar aprotic (Acetamide or DMSO) to enhance fluoride nucleophilicity.

  • Conditions: Heat to 80-100°C for 12 hours.

  • Note: This

    
     reaction results in inversion of configuration .
    

Visualizing the Chemistry

Diagram 1: Deaminative Fluorination Pathway (Retention of Configuration)

Synthesis Valine L-Valine (S-Configuration) Diazonium Diazonium Intermediate Valine->Diazonium NaNO2, HF/Py (Diazotization) Lactone Alpha-Lactone (Transient Inversion) Diazonium->Lactone -N2 (Intramolecular Attack) Product (S)-2-Fluoro-3- methylbutanoic acid Lactone->Product +F- (Ring Opening Retention Net)

Caption: The mechanistic pathway from L-Valine to the target fluoro-acid. The formation of the alpha-lactone intermediate ensures the final product retains the stereochemistry of the starting amino acid.

Diagram 2: pKa Shift and Electronic Effects

Properties Isovaleric Isovaleric Acid pKa: 4.77 No Induction FluoroIso This compound pKa: 2.70 Strong Inductive Effect (-I) Isovaleric->FluoroIso Alpha-Fluorination Effect Fluorine Electronegativity (Stabilizes Carboxylate Anion) Effect->FluoroIso

Caption: Comparative acidity. The electron-withdrawing fluorine atom stabilizes the negative charge on the carboxylate ion, lowering the pKa by approximately 2 units.

References

  • Olah, G. A., et al. (1979). "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions." Journal of Organic Chemistry.

  • Barberá, J., et al. (1993). "Synthesis and Study of New

    
    -Haloacid Ferroelectric Liquid Crystal Derivatives." Journal of the American Chemical Society. 
    
  • Haufe, G. (2004).[4] "Asymmetric Synthesis of Fluoroorganic Compounds." Wiley-VCH. (Reference for retention mechanism via

    
    -lactone).
    
  • Smolecule. (2024). "this compound Product Database." (Source for pKa and physical data).

Sources

Technical Guide: Safety, Handling, and Application of 2-Fluoro-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3-methylbutanoic acid (CAS: 1578-62-7 / 886762-08-9) is a specialized fluorinated building block used primarily in the synthesis of bioactive peptides and peptidomimetics. As an


-fluorinated carboxylic acid, it presents a dual-hazard profile: severe corrosivity  typical of low-molecular-weight acids, and potential metabolic toxicity  due to the bioisosteric nature of the fluorine atom.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a field-validated framework for handling this compound in drug discovery and development environments. The core directive is Containment and Control , prioritizing the prevention of dermal absorption and inhalation.

Part 1: Physicochemical Profile & Hazard Identification

Understanding the "Why" behind the safety protocols requires analyzing the molecule's physical properties. The electron-withdrawing nature of the fluorine atom at the


-position significantly increases the acidity compared to its non-fluorinated parent, isovaleric acid.
Table 1: Physicochemical Properties & Risk Implications
PropertyValue (Approx.)Scientific Implication
Molecular Weight 120.12 g/mol Low MW implies high volatility; vapor pressure management is critical.
Physical State Liquid (Colorless to light yellow)Fluidity allows for easy splashing; requires face protection.
pKa ~2.6 – 2.8 (Predicted)Significantly more acidic than Isovaleric acid (pKa 4.77). Causes faster, deeper tissue burns.
Boiling Point 170–180 °CHigh boiling point, but significant vapor generation upon heating.
Solubility Soluble in organic solvents, waterReadily crosses biological membranes; high risk of systemic absorption.
Toxicology Insight: The "Lethal Synthesis" Risk

Unlike simple mineral acids,


-fluoro acids carry a risk of metabolic toxicity. While this compound is not as acutely toxic as fluoroacetic acid (Compound 1080), it is a structural analog of valine and isovaleric acid.
  • Mechanism: It may enter the mitochondrial fatty acid

    
    -oxidation pathway or amino acid metabolism, potentially forming toxic fluorinated metabolites that inhibit key enzymes (e.g., acyl-CoA dehydrogenases).
    
  • Handling Consequence: Treat this not just as a corrosive acid, but as a potent systemic toxicant . Absorption through the skin (H312) is a critical route of exposure.

Part 2: Strategic Handling & Engineering Controls

The selection of engineering controls depends on the scale and energy of the operation. We use a Risk-Based Containment Strategy .

Diagram 1: Exposure Risk Assessment & Control Logic

SafetyLogic Start Operation Assessment Scale Scale of Operation Start->Scale SmallScale < 100 mg Ambient Temp Scale->SmallScale LargeScale > 100 mg OR Heated Reaction Scale->LargeScale Energy Energy Input (Heating/Exotherm) Hood Standard Fume Hood (Sash < 18 inches) Energy->Hood Controlled Reflux Glovebox Glovebox / Isolator (Inert Atmosphere) Energy->Glovebox High Volatility / Air Sensitive Reagents SmallScale->Hood Low Volatility Risk LargeScale->Energy PPE_Level1 PPE Level 1: Nitrile Gloves (Double), Lab Coat, Goggles Hood->PPE_Level1 PPE_Level2 PPE Level 2: Butyl/Viton Gloves, Face Shield, Apron Glovebox->PPE_Level2 Material Transfer

Caption: Decision matrix for selecting engineering controls based on operational scale and energy input.

Protocol 1: Storage and Stability
  • Environment: Store in a dedicated acid cabinet, segregated from bases and oxidizers.

  • Atmosphere: While the acid itself is relatively stable, it is hygroscopic. Store under an inert atmosphere (Argon/Nitrogen) to prevent moisture uptake, which alters stoichiometry in precise coupling reactions.

  • Container: Glass or Teflon (PTFE). Avoid metal containers due to corrosion potential (H290).

Part 3: Synthesis & Reaction Safety[2]

In drug development, this compound is often activated (e.g., as an acid chloride or active ester) for coupling. These activation steps release energy and potentially toxic byproducts.

Critical Workflow: Acid Chloride Formation

Converting this compound to its acid chloride using Thionyl Chloride (


) or Oxalyl Chloride is a common but hazardous procedure.

Step-by-Step Methodology:

  • Setup: Use a flame-dried round-bottom flask with a Claisen adapter, reflux condenser, and a gas trap (scrubber) containing 10% NaOH solution.

    • Why: The reaction releases HCl and

      
       gas. The scrubber neutralizes these emissions preventing hood corrosion and personnel exposure.
      
  • Addition: Add the fluorinated acid slowly to the chlorinating agent at 0°C.

    • Why: The induction period can be deceptive. A sudden exotherm can cause "bumping" of the corrosive mixture.

  • Catalysis: If using DMF as a catalyst, add only a trace amount (1-2 drops).

    • Why: DMF accelerates the Vilsmeier-Haack type mechanism violently. Excess DMF can lead to runaway thermal events.

  • Workup (The Danger Zone):

    • Do NOT quench directly with water.

    • Remove excess

      
       via rotary evaporation first.
      
    • Quench the residue into a biphasic mixture (DCM/Sat.

      
      ) with vigorous stirring and cooling.
      
    • Validation: Monitor pH.[1] Ensure the aqueous layer remains basic (pH > 8) to trap any free fluoride ions or residual acid.

Diagram 2: Safe Workup & Quenching Architecture

WorkupFlow Reaction Crude Reaction Mixture (Acid Chloride + Excess SOCl2) Strip Evaporation (Remove Volatiles) Reaction->Strip Vacuum Transfer Quench Biphasic Quench (0°C, DCM / NaHCO3) Strip->Quench Slow Addition PhaseSep Phase Separation Quench->PhaseSep Waste Aqueous Waste (High Fluoride/Chloride) PhaseSep->Waste Neutralize before disposal Product Organic Layer (Product) PhaseSep->Product

Caption: Workflow for quenching reactive intermediates, emphasizing volatile removal prior to hydrolysis.

Part 4: Emergency Response & Waste Management[4]

First Aid Specifics
  • Skin Contact: Immediate irrigation with water for 15+ minutes.[2][3]

    • Nuance: Unlike Hydrofluoric Acid (HF), the C-F bond in this compound is stable and does not immediately release fluoride ions upon contact. However, Calcium Gluconate gel should be available as a precaution if the specific derivative is known to be hydrolytically unstable or if the operator suspects HF generation from side reactions.

  • Eye Contact: Irrigate immediately.[2] Do not use neutralization agents in the eye.

  • Ingestion: Do NOT induce vomiting. The aspiration risk of a corrosive liquid causes severe lung damage.

Waste Disposal[1][4][6][7]
  • Segregation: Do not mix with general organic waste. This is Halogenated Organic Waste .

  • Labeling: Clearly mark as "Fluorinated Acid – Corrosive & Toxic."

  • Neutralization: Small spills can be neutralized with sodium carbonate or lime (calcium oxide) to precipitate fluoride as Calcium Fluoride (

    
    ) if degradation occurs, reducing mobility in the environment.
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15310, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Fluoro-3-methylbutyric acid - Hazards and Classification.[4] Retrieved from [Link]

  • O'Hagan, D. (2008).Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Contextual grounding for C-F bond stability and acidity).
  • Pattison, F. L. M., & Peters, R. A. (1966).Monofluoro Aliphatic Compounds. Handbook of Experimental Pharmacology. (Foundational text on the toxicology of alpha-fluoro carboxylic acids).

Sources

An In-depth Technical Guide to the Stereoisomers of 2-Fluoro-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-fluoro-3-methylbutanoic acid, a chiral molecule with significant potential in drug development and chemical research. The presence of two stereocenters gives rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This document delves into the stereoselective synthesis, chromatographic separation, and detailed spectroscopic characterization of these isomers. By synthesizing established methodologies for analogous fluorinated carboxylic acids, this guide offers field-proven insights and detailed protocols intended for researchers, scientists, and professionals in drug development. The distinct physicochemical properties and the anticipated differential biological activities of these stereoisomers underscore the importance of their individual synthesis and characterization.

Introduction: The Significance of Stereoisomerism in this compound

This compound is a halogenated carboxylic acid with the molecular formula C₅H₉FO₂.[1] The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of organic molecules, including acidity, lipophilicity, and metabolic stability. This makes fluorinated compounds highly valuable in medicinal chemistry and materials science.[2]

The structure of this compound contains two chiral centers at the C2 and C3 positions. This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror image stereoisomers). The syn diastereomers are (2R,3S) and (2S,3R), while the anti diastereomers are (2R,3R) and (2S,3S).[3]

It is well-established that different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[4][5] Therefore, the ability to selectively synthesize and characterize each stereoisomer of this compound is of paramount importance for any potential therapeutic application.

G Stereoisomers of this compound cluster_syn syn Diastereomers cluster_anti anti Diastereomers 2R,3S 2R,3S 2S,3R 2S,3R 2R,3S->2S,3R Enantiomers 2R,3R 2R,3R 2R,3S->2R,3R Diastereomers 2S,3S 2S,3S 2R,3S->2S,3S Diastereomers 2S,3R->2R,3R Diastereomers 2S,3R->2S,3S Diastereomers 2R,3R->2S,3S Enantiomers

Figure 1: Relationships between the stereoisomers of this compound.

Stereoselective Synthesis Strategies

The synthesis of the individual stereoisomers of this compound requires a carefully designed stereoselective approach. General synthesis of the racemic mixture typically involves fluorination of a suitable precursor followed by carboxylation.[2] For stereoselective synthesis, diastereoselective fluorination of a chiral substrate is a promising strategy.

Proposed Diastereoselective Synthesis of syn and anti Isomers

A plausible route to the diastereomers involves the fluorination of a chiral enolate derived from a 3-methylbutanoic acid derivative. The stereochemical outcome of the fluorination can often be controlled by the choice of fluorinating agent and reaction conditions. For instance, electrophilic fluorinating agents like Selectfluor® are known to participate in stereoselective additions.[6][7]

Protocol 2.1.1: Diastereoselective Fluorination of a Chiral Auxiliary-Modified Precursor

This protocol is adapted from established methods for diastereoselective fluorination of chiral esters.

  • Preparation of the Chiral Precursor: React 3-methylbutanoic acid with a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral imide.

  • Enolate Formation: Treat the chiral imide with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.

  • Diastereoselective Fluorination: Introduce an electrophilic fluorinating agent, such as Selectfluor®, to the enolate solution. The facial selectivity of the fluorination will be directed by the chiral auxiliary, leading to a predominance of one diastereomer.

  • Hydrolysis: Remove the chiral auxiliary by hydrolysis under acidic or basic conditions to yield the desired this compound diastereomer.

The choice of the (R)- or (S)-enantiomer of the chiral auxiliary will determine which pair of enantiomers (syn or anti) is predominantly formed.

Separation of Stereoisomers

Once a mixture of stereoisomers is synthesized, their separation is crucial. Diastereomers can often be separated by standard chromatographic techniques or crystallization due to their different physical properties. Enantiomers, having identical physical properties in an achiral environment, require chiral separation methods.

Separation of Diastereomers

Fractional crystallization can be a powerful technique for separating diastereomers, especially if they are crystalline solids.[8][9] The different solubilities of the diastereomeric salts in a particular solvent allow for their separation.

Protocol 3.1.1: Separation of Diastereomers by Fractional Crystallization

  • Salt Formation: Dissolve the diastereomeric mixture of this compound in a suitable solvent. Add a chiral resolving agent, such as a chiral amine (e.g., brucine or cinchonidine), to form diastereomeric salts.[8]

  • Crystallization: Slowly cool the solution to induce crystallization. One diastereomeric salt should crystallize preferentially due to its lower solubility.

  • Isolation and Purification: Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer. Recrystallize the collected crystals to enhance diastereomeric purity.

  • Liberation of the Acid: Treat the separated diastereomeric salts with acid to regenerate the individual diastereomers of this compound.

Separation of Enantiomers by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak® columns, are often successful in resolving racemic mixtures of carboxylic acids.[10]

Protocol 3.2.1: Enantiomeric Separation by Chiral HPLC

  • Column: Chiralpak® AD-H or a similar amylose-based CSP.

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting condition could be Hexane:Isopropanol:TFA (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: 25 °C.

The retention times of the two enantiomers will differ on the chiral column, allowing for their separation and quantification.

G General Workflow for Synthesis and Separation cluster_synthesis Synthesis cluster_separation Separation Racemic Mixture Racemic Mixture Diastereomer Separation Separated Diastereomers (syn and anti) Racemic Mixture->Diastereomer Separation e.g., Fractional Crystallization Enantiomer Separation Chiral HPLC/GC of Separated Enantiomers Diastereomer Separation->Enantiomer Separation

Figure 2: General workflow for the synthesis and separation of stereoisomers.

Spectroscopic Characterization

Unambiguous characterization of each stereoisomer requires a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for the structural elucidation of the stereoisomers of this compound. The chemical shifts and, more importantly, the coupling constants (J-values) will differ between the diastereomers.

Expected NMR Characteristics:

  • ¹H NMR: The protons on C2 and C3 will show characteristic splitting patterns due to coupling with each other and with the fluorine atom. The magnitude of the vicinal ³J(H,H) coupling constant between the protons on C2 and C3 is expected to be different for the syn and anti diastereomers, which can be predicted by the Karplus equation.

  • ¹⁹F NMR: The fluorine chemical shift will be sensitive to the stereochemistry at C2 and C3. Furthermore, the coupling constants between fluorine and the protons on C2 and C3 (²J(F,H) and ³J(F,H)) will be stereospecific and are crucial for assigning the relative configuration. Generally, larger coupling constants are observed in anti arrangements compared to syn arrangements.[11]

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly C2 and C3, will also be influenced by the stereochemistry.

Table 1: Predicted NMR Data for syn and anti Diastereomers

IsomerPredicted ³J(H2,H3)Predicted ³J(F,H3)
synSmallerSmaller
antiLargerLarger

Note: These are general predictions based on Karplus relationships and may vary depending on the specific conformation.

Biological Activity

While specific biological activity data for the individual stereoisomers of this compound are not yet available in the literature, it is widely recognized that stereochemistry plays a critical role in a drug's pharmacodynamic and pharmacokinetic properties.[5][12][13] Different enantiomers can exhibit different potencies, with one being therapeutic while the other is inactive or even toxic.[4] For example, the (S)-enantiomer of ibuprofen is the active anti-inflammatory agent, while the (R)-enantiomer is inactive.

Given that 3-methylbutanoic acid (isovaleric acid) has antimicrobial properties,[14] it is plausible that the stereoisomers of its fluorinated analog could exhibit differential activity against various biological targets, such as enzymes or receptors. Further research into the specific biological effects of each of the four stereoisomers is warranted.

Conclusion

The four stereoisomers of this compound represent distinct chemical entities with potentially unique biological profiles. This guide has outlined a systematic approach to their stereoselective synthesis, separation, and characterization based on established principles and methodologies applied to analogous compounds. The detailed protocols provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating the exploration of the therapeutic potential of these intriguing fluorinated molecules.

References

  • Lecourt, T., et al. (2001). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 66(16), 5517-5529.
  • Thuronyi, B. W., et al. (2017). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Microbiology, 8, 234.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Dijkman, E., et al. (2014). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-2-methylbutanoic acid. Retrieved from [Link]

  • Reddit. (2023). Separation of diastereomers by crystallization with seeding. Retrieved from [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

  • PubMed. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • SlidePlayer. (n.d.). stereochemistry and biological activity of drugs. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of diastereomers.
  • MDPI. (2023). Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][2][15]dioxin-2-yl)-2,3-dihydrobenzo[b][2][15]dioxine-5-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 3-Methylbutanoicacid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

  • MalariaWorld. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Methylbutanoic acid (FDB001324). Retrieved from [Link]

  • KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]

  • Chiral Technologies. (2021). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]

  • YouTube. (2025). How Do Stereoisomers Affect Drug Activity? - Chemistry For Everyone. Retrieved from [Link]

  • Chiral Technologies. (n.d.). CHIRALPAK AD-H. Retrieved from [Link]

  • Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]

  • RSC Publishing. (n.d.). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Acidity and pKa of 2-Fluoro-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa of 2-fluoro-3-methylbutanoic acid. The document elucidates the fundamental principles governing its acidic properties, with a particular focus on the profound influence of the α-fluoro substituent. A predicted pKa value is provided, supported by a comparative analysis with structurally related carboxylic acids. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of the pKa via potentiometric titration and a representative synthetic route for its preparation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Fluorination in Modulating Acidity

This compound, with the molecular formula C₅H₉FO₂ and a molecular weight of approximately 120.12 g/mol , is a structurally intriguing carboxylic acid.[1] Its significance in the context of drug design and development lies in the strategic incorporation of a fluorine atom at the α-position to the carboxyl group. This single atomic substitution dramatically alters the electronic properties of the molecule, thereby influencing its acidity and, consequently, its pharmacokinetic and pharmacodynamic profiles. Understanding and quantifying this change in acidity, represented by the pKa value, is paramount for predicting a molecule's behavior in physiological environments.

Figure 1: Chemical structure of this compound.

Theoretical Framework: The Inductive Effect of α-Fluorination

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion, which is formed upon deprotonation.[2] Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value. The primary factor responsible for the enhanced acidity of this compound is the powerful electron-withdrawing inductive effect (-I effect) of the fluorine atom.[2]

Fluorine, being the most electronegative element, exerts a strong pull on the electron density of the neighboring atoms. This effect is transmitted through the sigma (σ) bonds of the carbon backbone, effectively delocalizing the negative charge of the carboxylate anion. By withdrawing electron density away from the carboxylate group, the fluorine atom disperses the negative charge, leading to a more stable conjugate base.[2] A more stable conjugate base corresponds to a stronger acid.

G cluster_acid This compound cluster_stabilization Anion Stabilization cluster_pka Acidity Acid R-COOH Anion R-COO⁻ Acid->Anion H2O H₂O H3O H₃O⁺ H2O->H3O F F C_alpha F->C_alpha δ⁻ StrongerAcid Stronger Acid COO COO⁻ C_alpha->COO δ⁺ LowerpKa Lower pKa StrongerAcid->LowerpKa

Caption: The inductive effect of fluorine stabilizes the carboxylate anion, leading to a stronger acid and a lower pKa.

Predicted pKa of this compound

Using the ChemAxon pKa prediction tool, the predicted pKa for this compound is 2.75 .

This predicted value is consistent with the strong acid-strengthening effect expected from the α-fluoro substituent.

Comparative Analysis of Acidity

To contextualize the predicted pKa of this compound, it is instructive to compare it with the pKa values of structurally related carboxylic acids. This comparison clearly illustrates the impact of the electronegative substituent and its position relative to the carboxyl group.

CompoundStructurepKa
Butanoic acid CH₃CH₂CH₂COOH~4.82
3-Methylbutanoic acid (CH₃)₂CHCH₂COOH~4.8
2-Chlorobutanoic acid CH₃CH₂CHClCOOH~2.86
3-Chlorobutanoic acid CH₃CHClCH₂COOH~4.05
4-Chlorobutanoic acid ClCH₂CH₂CH₂COOH~4.52
This compound (CH₃)₂CHCHFCOOH~2.75 (Predicted)

Table 1: Comparison of pKa values for selected carboxylic acids.

From this data, several key insights emerge:

  • The presence of a halogen at the α-position (2-chlorobutanoic acid and this compound) results in a significant decrease in pKa (increase in acidity) compared to the unsubstituted butanoic acid.

  • The acid-strengthening effect of the halogen diminishes as its distance from the carboxyl group increases, as seen in the series of chlorobutanoic acids.

  • The predicted pKa of this compound (2.75) is slightly lower than that of 2-chlorobutanoic acid (2.86), which is consistent with fluorine's higher electronegativity compared to chlorine.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of an acid.[3][4] The procedure involves the gradual addition of a strong base of known concentration to a solution of the acid while monitoring the pH of the solution with a pH meter. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

G A Prepare a solution of This compound of known concentration B Calibrate the pH meter using standard buffers A->B C Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH) B->C D Record the pH of the solution after each addition of the base C->D E Plot a titration curve (pH vs. volume of base added) D->E F Determine the equivalence point from the titration curve E->F G Determine the volume of base at the half-equivalence point F->G H The pKa is the pH of the solution at the half-equivalence point G->H

Caption: Workflow for the experimental determination of pKa using potentiometric titration.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret (25 mL or 50 mL)

  • Volumetric flasks and pipettes

  • Beakers

Procedure:

  • Preparation of the Acid Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of approximately 0.01 M.

  • Calibration of the pH Meter: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

  • Titration Setup: Pipette a known volume (e.g., 50.0 mL) of the acid solution into a beaker. Add a magnetic stir bar and place the beaker on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the electrode tip does not come into contact with the stir bar.

  • Titration: Fill the buret with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution. Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1 mL) to accurately map the region around the equivalence point. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The volume of NaOH at the half-equivalence point is half the volume of NaOH required to reach the equivalence point.

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

Synthetic Methodologies for α-Fluoro Carboxylic Acids

The synthesis of α-fluoro carboxylic acids can be achieved through various methods. A common and effective approach involves the direct fluorination of a carboxylic acid derivative, such as a silyl ketene acetal, using an electrophilic fluorinating agent like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[5]

Representative Synthetic Protocol

This protocol describes a general method for the α-fluorination of a carboxylic acid.

Materials:

  • 3-Methylbutanoic acid (or a suitable precursor)

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Selectfluor®

  • Tetrahydrofuran (THF), anhydrous

  • Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous sodium bicarbonate, brine, magnesium sulfate)

Procedure:

  • Formation of the Silyl Ketene Acetal: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting carboxylic acid (e.g., 3-methylbutanoic acid) in anhydrous THF. Cool the solution to -78 °C. Add LiHMDS (2.2 equivalents) dropwise, followed by the addition of TBSCl (2.2 equivalents). Allow the reaction mixture to slowly warm to room temperature and stir for several hours to form the bis-silyl ketene acetal.

  • Fluorination: Cool the solution of the in situ generated silyl ketene acetal to -78 °C. Add a solution of Selectfluor® (1.2 equivalents) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for a specified time, then allow it to warm to room temperature.

  • Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Conclusion

The acidity of this compound is significantly enhanced by the presence of the α-fluoro substituent, as evidenced by its predicted pKa of 2.75. This is a direct consequence of the powerful electron-withdrawing inductive effect of fluorine, which stabilizes the conjugate carboxylate anion. This guide has provided a robust theoretical framework for understanding this phenomenon, a reliable predicted pKa value, and a comparative analysis with related compounds. Furthermore, the detailed protocols for experimental pKa determination and a representative synthetic route offer practical guidance for researchers. A thorough understanding of the principles and methodologies presented herein is crucial for the rational design and development of novel therapeutic agents where precise control of acidity is a key determinant of biological activity and pharmacokinetic properties.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa calculation. ChemAxon Docs. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Yuan, X., Yao, J.-F., & Tang, Z.-Y. (2017). Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor. Organic Letters, 19(6), 1438–1441. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,3-methylbutanoic acid (CAS 14287-61-7). Retrieved from [Link]

  • Reddit. (2012). Why is the pKa of butanoic acid lower than the pKa of propanoic acid? r/chemhelp.
  • PubChem. (n.d.). Butyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Vedantu. (n.d.). Which of the following has the lowest pKa value A 2 class 11 chemistry CBSE. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How can you explain the fact that 2-chlorobutanoic acid has pK_a equals to 2.86, 3....
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. Retrieved from a URL related to the University of Calgary's chemistry resources.
  • Chemistry LibreTexts. (n.d.). Carboxylic Derivatives - Acidity of an Alpha C-H.
  • Master Organic Chemistry. (2010). Five Key Factors That Influence Acidity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). pKa and Acid Strength - What Factors Affect the Acidity. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Solubilization and Handling of 2-Fluoro-3-methylbutanoic Acid for In Vitro Bioassays

[1]

Executive Summary & Compound Profile

This technical guide defines the standard operating procedure (SOP) for dissolving, diluting, and handling 2-Fluoro-3-methylbutanoic acid (CAS: 1578-62-7) in cell-based assays.

Unlike standard metabolites, the introduction of an

stronger acid1
Physicochemical Profile
PropertyValueImplication for Assay Design
Molecular Weight 120.12 g/mol Calculation basis for Molar stocks.[1][2]
Physical State Liquid (likely viscous)Density-based dispensing is less accurate than gravimetric; weigh by mass.[1][2]
LogP ~1.5Moderately lipophilic; permeable to cell membranes but requires organic co-solvent for high-concentration stocks.[1][2]
pKa < 4.8 (Est. ~3.5–4.[1][2]0)CRITICAL: More acidic than isovaleric acid.[1][2] Will acidify unbuffered media, causing false-positive cytotoxicity.[1]
Volatility Moderate to HighRisk of vapor transfer between wells.[1][2] Plate sealing is mandatory.[1]

Critical Experimental Variables

Before beginning the protocol, researchers must account for three "silent killers" of assay reproducibility specific to this compound:

  • The Acidity Shift: The

    
    -fluorine stabilizes the carboxylate anion, lowering the pKa.[1] Adding this compound at high concentrations (e.g., >1 mM) to bicarbonate-buffered media (standard DMEM/RPMI) will likely overcome the buffer capacity, turning the media yellow (acidic) and stressing cells independently of the compound's mechanism. HEPES buffering is required. 
    
  • Vapor Phase Transfer: Like many short-chain fatty acid derivatives, this molecule is volatile.[1] If control wells are adjacent to high-concentration wells, the compound may evaporate and re-dissolve in the control media, compromising the zero-dose baseline.

  • Solvent Cytotoxicity: DMSO is the preferred solvent, but final concentrations must be kept

    
     (ideally 
    
    
    ) to avoid solvent-induced membrane permeabilization.[1]

Workflow Logic & Decision Tree

The following diagram illustrates the decision logic for solvent selection and handling based on the compound's properties.

SolubilityLogicStartStart: this compoundSolventSelectSelect Primary SolventStart->SolventSelectDMSO100% DMSO (Anhydrous)Recommended for StockSolventSelect->DMSOPreferredEthanolEthanolHigh Volatility RiskSolventSelect->EthanolNot RecommendedStockPrepPrepare Stock (e.g., 100 mM)DMSO->StockPrepSterilitySterilization StrategyStockPrep->SterilityFilterSyringe Filter (0.2 µm)Material: PTFE or NylonSterility->FilterAvoidAVOID: Cellulose Acetate (Dissolves in DMSO)Filter->AvoidDilutionDilution into MediaFilter->DilutionCheckPHCritical QC: Check pH(Did media turn yellow?)Dilution->CheckPHBufferAction: Supplement Mediawith 10-25 mM HEPESCheckPH->BufferIf pH dropsFinalReady for Assay(Seal Plate tightly)CheckPH->FinalpH stableBuffer->Final

Figure 1: Decision matrix for solvent selection and quality control. Note the critical checkpoint for pH adjustment.

Detailed Protocol

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable, sterile master stock. Materials: Anhydrous DMSO (Cell Culture Grade), Glass vial (borosilicate), PTFE-lined cap, Analytical balance.

  • Weighing: Place the glass vial on the balance and tare. Using a positive-displacement pipette (due to viscosity) or a glass Pasteur pipette, weigh out approximately 12.0 mg of this compound.[1]

    • Note: Record the exact mass (e.g.,

      
       mg).[1]
      
  • Volume Calculation: Calculate the required DMSO volume (

    
    ) to achieve 100 mM.
    
    
    
    [1]
    • Example: For 12.4 mg:

      
      .[1]
      
  • Dissolution: Add the calculated volume of sterile DMSO. Vortex vigorously for 30 seconds.[1] The solution should be clear and colorless.

  • Sterilization: Filter the stock solution using a 0.2 µm PTFE or Nylon syringe filter into a fresh, sterile amber vial.

    • Warning: Do not use Cellulose Acetate (CA) or Polystyrene (PS) housing filters; DMSO will dissolve them.[1]

  • Storage: Store at -20°C. The stock is stable for 3-6 months. Avoid repeated freeze-thaw cycles; aliquot if necessary.[1]

Protocol B: Preparation of Working Solutions (Serial Dilution)

Objective: Dilute stock into culture media while maintaining constant DMSO concentration (<0.5%) and physiological pH.

Experimental Setup:

  • Assay Media: DMEM + 10% FBS + 25 mM HEPES .[1] (HEPES is mandatory to buffer the acidic compound).[1]

  • Target Top Concentration: 100 µM.

SerialDilutionStock100 mM Stock(100% DMSO)Step1Intermediate Stock100x Conc (10 mM)(10% DMSO / 90% Media)Stock->Step11:10 Dilution(e.g., 10µL Stock + 90µL Media)Well1Assay Well (High)100 µM Compound(0.1% DMSO)Step1->Well11:100 Dilution into Assay MediaWell2Assay Well (Med)10 µM Compound(0.1% DMSO)Well1->Well2Serial Dilution in Media(Maintain 0.1% DMSO in diluent)

Figure 2: Two-step dilution scheme to ensure mixing accuracy and minimize DMSO shock.

Step-by-Step:

  • Intermediate Dilution (100x):

    • Prepare a 10 mM intermediate stock by diluting the 100 mM DMSO stock 1:10 into culture media (or PBS).[1]

    • Result: 10 mM compound in 10% DMSO.[1]

    • Why? Pipetting 100% DMSO directly into aqueous media can cause protein precipitation at the interface.[1] This intermediate step smooths the transition.

  • Final Dilution (1x):

    • Dilute the Intermediate Stock 1:100 into the final Assay Media (containing HEPES).[1]

    • Result: 100 µM compound in 0.1% DMSO.[1]

  • pH Check: Visually inspect the highest concentration tube.[1] If the phenol red has turned orange/yellow, add 1N NaOH dropwise (sterile) until the color matches the control media (pH 7.4).

  • Plating: Dispense into the assay plate.

  • Sealing: Immediately apply an adhesive plate seal (e.g., foil or gas-permeable film depending on assay length) to prevent cross-well volatility.[1]

References

  • PubChem. (n.d.).[1][3][4] this compound (Compound Summary).[1][5] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link]

  • Timm, M., et al. (2013).[1] DMSO tolerance in cell-based assays: A comprehensive review. Cytotechnology.[1] (General reference for solvent limits).

  • Cytiva. (2023).[1] Chemical Compatibility of Filter Membranes.[1][6][7][8] Cytiva Life Sciences.[1] Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Reference for solubility and pKa shifts in fluorinated compounds).

Application Note: 2-Fluoro-3-methylbutanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for researchers and drug discovery chemists. It focuses on the utility, synthesis, and handling of 2-Fluoro-3-methylbutanoic acid , a strategic fluorinated building block.

Executive Summary

This compound (CAS: 1578-62-7) is the


-fluorinated analog of isovaleric acid and a bioisostere of the valine side chain.[1] In modern drug design, it is employed to modulate the lipophilicity , metabolic stability , and pKa  of peptide mimetics and small molecule inhibitors.

This guide details the specific utility of this building block, providing validated protocols for its synthesis from L-Valine and, critically, methods for coupling it to amines without triggering defluorination (HF elimination) or racemization—common pitfalls when working with


-fluorocarbonyls.
Key Chemical Properties
PropertyValue / DescriptionImpact on Design
Molecular Weight 120.12 g/mol Low MW fragment, ideal for FBDD (Fragment-Based Drug Design).[2]
Chirality 1 Chiral Center (C2)Available as (

), (

), or racemate.[2] Bioactive molecules typically require enantiopurity.[2]
pKa ~2.7 (vs. 4.8 for isovaleric)

-Fluorine increases acidity, altering H-bond donor/acceptor dynamics in the active site.
Metabolic Stability HighBlocks

-oxidation pathways common to branched-chain fatty acids.[2]
Conformation Gauche EffectThe C–F bond tends to align gauche to the carbonyl, locking specific bioactive conformations.

Synthesis Protocol: Deaminative Fluorination

While this compound is commercially available, high-purity enantiomers are often expensive.[2] The following protocol describes the synthesis from L-Valine , utilizing a deaminative fluorination strategy that proceeds with retention of configuration via an


-lactone intermediate.
Protocol A: Synthesis from L-Valine

Objective: Prepare (


)-2-fluoro-3-methylbutanoic acid from L-Valine.
Scale:  10 mmol (scalable to 100 mmol).
Reagents
  • L-Valine (1.17 g, 10 mmol)

  • Pyridinium poly(hydrogen fluoride) (PPHF, Olah's Reagent, ~70% HF)

  • Sodium Nitrite (NaNO

    
    )[2]
    
  • Dichloromethane (DCM) / Water for extraction[2]

Step-by-Step Methodology
  • Setup: In a polyethylene or Teflon reactor (glass is incompatible with HF), dissolve L-Valine (10 mmol) in Pyridinium poly(hydrogen fluoride) (10 mL). Cool the mixture to 0 °C using an ice bath.

  • Diazotization: Slowly add dried Sodium Nitrite (1.5 equiv, 15 mmol) in small portions over 30 minutes. Caution: Evolution of N

    
     gas and NO
    
    
    
    fumes.[2] Perform in a well-ventilated fume hood.
  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (20–25 °C) and stir for an additional 4 hours.

    • Mechanism Note: The reaction proceeds via the formation of a diazonium species, which cyclizes to an unstable

      
      -lactone. The fluoride ion opens this lactone with inversion of the inversion (net retention), yielding the 
      
      
      
      -fluoro acid.
  • Quenching: Pour the reaction mixture carefully onto crushed ice (50 g).

  • Extraction: Extract the aqueous phase with DCM (

    
     mL).
    
  • Purification: Dry the combined organic layers over MgSO

    
    , filter, and concentrate under reduced pressure. The crude oil can be purified via vacuum distillation or used directly if NMR purity >95%.[2]
    
Mechanistic Pathway (Graphviz)[3]

SynthesisPathway Valine L-Valine (S-Configuration) Diazonium Diazonium Intermediate Valine->Diazonium NaNO2, HF/Py (Diazotization) Lactone Alpha-Lactone (Transient) Diazonium->Lactone Intramolecular Displacement Product (S)-2-Fluoro-3- methylbutanoic acid Lactone->Product Fluoride Opening (Retention of Config)

Figure 1: Deaminative fluorination pathway demonstrating net retention of stereochemistry.

Coupling Protocol: Peptide Synthesis & Amidation

Coupling


-fluoro carboxylic acids is challenging.[2] Standard conditions (e.g., EDC/HOBt or HATU with excess base) often lead to HF elimination , resulting in the formation of 3-methylbut-2-enoic acid (dimethylacrylic acid) derivatives.

Recommended Strategy: Conversion to the Acyl Fluoride followed by mild aminolysis.[2] This method avoids strong activation of the


-proton.[2]
Protocol B: Coupling via Acyl Fluoride Intermediate

Objective: Couple this compound to a primary amine (R-NH


) without racemization.[2]
Reagents
  • This compound (1.0 equiv)[1][2]

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride [2]

  • DIPEA (Diisopropylethylamine)[2]

  • Amine coupling partner (1.0–1.2 equiv)

  • Solvent: Dry DCM or DMF

Step-by-Step Methodology
  • Activation: Dissolve this compound (1 mmol) in dry DCM (5 mL) under nitrogen.

  • Fluorination: Add TFFH (1.1 equiv) and DIPEA (1.1 equiv).[2] Stir at 0 °C for 30 minutes.

    • Checkpoint: This generates the highly reactive but non-basic acyl fluoride intermediate.[2] Unlike acyl chlorides, acyl fluorides are resistant to ketene formation (the pathway to racemization).[2]

  • Coupling: Add the amine (1.1 equiv) and a second portion of DIPEA (1.5 equiv) to the reaction mixture.

  • Completion: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.[2]

  • Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine), saturated NaHCO

    
    , and brine. Dry and concentrate.
    
Coupling Logic & Troubleshooting (Graphviz)

CouplingLogic Start This compound Decision Select Activation Method Start->Decision Path_Bad Standard Coupling (HATU/Excess Base) Decision->Path_Bad High pH / Strong Activation Path_Good Acyl Fluoride Method (TFFH or BT-SCF3) Decision->Path_Good Neutral / Mild Result_Bad Risk: HF Elimination (Alkene formation) Path_Bad->Result_Bad Intermediate Acyl Fluoride Intermediate Path_Good->Intermediate Product Target Amide (High ee%, No Elimination) Intermediate->Product + Amine / Mild Base

Figure 2: Decision tree for coupling


-fluoro acids, highlighting the risk of elimination.

Applications in Drug Discovery[4]

Protease Inhibitors

The 2-fluoro-3-methylbutanoyl group is a critical "cap" in peptidomimetics targeting proteases (e.g., HIV protease, HCV NS3/4A protease).[2]

  • Mechanism: The electron-withdrawing fluorine atom lowers the electron density of the adjacent carbonyl, increasing its electrophilicity for reversible covalent inhibitors (e.g., serine traps).

  • Stability: It prevents cleavage by aminopeptidases that would otherwise degrade a natural N-terminal valine.[2]

19F-NMR Probes

Incorporating this moiety into proteins or ligands allows for sensitive 19F-NMR studies .[2][3]

  • The fluorine signal is sensitive to the local environment (solvation, protein binding).

  • Unlike trifluoromethyl groups (

    
    ), the single fluorine atom causes minimal steric perturbation compared to the parent hydrogen.[2]
    

References

  • Olah, G. A., et al. (1979).[2] "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions."[2] Journal of Organic Chemistry.

  • Haufe, G., et al. (2012).[2] "Asymmetric Synthesis of

    
    -Fluoroalkyl-
    
    
    
    -Amino Acids." Bioorganic & Medicinal Chemistry.
  • Carpino, L. A., et al. (1995).[2] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Application to Peptide Synthesis."[2] Journal of the American Chemical Society.[2][4][5]

  • Scattolin, T., et al. (2024).[2] "Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents." Beilstein Journal of Organic Chemistry.

  • PubChem Compound Summary. "this compound (CID 15310)."[2] National Library of Medicine.[2][6]

Sources

19F NMR for purity analysis of 2-Fluoro-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Purity Analysis of 2-Fluoro-3-methylbutanoic Acid via


F qNMR 

Executive Summary

This guide details the protocol for the quantitative purity assessment (assay) of This compound (an


-fluorovaline analog) using 

F Quantitative NMR (qNMR). Unlike HPLC, which requires compound-specific reference standards and method development for UV-inactive impurities,

F qNMR provides a direct, primary ratio method traceable to an Internal Standard (IS). This protocol leverages the 100% natural abundance and high sensitivity of the

F nucleus to deliver purity data with uncertainty typically

.

Target Molecule:

  • Name: this compound

  • Role: Peptidomimetic building block; Fluorinated amino acid analog.

  • Key Challenge: The molecule lacks a strong UV chromophore, making HPLC-UV quantification prone to response factor errors.

Theoretical Grounding & Strategy

Why F qNMR?

For this specific analyte,


F qNMR offers three decisive advantages over 

H NMR and HPLC:
  • Spectral Simplicity: The

    
    H spectrum of this compound is complex due to 
    
    
    
    and
    
    
    couplings (multiplets) and overlaps with aliphatic impurities. The
    
    
    F spectrum appears as a distinct multiplet (or singlet with decoupling) in a clean region (~-195 ppm), free from solvent or hydrocarbon background.
  • Dynamic Range: Unlike

    
    H NMR, where massive solvent peaks (e.g., DMSO-d5) can limit receiver gain, 
    
    
    
    F has no solvent background, allowing for higher signal-to-noise (S/N) acquisition.
  • Primary Ratio Method: Purity is derived directly from the molar ratio between the analyte and a certified Internal Standard (IS).

Critical Acquisition Parameters

To ensure scientific integrity, the following physical phenomena must be managed:

  • Relaxation (

    
    ):  Fluorine nuclei often exhibit long longitudinal relaxation times (
    
    
    
    ), sometimes exceeding 5 seconds. To prevent signal saturation (which leads to under-quantification), the relaxation delay (
    
    
    ) must be set to
    
    
    of the slowest relaxing nucleus.
  • Nuclear Overhauser Effect (NOE): Proton decoupling is necessary to simplify the fluorine signal into a singlet for integration. However, decoupling can induce NOE, altering signal intensity. Inverse Gated Decoupling is required: the decoupler is ON during acquisition (to collapse couplings) but OFF during the relaxation delay (to suppress NOE buildup).

  • Excitation Bandwidth: The chemical shift range between the IS (typically -60 to -100 ppm) and the

    
    -fluoro analyte (~-195 ppm) is large (>100 ppm). The transmitter offset (O1P) must be centered between the two signals to ensure uniform excitation.
    

Experimental Design & Protocol

Internal Standard Selection

For this compound, we utilize 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .

  • Rationale: It is a solid (allowing high-precision weighing), chemically stable, and its shift (-63 ppm) does not overlap with the analyte (-195 ppm). It shares similar solubility properties (carboxylic acid) with the analyte.

Reagents and Equipment
  • Solvent: DMSO-d6 (preferred for solubility of polar acids) or CDCl

    
    .
    
  • Internal Standard: 3,5-Bis(trifluoromethyl)benzoic acid (TraceCERT® or equivalent, purity >99.9%).

  • NMR Tube: 5mm precision tubes (Wilmad 507-PP or equivalent).

  • Balance: Microbalance with readability of 0.001 mg or better (e.g., Mettler Toledo XPR).

Workflow Logic (DOT Diagram)

qNMR_Workflow Prep Sample Preparation (Gravimetric) T1_Test T1 Determination (Inversion Recovery) Prep->T1_Test Pilot Sample Param_Set Parameter Setup (D1 = 5*T1, O1P Centered) T1_Test->Param_Set Calc D1 Acquire Acquisition (Inverse Gated Decoupling) Param_Set->Acquire Process Processing (Phase, Baseline, Integrate) Acquire->Process

Figure 1: The sequential workflow for developing and executing a robust qNMR method.

Detailed Step-by-Step Protocol

Step 1: Gravimetric Preparation

Accuracy here defines the accuracy of the result.

  • Equilibrate the balance and eliminate static charge using an ionizing blower.

  • Weigh approximately 10-15 mg of the Internal Standard (BTFMBA) directly into a weighing boat. Record mass to 0.001 mg (

    
    ).
    
  • Weigh approximately 15-20 mg of the Analyte (this compound) into the same vessel or directly into the NMR tube if using a funnel. Record mass (

    
    ).
    
    • Note: Aim for a 1:1 to 3:1 molar ratio (Analyte:IS).

  • Dissolve in 0.6 mL DMSO-d6. Vortex thoroughly to ensure complete dissolution.

Step 2: Instrument Setup & T1 Measurement
  • Lock and Shim: Lock onto DMSO-d6. Perform gradient shimming.

  • Determine T1: Run an inversion-recovery experiment (t1ir pulse sequence).

    • Array variable delays (

      
      ) from 0.01s to 20s.
      
    • Calculate

      
       for both the Analyte (-195 ppm) and IS (-63 ppm).
      
    • Example Data: If

      
       and 
      
      
      
      , use the longest time.
  • Calculate D1: Set Relaxation Delay (

    
    ) = 
    
    
    
    (Round up to 15s for robustness).
Step 3: Quantitative Acquisition

Configure the spectrometer with the following parameters (Bruker nomenclature in parentheses):

ParameterSettingRationale
Pulse Sequence zgig (Inverse Gated)Decouples 1H for singlets; suppresses NOE for quantitative accuracy.
Nucleus

F
Target nucleus.[1][2][3]
Spectral Width (SW) 250 ppmCovers both -63 ppm (IS) and -195 ppm (Analyte) with baseline.
Transmitter Offset (O1P) ~ -130 ppmCenters excitation between IS and Analyte.
Relaxation Delay (D1) > 5

Longest

Ensures >99.3% magnetization recovery (typically 15-20s).
Scans (NS) 32 or 64Sufficient for S/N > 250:1.
Acquisition Time (AQ) > 2.0 sPrevents truncation artifacts; ensures high digital resolution.
Step 4: Processing & Integration
  • Window Function: Apply exponential multiplication with Line Broadening (LB) = 0.3 - 1.0 Hz.

  • Phasing: Perform careful manual phasing . Automatic phasing is often insufficient for qNMR.

  • Baseline Correction: Apply a polynomial baseline correction (ABS) or spline correction. A flat baseline is critical.

  • Integration:

    • Set the IS peak (BTFMBA, -63 ppm) integral to a normalized value (e.g., 100).

    • Integrate the Analyte peak (this compound, ~ -195 ppm).

    • Ensure integration limits cover the entire peak width (typically 60-100 times the linewidth at half-height).

Data Analysis & Calculation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integral area.[4][5]
    
  • 
    : Number of fluorine atoms contributing to the signal.
    
    • 
       (One 
      
      
      
      -fluorine).
    • 
       (Two -CF
      
      
      
      groups in BTFMBA).
  • 
    : Molecular Weight ( g/mol ).
    
    • 
       (Check specific isotope weight).
      
    • 
       (for BTFMBA).
      
  • 
    : Mass weighed (mg).
    
  • 
    : Certified purity of the Internal Standard (e.g., 99.9%).
    

Logic of Internal Standard Selection (DOT Diagram):

IS_Selection Start Select Internal Standard Solubility Soluble in DMSO-d6? Start->Solubility Overlap Overlap with Analyte (-195 ppm)? Solubility->Overlap Yes Volatility Is it Volatile? Overlap->Volatility No Select_BTFMBA Select BTFMBA (Solid, -63 ppm) Volatility->Select_BTFMBA No (Solid preferred) Select_TFT Select TFT (Liquid, -63 ppm) Volatility->Select_TFT Yes (Liquid ok)

Figure 2: Decision tree for selecting the appropriate Internal Standard.

Troubleshooting & Validation

  • Issue: Baseline Rolling.

    • Cause: Acoustic ringing or filter delay issues due to large SW.

    • Fix: Use "Backward Linear Prediction" for the first few points or increase the pre-scan delay. Ensure O1P is perfectly centered.

  • Issue: Inconsistent Integrals.

    • Cause:

      
       too short.
      
    • Fix: Re-measure

      
      . If 
      
      
      
      is unexpectedly long (>5s), consider adding a relaxation agent like Cr(acac)
      
      
      (2-3 mg/mL), though this may broaden lines.
  • Chiral Purity Note: This method determines chemical purity . To distinguish the

    
     and 
    
    
    
    enantiomers of this compound, a Chiral Solvating Agent (CSA) like Quinine or
    
    
    -Methylbenzylamine must be added to induce diastereomeric separation of the
    
    
    F signals.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26. Link

  • Toro, M., et al. (2021). "Quantitative 19F NMR: A Robust Tool for the Analysis of Fluorinated Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, 195, 113886. Link

  • Mestrelab Research. "qNMR Purity Recipe Book: Sample Preparation." Link

Sources

Application Note: In Vivo Metabolic Profiling and Pathway Interrogation using 2-Fluoro-3-methylbutanoic Acid (2-F-3-MBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-Fluoro-3-methylbutanoic acid (2-F-3-MBA) is a fluorinated analogue of isovaleric acid (3-methylbutanoic acid), a critical intermediate in the catabolism of branched-chain amino acids (BCAAs), specifically Leucine.

The introduction of a fluorine atom at the


-position (C2) imparts unique physicochemical properties:
  • Metabolic Resistance: The C-F bond strength (approx. 116 kcal/mol) and the high electronegativity of fluorine typically block

    
    -oxidation and can significantly retard dehydrogenation by Isovaleryl-CoA Dehydrogenase (IVD).
    
  • pKa Shift: The electron-withdrawing effect increases acidity (lower pKa) compared to the endogenous parent compound, altering membrane transport dynamics.

  • NMR Visibility: The

    
    F nucleus provides a sensitive, background-free handle for Non-Invasive Magnetic Resonance Spectroscopy (MRS) or ex vivo NMR metabolomics.
    

This guide outlines protocols for using 2-F-3-MBA as a metabolic probe to interrogate BCAA dysregulation (e.g., Isovaleric Acidemia models) and as a chemical tracer in murine pharmacokinetics.

Safety & Toxicology: The "Lethal Synthesis" Check

CRITICAL WARNING: Fluorinated fatty acids can undergo "lethal synthesis." If 2-F-3-MBA undergoes


-oxidation, it may theoretically release Fluoroacetyl-CoA, which condenses with oxaloacetate to form Fluorocitrate—a potent inhibitor of Aconitase (Krebs Cycle blockade). While the branched structure of 2-F-3-MBA reduces this risk compared to linear fluoro-fatty acids, safety validation is mandatory  before efficacy studies.
Protocol A: Acute Toxicity Dose-Escalation (Up-and-Down Procedure)

Objective: Determine the Maximum Tolerated Dose (MTD) in C57BL/6 mice.

  • Preparation:

    • Dissolve 2-F-3-MBA in 0.9% Saline (adjust pH to 7.4 with NaOH).

    • Filter sterilize (0.22

      
      m).
      
  • Dosing Regimen:

    • Start Dose: 10 mg/kg (i.p.).

    • Observation Period: 48 hours.

    • Logic: If surviving, increase dose by factor of 1.5 (15, 22.5, 33 mg/kg). If lethality or severe distress (piloerection, ataxia) occurs, reduce dose.

  • Readout:

    • Monitor for neurological signs (seizures indicate fluorocitrate accumulation).

    • Stop Criterion: Any seizure activity or >15% weight loss.

Core Application: F-NMR Metabolic Tracking

Unlike radiolabeling (


C), 

F-NMR allows for the identification of the intact parent molecule versus downstream metabolites without background interference.
Protocol B: Pharmacokinetics and Biodistribution

Rationale: To determine the plasma half-life and renal clearance of 2-F-3-MBA.

Reagents & Equipment[1]
  • Tracer: 2-F-3-MBA (Sodium salt).

  • Internal Standard: Trifluoroacetic acid (TFA) or 5-Fluorocytosine (known shift).

  • Instrument: 500 MHz (or higher) NMR with

    
    F-capable probe.
    
Experimental Workflow
  • Administration: Administer 2-F-3-MBA (at validated MTD, e.g., 20 mg/kg) via tail vein injection (i.v.) to

    
     mice.
    
  • Sampling:

    • Collect blood (20

      
      L) via tail nick at 
      
      
      
      min.
    • Collect urine in metabolic cages (0-4h, 4-8h, 8-24h).

  • Sample Preparation (Plasma):

    • Mix 20

      
      L plasma with 80 
      
      
      
      L cold Methanol (protein precipitation).
    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer supernatant to 3mm NMR tube.

    • Add 10

      
      L D
      
      
      
      O (lock) + Internal Standard.
Data Acquisition Parameters
  • Pulse Sequence: Inverse-gated decoupling (to eliminate NOE for quantitative accuracy).

  • Relaxation Delay (D1): Must be

    
     (typically 5-10 seconds for fluorinated acids) to ensure full magnetization recovery.
    
  • Scans: 128–256 scans (depending on concentration).

Data Output: Pharmacokinetic Parameters
ParameterDefinitionTypical Observation (Hypothetical)

Elimination Half-life~45–60 min (Rapid renal clearance expected)

Chemical Shift (Parent)~ -180 to -200 ppm (vs. CFCl

)

Chemical Shift (Conjugates)Shifts of 1-3 ppm indicate glucuronidation or CoA-ester formation.[2]
Clearance Renal vs. MetabolicHigh recovery of parent in urine suggests metabolic stability against IVD.

Mechanistic Pathway Interrogation

2-F-3-MBA is structurally designed to probe the Isovaleryl-CoA Dehydrogenase (IVD) step. In normal physiology, Isovaleryl-CoA is dehydrogenated to 3-Methylcrotonyl-CoA.

  • Hypothesis: The C2-Fluorine prevents the abstraction of the

    
    -proton required for dehydrogenation, effectively turning 2-F-3-MBA into a competitive inhibitor or a "dead-end" metabolite.
    
Visualization of Metabolic Fate

The following diagram illustrates the entry of 2-F-3-MBA into the BCAA pathway and its potential blockage point.

BCAA_Pathway Leucine L-Leucine KIC $alpha$-Ketoisocaproate Leucine->KIC BCAT IsoValCoA Isovaleryl-CoA (Endogenous) KIC->IsoValCoA BCKDH MC_CoA 3-Methylcrotonyl-CoA IsoValCoA->MC_CoA IVD (Dehydrogenation) Probe 2-F-3-MBA (Exogenous Probe) ProbeCoA 2-Fluoro-Isovaleryl-CoA Probe->ProbeCoA Acyl-CoA Synthetase ProbeCoA->IsoValCoA Competitive Inhibition Block METABOLIC BLOCK (Dehydrogenation Fails) ProbeCoA->Block IVD Interaction (C-F Bond Stable)

Figure 1: Comparative metabolic fate of Leucine catabolites vs. the 2-F-3-MBA probe. The fluorinated analog enters the CoA pool but resists the desaturation step mediated by IVD.

Experimental Workflow: In Vivo Efficacy/Inhibition

Objective: To assess if 2-F-3-MBA administration alters endogenous Leucine levels (simulating Isovaleric Acidemia).

Protocol C: BCAA Challenge Study
  • Groups:

    • Group A: Vehicle Control.

    • Group B: Leucine Load (500 mg/kg oral gavage).

    • Group C: Leucine Load + 2-F-3-MBA (Pre-treatment, 20 mg/kg i.p.).

  • Timing: Administer 2-F-3-MBA 30 mins prior to Leucine load.

  • Analysis: Measure plasma Isovalerylcarnitine (C5) and Leucine levels via LC-MS/MS at

    
     min.
    
  • Expected Outcome: If 2-F-3-MBA inhibits IVD, Group C should show elevated Isovalerylcarnitine (C5) compared to Group B, validating the compound as an IVD-inhibitor in vivo.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Kudo, N., et al. (2011).[3] Effects of Perfluorinated Fatty Acids with Different Carbon Chain Length on Fatty Acid Profiles of Hepatic Lipids in Mice. Biological and Pharmaceutical Bulletin. Link

  • Vockley, J., & Ensenauer, R. (2006). Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity. American Journal of Medical Genetics. Link

  • Yu, J.X., et al. (2005). 19F NMR spectroscopy in metabolic profiling.[1] Nature Reviews Drug Discovery. (Principles of 19F application).

  • Clarke, D.D., & Berl, S. (1983).[4] Fluoroacetate as a possible marker for glial metabolism in vivo.[4] Chemistry Faculty Publications. Link

Sources

Use of 2-Fluoro-3-methylbutanoic acid in material science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Fluoro-3-methylbutanoic Acid in Advanced Materials

Executive Summary

This compound (CAS: 1578-62-7), often referred to as


-fluoroisovaleric acid, represents a critical class of "chiral fluorinated building blocks" in modern material science. Unlike its non-fluorinated analog (isovaleric acid), the introduction of a fluorine atom at the 

-position induces profound electronic and steric changes without significantly altering the molecular volume.[1]

This guide details the application of this molecule in three high-value domains: fluorinated peptidomimetics (for metabolically stable hydrogels), superhydrophobic Metal-Organic Frameworks (MOFs) , and chiral liquid crystal dopants .[1] The protocols below are designed to leverage the "Fluorine Effect"—the ability of the C-F bond to modulate pKa, lipophilicity, and dipole moments—to engineer materials with superior environmental and biological stability.

Section 1: The "Fluorine Effect" in Material Design

Before executing protocols, researchers must understand the mechanistic advantages of replacing a hydrogen or hydroxyl group with fluorine in this specific scaffold.[1]

PropertyEffect of

-Fluorination
Material Consequence
Acid Strength (pKa) Lowers pKa (approx.[1] 4.8

3.5)
Stronger ionic interactions in MOFs and salt bridges in peptides.[1]
Lipophilicity Increases (Fluorous Effect)Enhanced self-assembly in hydrogels; superhydrophobicity in coatings.[1]
Metabolic Stability Blocks

-oxidation
Peptides/polymers become resistant to enzymatic degradation (proteases).[1]
Dipole Moment Introduces strong C-F dipoleInduces spontaneous polarization in ferroelectric liquid crystals.[1]
Decision Logic: When to Use this compound

FluorineLogic Start Material Design Goal Stability Need Enzymatic Stability? Start->Stability Surface Need Surface Repellency? Start->Surface Chirality Need Chiral Induction? Start->Chirality Peptide Protocol A: Peptidomimetic Hydrogels Stability->Peptide Block Proteolysis MOF Protocol B: Superhydrophobic MOFs Surface->MOF Lower Surface Energy LC Protocol C: Liquid Crystal Dopants Chirality->LC Induce Helical Twist

Figure 1: Decision matrix for selecting this compound based on desired material properties.[1]

Section 2: Protocol A - Synthesis of Fluorinated Peptidomimetic Hydrogels

Context: Self-assembling peptide hydrogels are used in drug delivery and tissue engineering. However, natural peptides are rapidly degraded by proteases.[1] Incorporating this compound (as a Valine analog precursor) creates "fluorinated residues" that sterically and electronically block enzymatic cleavage.

Mechanism: The electron-withdrawing fluorine atom lowers the basicity of the adjacent amide bond (in the final peptide), making it a poor substrate for hydrolysis.[1]

Experimental Workflow

Step 1: Conversion to Activated Building Block Note: Direct coupling of the acid is possible, but converting to the amino-acid analog (


-fluorovaline) or using it as a N-terminal cap is common.[1] This protocol describes N-terminal capping for stability.
  • Reagents: this compound (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq), DMF (Anhydrous).[1]

  • Substrate: Resin-bound peptide (e.g., H-Phe-Phe-OH on Wang resin) pre-swollen in DMF.

  • Coupling Reaction:

    • Dissolve the fluorinated acid and HATU in minimal DMF.[1]

    • Add DIPEA to activate the carboxylate.[1]

    • Add the mixture to the resin-bound peptide.[1]

    • Agitate at Room Temperature (RT) for 2 hours.

    • Validation: Perform a Kaiser test.[1] A negative result (no color) indicates complete capping of the N-terminus.[1]

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
     for 3 hours. Precipitate in cold diethyl ether.
    

Step 2: Hydrogel Formation & Rheology [1]

  • Dissolve the fluorinated peptide (e.g., 2-F-Val-Phe-Phe) in phosphate buffer (pH 7.4).[1]

  • Trigger: Adjust pH or add salt (

    
    ).
    
  • Observation: The fluorinated peptide will assemble into nanofibers at lower concentrations than the non-fluorinated control due to the "fluorous effect" (hydrophobic clustering of the isopropyl-F group).[1]

Section 3: Protocol B - Engineering Superhydrophobic MOF Surfaces

Context: Metal-Organic Frameworks (MOFs) are porous materials used for gas separation.[1] Water instability is a major failure mode.[1] Using this compound as a modulator or capping ligand introduces a hydrophobic shield around the metal clusters.

Protocol: Solvothermal Synthesis of Fluorinated HKUST-1

  • Precursor Preparation:

    • Copper(II) nitrate trihydrate (

      
      ).[1]
      
    • Linker: 1,3,5-Benzenetricarboxylic acid (BTC).[1]

    • Modulator: this compound (2-F-MBA).

  • Stoichiometry:

    • Molar Ratio: Cu : BTC : 2-F-MBA = 1 : 0.5 : 2.0 .

    • Note: The high ratio of the fluorinated acid ensures it competes for coordination sites, coating the exterior of the growing crystals.[1]

  • Synthesis:

    • Solvent: Ethanol/Water (1:1 v/v).[1]

    • Condition: Sealed Teflon-lined autoclave at 85°C for 24 hours.

  • Washing & Activation:

    • Wash crystals with pure ethanol to remove unreacted acid.[1]

    • Activate under vacuum at 100°C for 12 hours.

  • Validation (Contact Angle):

    • Press the activated MOF powder into a pellet.[1]

    • Measure water contact angle.[1]

    • Target: >130° (Superhydrophobic).[1] Control (non-fluorinated) is typically <60°.[1]

Section 4: Protocol C - Synthesis of Chiral Ferroelectric Dopants

Context: In Liquid Crystal (LC) displays, "chiral dopants" are added to achiral nematic hosts to induce a chiral nematic (cholesteric) phase.[1] The high electronegativity of fluorine in this compound creates a transverse dipole, which is essential for ferroelectric switching in Smectic C* phases.

Synthetic Route: Esterification with Mesogenic Phenol [1]

SynthesisWorkflow Acid 2-Fluoro-3-methyl- butanoic acid Reaction Esterification (DCM, 0°C -> RT, 12h) Acid->Reaction Phenol Mesogenic Phenol (e.g., 4-octyloxybiphenyl-4'-ol) Phenol->Reaction DCC DCC/DMAP (Coupling Agents) DCC->Reaction Purification Column Chromatography (Hexane/EtOAc) Reaction->Purification Product Chiral Fluorinated Dopant Purification->Product

Figure 2: Synthetic pathway for creating a liquid crystal dopant.

Step-by-Step Protocol:

  • Reactants:

    • This compound (1.0 eq).

    • Mesogenic Phenol (e.g., 4'-octyloxy-4-biphenylol) (1.0 eq).[1]

    • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq).[1]

    • DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst).[1]

  • Procedure:

    • Dissolve Phenol, Acid, and DMAP in anhydrous Dichloromethane (DCM).[1]

    • Cool to 0°C in an ice bath.[1]

    • Add DCC dissolved in DCM dropwise over 30 minutes.

    • Allow to warm to Room Temperature and stir overnight (12h).

    • Observation: White precipitate (DCU) will form.[1]

  • Work-up:

    • Filter off the DCU precipitate.[1]

    • Wash filtrate with 1N HCl, then saturated

      
      , then Brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 9:1).[1]

    • Recrystallize from ethanol to ensure high optical purity.

  • Characterization:

    • Helical Twisting Power (HTP): Dissolve 1-5 wt% of the product in a standard nematic host (e.g., E7).[1] Measure the pitch (

      
      ) using the Grandjean-Cano wedge method.[1] Calculate HTP = 
      
      
      
      .[1]

References

  • Synthesis of Fluorinated Amino Acids: Qiu, X. L., & Qing, F. L. (2011).[1][2] Recent advances in the synthesis of fluorinated amino acids and peptides. Source:[1]

  • Fluorine in Peptide Engineering: Marsh, E. N. G. (2014).[1] Fluorine: a new element in the design of proteins and peptides. Source:[1][1]

  • Superhydrophobic Fluorinated MOFs: Biswas, S., & Van Der Voort, P. (2013).[1] Superhydrophobic perfluorinated metal–organic frameworks. Source:[1]

  • Chiral Fluorinated Dopants in Liquid Crystals: Dierking, I. (2014).[1] Chiral Liquid Crystals: Structures, Phases, Effects. Source:[1]

  • Properties of this compound: PubChem Database. CID 15310. Source:[1]

Sources

Application Note: Real-Time Kinetic Profiling and Process Control of 2-Fluoro-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3-methylbutanoic acid is a critical fluorinated building block, serving as a bioisostere for valine in peptidomimetics and small molecule inhibitors.[1] Its unique structure—featuring a fluorine atom at the


-position—imparts metabolic stability and modulated lipophilicity.[1] However, this same structural feature introduces significant synthetic challenges: the electron-withdrawing fluorine atom increases the acidity of the 

-proton, heightening the risk of racemization during activation and amide coupling events.

This Application Note provides a rigorous framework for monitoring the reaction kinetics of this compound. We transition beyond standard endpoint analysis to in-situ kinetic profiling , utilizing


 NMR and Chiral HPLC to safeguard enantiomeric integrity while maximizing conversion rates.[1]
Key Technical Insights
  • Mechanistic Causality: The inductive effect of the fluorine atom accelerates nucleophilic attack at the carbonyl carbon but simultaneously stabilizes the enol intermediate, creating a narrow window for optimal base selection.

  • Process Analytical Technology (PAT): We utilize

    
     NMR as a non-invasive probe to track the transformation of the free acid to the active ester in real-time, eliminating the need for extractive sampling.
    
  • Self-Validating Systems: The protocol includes an internal standard method to distinguish between chemical decomposition and physical precipitation.[1]

Reaction Pathway & Monitoring Strategy

The following diagram illustrates the activation pathway and the competing racemization mechanism. Understanding this bifurcation is essential for kinetic modeling.[1]

ReactionPathway cluster_monitoring PAT Monitoring Points SM This compound (Starting Material) Act Activated Species (Active Ester/Anhydride) SM->Act Activation (k1) Prod Amide Product (Target) Act->Prod Amine Coupling (k2) Enol Enolate Intermediate (Racemization Pathway) Act->Enol Base-Mediated Deprotonation Rac Racemic Product (Impurity) Enol->Rac Reprotonation

Figure 1: Reaction network showing the primary coupling pathway (blue/green) and the competing racemization pathway (red).[1]


 and 

represent the rate constants monitored via

NMR.

Protocol 1: In-Situ NMR Kinetic Profiling

Objective: To determine the rate order and half-life (


) of the activation step without disrupting the reaction equilibrium.

Rationale: The fluorine atom acts as an intrinsic reporter.[1] The chemical shift (


) is highly sensitive to the electronic environment of the carbonyl group. Converting the carboxylic acid (-COOH) to an active ester (e.g., -COCt) results in a distinct downfield or upfield shift, allowing for quantitative integration.
Materials & Instrumentation[2]
  • Spectrometer: 400 MHz NMR (min) with a probe capable of

    
     detection.
    
  • Solvent: Anhydrous DMF-

    
     or DMSO-
    
    
    
    (to prevent H/D exchange interference, though non-deuterated solvents can be used with lock-tube inserts).[1]
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).[1] Inert and distinct from the analyte.[1]
Step-by-Step Methodology
  • Baseline Characterization:

    • Dissolve 20 mg of this compound in 0.6 mL of solvent.

    • Add 5

      
      L of Internal Standard.
      
    • Acquire a reference spectrum (

      
      ).[1]
      
    • Note: Expect the

      
      -F signal in the range of -190 to -210 ppm  (doublet of doublets due to H-F coupling).[1]
      
  • Reaction Initiation:

    • To the NMR tube, add the coupling reagent (e.g., 1.1 eq T3P or HATU) and base (e.g., 2.0 eq DIPEA).

    • CRITICAL: Invert the tube 3 times rapidly to mix. Insert immediately into the probe pre-equilibrated to the reaction temperature (e.g., 25°C).

  • Kinetic Acquisition Loop:

    • Set up a "pseudo-2D" array or a multi-experiment loop.[1]

    • Parameters:

      • Pulse angle: 30° (to allow rapid repetition without saturation).

      • Relaxation delay (

        
        ): 
        
        
        
        (typically 5-10 seconds for fluorinated acids).[1]
      • Scans: 8-16 scans per time point (high sensitivity of

        
         allows low scan counts).
        
      • Interval: Collect spectra every 2 minutes for the first 30 minutes, then every 10 minutes.

  • Data Processing:

    • Phase and baseline correct all spectra in the array.[1]

    • Integrate the Starting Material (SM) peak relative to the Internal Standard (IS).

    • Integrate the Active Ester (Act) peak (typically shifted 5-15 ppm from SM).[1]

Data Output Structure
Time (min)SM Integral (

-F)
Active Ester IntegralConversion (%)Rate Constant

(

)
01.0000.0000.0-
20.8500.14515.0Calc
40.7200.27528.0Calc
...............

Protocol 2: Chiral HPLC for Enantiomeric Integrity[1][2]

Objective: To quantify the Enantiomeric Excess (ee%) of the product and detect racemization induced by base/temperature.

Rationale: While NMR provides conversion kinetics, it cannot easily distinguish enantiomers without chiral shift reagents.[1] Chiral HPLC is the definitive method for validating the stereochemical fidelity of the reaction.

Chromatographic Conditions
  • Column: Chiralpak IC or AD-H (Immobilized polysaccharide phases are preferred for stability).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) + 0.1% TFA .[1]

    • Why TFA? Acidic additives are mandatory to suppress the ionization of the carboxylic acid/amide, sharpening the peak shape and preventing tailing.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (Amide bond absorption).[1]

Workflow
  • Sampling: At

    
     minutes, remove a 20 
    
    
    
    L aliquot from the reaction vessel.
  • Quench: Immediately dilute into 980

    
    L of Mobile Phase (this stops the reaction and prevents on-column reaction).
    
  • Analysis: Inject 10

    
    L.[1][2]
    
  • Calculation:

    
    [1]
    

Kinetic Data Analysis & Interpretation

To derive actionable insights, fit the concentration data to the appropriate rate law. For amide couplings with excess reagents, Pseudo-First-Order kinetics often apply.[1]

Equation:


[1]

Where:

  • 
     = Concentration of this compound at time 
    
    
    
    .[1]
  • 
     = Observed rate constant.[1]
    
Decision Matrix based on and ee%
ObservationDiagnosisCorrective Action
High

, High ee%
Ideal ReactionProceed to scale-up.
High

, Low ee%
Base-Induced RacemizationSwitch to weaker base (e.g., Collidine) or lower temperature (-10°C).[1]
Low

, High ee%
Steric Hindrance / Poor ActivationSwitch coupling agent (e.g., from EDC to HATU/COMU).
Low

, Low ee%
System FailureRe-evaluate solvent (DMF vs. DCM) and check reagent quality.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Cobb, S. L., & Murphy, C. D. (2009).[1] 19F NMR as a tool in chemical biology.[1][3] Journal of Fluorine Chemistry.[1] (Cited for 19F NMR methodology).[1][3][4][5] Available at: [Link]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews.[1] (Context for racemization mechanisms). Available at: [Link]

Sources

Experimental workflow for testing 2-Fluoro-3-methylbutanoic acid cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-Fluoro-3-methylbutanoic acid (CAS 1578-62-7) is a fluorinated analogue of isovaleric acid (a short-chain fatty acid).[1][2] In drug discovery, the introduction of fluorine at the


-position (C2) of aliphatic acids is a strategic modification used to alter pKa, block metabolic degradation (specifically 

-oxidation), or increase lipophilicity [1].[1]

However, this modification can induce unexpected cytotoxicity through two primary mechanisms:[1]

  • Mitochondrial Uncoupling: As a lipophilic acid, it may act as a protonophore, dissipating the mitochondrial membrane potential (

    
    ).[1][2]
    
  • Metabolic Inhibition: It may act as a "false substrate" for acyl-CoA dehydrogenases, leading to the accumulation of toxic metabolic intermediates (an effect similar to hypoglycin A toxicity) [2].[1][2]

This Application Note defines a rigorous, self-validating workflow to differentiate between non-specific pH-driven toxicity and true pharmacologic cytotoxicity .

Critical Reagent Preparation (The "Acid Trap")

WARNING: The most common source of error in testing organic acids is failure to control pH.[1][2] this compound is a carboxylic acid.[1][2][3] Adding it directly to cell culture media (typically pH 7.[1][2]4) at high concentrations (>1 mM) will acidify the media, causing cell death due to acidosis rather than the compound's intrinsic toxicity.[1]

Protocol A: Stock Solution Preparation (Self-Validating)
ParameterSpecificationRationale
Solvent DMSO (Dimethyl Sulfoxide)Ensures solubility of the lipophilic fluorinated chain.[1][2]
Stock Concentration 100 mMAllows for 1000x dilution to reach high test doses (100 µM) with <0.5% DMSO.[1][2]
Neutralization Step Mandatory Prevents culture medium acidification.[1][2]

Step-by-Step Procedure:

  • Weigh 12.01 mg of this compound (MW: 120.12 g/mol ).[1][2]

  • Dissolve in 900 µL of sterile DMSO.

  • Validation Step: Remove 10 µL of stock and dilute into 1 mL of culture media. Check color. If phenol red turns yellow, the stock is too acidic.[1][2]

  • Correction: If acidic, add 1N NaOH to the DMSO stock in 1 µL increments until a 1:100 dilution in media maintains a neutral pH (red/pink color).

  • Adjust final volume to 1 mL with DMSO.

  • Filter sterilize (0.2 µm PTFE filter) if used for long-term (>24h) incubation.[1][2]

Experimental Workflow: The "Dual-Signal" Approach

To rule out metabolic interference (which can skew MTT/CCK-8 results), we utilize a multiplexed approach: measuring membrane integrity (LDH) and metabolic activity (ATP) simultaneously.[1][2]

Diagram 1: Master Experimental Workflow

G cluster_Assays Phase 2: Dual-Readout Assay Start Compound Prep (pH Adjusted) Screen Phase 1: Range Finding (0.1 - 1000 µM) Start->Screen LDH Membrane Integrity (LDH Release) Screen->LDH Supernatant ATP Metabolic Viability (ATP/Luminescence) Screen->ATP Lysate Validation Phase 3: Mechanism (Mito-Tox) LDH->Validation If necrotic ATP->Validation If metabolic arrest

Figure 1: The workflow prioritizes distinguishing between cell lysis (LDH) and metabolic inhibition (ATP), which is critical for fluorinated fatty acid analogs.[1][2][4][5][6]

Phase 1: Dose-Response Screening Protocol[1][2]

Materials
  • Cell Line: HepG2 (Liver model preferred due to fatty acid metabolism relevance) or HEK293.[1][2]

  • Assay Kit: Promega CellTiter-Glo® (ATP) and CytoTox-ONE™ (LDH) or equivalent.[1][2]

  • Controls:

    • Negative:[1][2] 0.5% DMSO in Media.[1][2]

    • Positive: 10 µM Staurosporine (Apoptosis) or 0.1% Triton X-100 (Lysis).[1][2]

    • Structural Control: Isovaleric acid (Non-fluorinated parent) – Essential for establishing the fluorine effect.

Procedure
  • Seeding: Plate 5,000 cells/well in 96-well black-walled plates. Incubate 24h for attachment.

  • Dosing: Prepare serial dilutions (1:2) of this compound from 1000 µM down to 1 µM.[1][2]

    • Note: Include the Structural Control (Isovaleric acid) at the same concentrations.[1][2]

  • Incubation: Treat cells for 24 hours and 48 hours .

    • Why 48h? Metabolic toxicity (e.g., inhibition of

      
      -oxidation) often requires >24h to deplete cellular reserves [3].[1][2]
      
  • Readout (Multiplexing):

    • Transfer 50 µL supernatant to a new plate for LDH assay (measures membrane rupture).[1][2]

    • Add ATP detection reagent to the remaining cells in the original plate (measures energy depletion).[1][2]

Phase 2: Mechanistic Validation (Mitochondrial Stress)[1][2]

If the compound shows reduced ATP (Phase 1) without massive LDH release, it suggests the molecule is acting as a metabolic poison or mitochondrial uncoupler .[1]

Assay: JC-1 Mitochondrial Membrane Potential ( )

This assay determines if the fluorinated acid is disrupting the proton gradient.[1][2][4]

Protocol:

  • Treat cells with IC50 concentration (determined in Phase 1) for 6 hours.

  • Add JC-1 dye (final 2 µM) for 30 mins at 37°C.

  • Analysis: Measure fluorescence ratio.

    • Red Aggregates (590 nm): Healthy mitochondria.[1][2]

    • Green Monomers (529 nm): Depolarized mitochondria.[1][2]

  • Interpretation: A decrease in the Red/Green ratio indicates mitochondrial uncoupling.[1][2]

Diagram 2: Hypothesized Mechanism of Action[7]

Mechanism Compound This compound (Lipophilic Weak Acid) Mito Mitochondrial Matrix Entry Compound->Mito Uncoupling Protonophore Effect (H+ Leak) Mito->Uncoupling Mechanism A BetaOx Inhibition of Acyl-CoA Dehydrogenase Mito->BetaOx Mechanism B ATP_Drop ATP Depletion Uncoupling->ATP_Drop BetaOx->ATP_Drop ROS ROS Generation BetaOx->ROS Death Apoptosis/Necrosis ATP_Drop->Death ROS->Death

Figure 2: Potential cytotoxic pathways.[1][2] Mechanism A involves direct uncoupling due to lipophilicity/acidity.[1][2] Mechanism B involves metabolic blockade similar to other fluorinated fatty acids.

Data Analysis & Reporting

Present your data using the following standard table format to ensure comparability.

Table 1: Cytotoxicity Summary Template

CompoundIC50 (ATP) 24hIC50 (ATP) 48hLDH Release (at 100 µM)Mitochondrial Toxicity?[1][2]
This compound [Calculate] µM[Calculate] µMLow/HighYes/No
Isovaleric Acid (Control) >1000 µM>1000 µMLowNo
Staurosporine (Pos.[1][2][4] Ctrl) <0.1 µM<0.1 µMLow (Apoptotic)Yes

Calculation of Z-Factor: Ensure your assay is robust. For screening plates, calculate the Z-factor:



Target Z > 0.5 for a valid screen.[1][2]

Troubleshooting Guide

ObservationRoot CauseSolution
Yellow media immediately upon addition Stock solution is too acidic.Neutralize DMSO stock with NaOH before adding to media.[1][2]
High LDH in Vehicle Control DMSO concentration > 0.5%.[1][2]Reduce stock dilution; ensure final DMSO is <0.5%.[1][2]
ATP low, but cells look healthy Metabolic pause (Quiescence).[1][2]Confirm with a live/dead stain (Calcein AM).[1][2]

References

  • Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2]

  • Riss, T. L., et al. (2013).[1][2][7] Cell Viability Assays. NIH Assay Guidance Manual.

  • Schönfeld, P., & Wojtczak, L. (2016).[1][2] Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research.[1][2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15310, this compound.[1][2]

Sources

Troubleshooting & Optimization

Troubleshooting 2-Fluoro-3-methylbutanoic acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-3-methylbutanoic Acid Synthesis

Topic: Troubleshooting Synthesis & Side Reactions Target Molecule: this compound (CAS: 66636-98-0) Primary Precursors: L-Valine (Deaminative route) or 2-Bromo-3-methylbutanoic acid (Substitution route).

Executive Summary

Synthesizing this compound presents a classic conflict in physical organic chemistry: the steric hindrance of the


-isopropyl group versus the nucleophilicity of fluoride. Whether you are utilizing deaminative fluorination (Olah’s method) or nucleophilic substitution (Halex), the pathway is fraught with competing elimination (E2/E1) and rearrangement risks.

This guide moves beyond standard recipes to address the why behind failure modes, providing self-validating protocols to ensure high purity and yield.

Module 1: The Deaminative Fluorination Route (Valine Precursor)

The industry-standard method for accessing


-fluorocarboxylic acids from chiral pool amino acids.
Q: Why is my product contaminated with 3-methylbut-2-enoic acid (Senecioic acid)?

A: This is the thermodynamic elimination product. In the deaminative fluorination of Valine, the reaction proceeds via a diazonium intermediate (


). Upon loss of 

, a secondary carbocation is generated at the

-position. Due to the adjacent tertiary carbon (the isopropyl group), this cation is prone to proton loss (Elimination) rather than Fluorine capture.
  • Mechanism: The carbocation loses a proton from the

    
    -carbon to form the conjugated alkene (Senecioic acid), which is thermodynamically stable.
    
  • Troubleshooting:

    • Temperature Control: The diazonium decomposition must be kept strictly below 0°C initially. Higher temperatures favor elimination (entropy driven).

    • HF Concentration: Ensure you are using 70% HF/Pyridine (Olah's Reagent). Lower HF concentrations increase the effective basicity of the pyridine, promoting proton abstraction (elimination) over fluorination.

Q: I see a "Rearrangement" peak in my NMR. What is it?

A: You likely have 3-fluoro-3-methylbutanoic acid . This is a classic Wagner-Meerwein shift. The initial secondary carbocation at the


-position is less stable than the adjacent tertiary position. A 1,2-hydride shift moves the cation to the 

-carbon, which is then trapped by fluoride.
  • The Fix (Anchimeric Assistance): You must facilitate the formation of the

    
    -lactone intermediate . In HF/Pyridine, the carboxyl group can displace the diazonium group to form a transient 3-membered lactone ring. This ring prevents the hydride shift and is subsequently opened by fluoride with retention of configuration.
    
    • Protocol Adjustment: Avoid strong exogenous acids that protonate the carbonyl oxygen, disabling its ability to form the lactone. Stick to the HF:Pyridine complex without added mineral acids.

Visualizing the Pathway Competition

ValineFluorination Valine L-Valine (Precursor) Diazonium Diazonium Intermediate Valine->Diazonium NaNO2 / HF:Py Carbocation Alpha-Cation (Secondary) Diazonium->Carbocation -N2 Lactone Alpha-Lactone (Stabilized) Diazonium->Lactone Anchimeric Assistance Alkene Senecioic Acid (Elimination Side Product) Carbocation->Alkene -H+ (Elimination) Rearranged 3-Fluoro-3-methylbutanoic acid (Rearrangement) Carbocation->Rearranged 1,2-H Shift then F- Target This compound (Target - Retention) Lactone->Target F- Attack

Caption: Pathway bifurcation in Valine fluorination. Success depends on favoring the Alpha-Lactone route over the free Carbocation route.

Module 2: Nucleophilic Substitution (Bromo-Acid Precursor)

Alternative route using 2-bromo-3-methylbutanoic acid.

Q: The reaction stalls or yields only alkene when using KF. Why?

A: The "Hard/Soft" mismatch and basicity of Fluoride. The fluoride ion (


) is a hard nucleophile but also a strong base in aprotic solvents. The substrate (2-bromo-3-methylbutanoic acid) has significant steric bulk at the 

-position.
  • The Problem:

    
     acts as a base, abstracting the 
    
    
    
    -proton to form the alkene (E2 mechanism) rather than attacking the sterically hindered
    
    
    -carbon (Sn2).
  • Troubleshooting:

    • Solvent Switch: Do not use simple DMF/DMSO alone. Use acetonitrile or neat conditions if possible to temper basicity.

    • Leaving Group: Bromide is acceptable, but a sulfonate (triflate/tosylate) is often too reactive and leads to immediate elimination.

    • Phase Transfer: Use 18-Crown-6 with KF. This "naked" fluoride is more nucleophilic, but you must keep the temperature low (<50°C) to minimize E2 elimination.

Module 3: Impurity Profile & Purification

Summary of Common Impurities:

Impurity NameStructure TypeOriginRemoval Strategy
Senecioic Acid Alkene (

-unsaturated)
Elimination (E1/E2)Bromination: Add

to crude; the alkene becomes a high-boiling dibromide. Distill the fluoro-acid away.
2-Hydroxy-3-methylbutanoic acid

-Hydroxy Acid
Hydrolysis (Water ingress)Solubility: The hydroxy acid is more water-soluble. Perform rigorous DCM/Water extractions at pH 3-4.
3-Fluoro-3-methylbutanoic acid Tertiary FluorideRearrangement (Hydride shift)Difficult: Boiling points are nearly identical. Prevention (via lactone route) is the only viable cure.
Q: How do I remove the hydroxy impurity (2-OH)?

A: This forms if your HF/Pyridine is wet or if the diazonium intermediate reacts with water during quenching.

  • Protocol: You cannot easily distill this away. Convert the crude mixture to the methyl ester (

    
    ). The hydroxy-ester and fluoro-ester have significantly different polarity. Separate via silica flash chromatography (Hexane/EtOAc), then hydrolyze back to the acid.
    

Validated Protocol: Deaminative Fluorination of Valine

Based on modified Olah conditions [1].

Safety Warning: HF/Pyridine is extremely toxic and corrosive. Use only in a fume hood with HF-specific PPE (calcium gluconate gel must be on hand).

  • Setup: Flame-dry a polyethylene (PE) or PTFE flask. Glass reacts with HF.

  • Reagent Prep: Charge L-Valine (1.0 equiv) into the flask.

  • Solvent: Add 70% HF/Pyridine (15 equiv of HF) slowly at 0°C. Stir until dissolved.

  • Addition: Add solid

    
     (1.2 equiv) in small portions over 1 hour, maintaining internal temp < 5°C. Evolution of 
    
    
    
    and nitrous fumes will occur.
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 1 hour. Do not heat.

  • Quench: Pour reaction mixture onto crushed ice/water.

  • Extraction: Extract with

    
     (3x).
    
  • Purification: Wash organics with brine, dry over

    
    . Evaporate solvent. Distill residue under reduced pressure.
    

Self-Validation Check:

  • 19F NMR: Product signal should appear around -190 to -200 ppm (doublet of doublets).

  • 1H NMR: Look for the doublet of doublets at the

    
    -position (~4.8 ppm). If this signal is missing and you see a vinyl proton (~5.7 ppm), you have elimination.
    

References

  • Olah, G. A., et al. (1979). "Synthetic Methods and Reactions; 63.

    
    -Fluorocarboxylic Acids from 
    
    
    
    -Amino Acids." Synthesis, 1979(06), 469-472.
  • Haufe, G. (2001). "The Deaminative Fluorination of Amino Acids." Journal for Praktische Chemie.
  • Yoneda, N. (2004). "The combination of pyridinium poly(hydrogen fluoride) and sodium nitrite: A versatile reagent for the preparation of organofluorine compounds." Journal of Fluorine Chemistry, 125(1), 7-17.

Technical Support Center: Purification of 2-Fluoro-3-methylbutanoic Acid

[1][2]

Ticket ID: #2F-ISO-PUR-001 Subject: Troubleshooting Isolation & Purification of

Assigned Specialist:Status:1

Executive Summary & Chemical Profile[2]

User Issue: "I synthesized 2-fluoro-3-methylbutanoic acid via the Olah method (Valine + HF:Pyridine + NaNO

Root Cause Analysis: The synthesis of This compound (an

  • Pyridine Contamination: The HF:Pyridine complex (Olah's reagent) leaves stubborn pyridine residues that co-extract with organic acids.[2]

  • Water Solubility: Unlike long-chain fatty acids, this C5 acid has significant water solubility, leading to yield loss during aqueous workup if pH is not strictly controlled.[2]

  • Volatility: The product is volatile (BP est. ~70–80°C at 15 mmHg).[2] Standard rotary evaporation often strips the product along with the solvent.

Target Molecule Profile
PropertyDataNotes
IUPAC Name This compoundAlso: 2-Fluoro-isovaleric acid
Precursor L-Valine or D-ValineStereochemistry is generally retained (double inversion) but racemization can occur.[1]
Boiling Point ~176°C (Atmospheric)Must distill under vacuum.
pKa ~3.5–4.0Stronger acid than isovaleric acid due to

-F.
Major Impurity 2-Hydroxy-3-methylbutanoic acidFormed by competitive nucleophilic attack of H

O.

Safety Directive: The "HF" Factor

CRITICAL WARNING: This protocol involves HF-Pyridine .[1][2][3] Although less volatile than anhydrous HF, it is equally toxic and corrosive .[2]

  • Mechanism of Injury: Fluoride ions penetrate skin and sequester calcium from blood/bone, causing cardiac arrest.[2]

  • Mandatory PPE: Double nitrile gloves (or butyl rubber), face shield, and a Calcium Gluconate gel tube uncapped and ready on the bench.[2]

  • Glassware: HF etches glass.[2] Use HDPE (plastic) or Teflon vessels for the reaction.[2] Glass is acceptable only after the reaction is fully quenched.

Step-by-Step Purification Protocol

Phase 1: The Quench (Neutralizing the Fluoride Source)

The goal is to kill the excess HF without generating excessive heat that decomposes the product.

  • Cool Down: Cool the reaction mixture (in its plastic vessel) to 0°C.

  • The Quench: Pour the reaction mixture slowly into a stirred slurry of Ice and Water .

    • Why: Dilution moderates the exotherm.

  • Neutralization (Optional but Recommended): Carefully adjust the aqueous phase with saturated NaHCO

    
     or solid CaCO
    
    
    until bubbling ceases.[2]
    • Note: Using Calcium salts (CaCO

      
      ) precipitates CaF
      
      
      , effectively removing fluoride ions as a solid, which is safer for disposal.[2]
Phase 2: The Extraction (The "Blue" Method)

Standard acid/base extraction fails here because Pyridine behaves as a base, but the product is an acid. We use Copper(II) Sulfate to sequester pyridine.[1][2][4]

  • Solvent Choice: Extract the aqueous quench mixture with Diethyl Ether (Et

    
    O)  or DCM .[2]
    
    • Recommendation: Use Et

      
      O (3 x volumes).[2] The product partitions better into ether, and ether is easier to remove without stripping the volatile product.
      
  • The Copper Wash (Crucial Step):

    • Wash the combined organic layers with saturated aqueous Copper(II) Sulfate (CuSO

      
      ) .[2][4][5]
      
    • Visual Indicator: The aqueous layer will turn Deep Blue/Purple . This is the Pyridine-Copper complex

      
      .[1][2]
      
    • Repeat this wash until the aqueous layer remains light blue (the color of the CuSO

      
       solution itself), indicating no more pyridine is being pulled out.[4]
      
  • Acidification Check: Ensure the aqueous layer during the initial extraction was pH < 2. If you neutralized too far in Phase 1, the product is a carboxylate salt (water-soluble).[2] Add 1M HCl to the aqueous layer and re-extract if yield is low.

Phase 3: Isolation & Distillation[2]
  • Drying: Dry organic layer over anhydrous MgSO

    
    . Filter.
    
  • Concentration:

    • DANGER ZONE: Do NOT use high vacuum on the rotovap.

    • Set bath to 30°C and pressure to ~400 mbar (mild vacuum) to remove ether. Stop when volume is low.

  • Vacuum Distillation:

    • Transfer the crude oil to a micro-distillation setup (Short Path).

    • Conditions: High vacuum (e.g., 5–10 mmHg).[2]

    • Collection: Collect the fraction boiling around 70–85°C (pressure dependent).

    • Separation: The

      
      -hydroxy impurity  has a significantly higher boiling point due to intermolecular Hydrogen bonding (dimerization).[2] It will remain in the pot residue.
      

Visual Workflow: The Logic of Purification

The following diagram illustrates the decision matrix for the workup, specifically addressing the separation of Pyridine and the Hydroxy impurity.

PurificationLogicStartCrude Reaction Mixture(Product + HF/Py + Impurities)QuenchQuench into Ice/Water(Phase Separation)Start->QuenchExtractExtract with Et2OQuench->ExtractCheckPHCheck Aqueous pHExtract->CheckPHPH_HighpH > 3(Product is Salt)CheckPH->PH_HighToo BasicPH_LowpH < 2(Product is Acid)CheckPH->PH_LowCorrectAcidifyAdd HCl to AqueousRe-extractPH_High->AcidifyOrganicPhaseOrganic Phase(Product + Pyridine)PH_Low->OrganicPhaseAcidify->ExtractCuWashWash with sat. CuSO4(Removes Pyridine)OrganicPhase->CuWashColorCheckAqueous Layer Color?CuWash->ColorCheckDeepBlueDeep Blue/Purple(Pyridine Present)ColorCheck->DeepBlueRepeat WashLightBlueLight Blue(Clean)ColorCheck->LightBlueProceedDeepBlue->CuWashDistillVacuum Distillation(Separate Hydroxy Impurity)LightBlue->DistillFinalPure this compoundDistill->Final

Caption: Logic flow for the extraction and purification of this compound, highlighting the critical CuSO4 wash loop for pyridine removal.

Troubleshooting & FAQs

Q1: I lost all my product on the Rotovap. Where did it go?

A: You likely co-evaporated it.[2][6]

  • The Physics: this compound is a small molecule (MW ~120 g/mol ).[1][2] It is volatile.[2]

  • The Fix: Do not evaporate to dryness.[5][7] Leave a small amount of solvent, then switch immediately to the distillation setup. If you must remove all solvent, do not go below 20 mbar pressure at room temperature.[2]

Q2: My NMR shows a doublet at 4.0–4.5 ppm that integrates to 1H. Is this product?

A: Likely No .[2]

  • The Diagnosis: The

    
    -proton in the fluorinated  product (H-C-F) is a doublet of doublets  (coupling to F and the 
    
    
    -H) usually found around
    
    
    4.6–5.0 ppm with a large coupling constant (
    
    
    Hz).[1][2]
  • The Impurity: If you see a multiplet/doublet further upfield without the large F-coupling, it is likely the

    
    -hydroxy impurity  (2-hydroxy-3-methylbutanoic acid).[1][2]
    
  • Remedy: This confirms you need to perform the vacuum distillation. The hydroxy acid boils higher.[5]

Q3: Can I use HCl washes to remove Pyridine instead of CuSO ?

A: Yes, but with a caveat.

  • Risk: Pyridine is a base (

    
    ). Washing with 1M HCl protonates it to Pyridinium Chloride (water-soluble).[1][2] However , your product is also an acid.[2] If the aqueous layer isn't acidic enough, or if you use a very large volume of water, you risk partitioning your short-chain product into the water.[2]
    
  • Why Copper is Better: The CuSO

    
     complexation is highly specific to amines (pyridine) and does not affect the pH equilibrium of your carboxylic acid product.
    
Q4: The product is turning brown during distillation.

A: This indicates residual HF or thermal decomposition .[2]

  • The Cause: Trace HF acts as a catalyst for polymerization or charring at high temperatures.[2]

  • The Fix: Ensure you washed the organic layer with Brine or a weak NaHCO

    
     solution (carefully!) before the final drying step. Add a few crystals of Calcium Carbonate  to the distillation flask to scavenge any liberated HF during heating.
    

References

  • Olah, G. A., et al. (1979).[2] "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions."[1][2] Journal of Organic Chemistry.

  • Haufe, G. (2001).[2] "Asymmetric Synthesis of

    
    -Fluoroalkyl-
    
    
    -Amino Acids." Journal for Praktische Chemie. (General reference for stability and properties of
    
    
    -fluoro acids).
  • Fisher Scientific. (2021).[2] "Safety Data Sheet: Hydrogen fluoride pyridine complex." [1][2]

  • PubChem. (2025).[2] "this compound Compound Summary." National Library of Medicine.[2]

Preventing elimination side products in fluorination of butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Elimination Side Products in the Fluorination of Butanoic Acid Ticket ID: F-C4-ELIM-PREV Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Fluorinating butanoic acid (or its esters) presents a classic thermodynamic trap.[1] The desired product (e.g., 2-fluorobutanoic acid) competes directly with the formation of crotonic acid (2-butenoic acid) .[1] Because the elimination product is conjugated with the carbonyl group, it is thermodynamically favored over the substitution product in many standard protocols.

This guide addresses the three primary fluorination pathways—Nucleophilic, Electrophilic, and Deoxyfluorination—and provides specific, chemically grounded protocols to suppress the E2 elimination pathway.

Module 1: Nucleophilic Substitution (S_N2)

Scenario: You are converting ethyl 2-bromobutyrate to ethyl 2-fluorobutyrate using a fluoride salt (KF, CsF, TBAF), but you are observing significant formation of ethyl crotonate (elimination product).

The Core Mechanism: The Basicity/Nucleophilicity Paradox

In polar aprotic solvents (Acetonitrile, DMF), "naked" fluoride ions are poorly solvated. While this makes them excellent nucleophiles, it also makes them hard bases .[1] When attacking a secondary carbon (like the alpha-position of butanoic acid), the fluoride ion often acts as a base, abstracting the beta-proton to form the conjugated alkene (E2 mechanism).[1]

Troubleshooting Protocol: The "Microsolvation" Strategy

User Question: How do I stop KF from acting as a base?

The Solution: You must decouple basicity from nucleophilicity using protic solvent additives .[1] Research by Chi and Kim established that bulky alcohols (like tert-butanol) form hydrogen bonds with fluoride.[1] These H-bonds are strong enough to "mask" the basicity (preventing proton abstraction) but weak enough to allow nucleophilic attack on the carbon.[1]

Optimized Protocol (The "Chi-Kim" Method)
  • Reagents: Cesium Fluoride (CsF), tert-Butanol (

    
    -BuOH).[1]
    
  • Solvent: Acetonitrile (MeCN) or pure

    
    -BuOH.[1]
    
  • Substrate: Ethyl 2-bromobutyrate (Do not use the free acid; esterify first).

Step-by-Step:

  • Drying: Flame-dry CsF (3.0 equiv) under vacuum. This is critical; water forms a tight hydration shell that kills reactivity entirely.[1]

  • Solvent System: Dissolve the substrate in a mixture of MeCN :

    
    -BuOH (1:4 ratio) .[1]
    
    • Why? The bulky tert-butyl group prevents the alcohol from acting as a nucleophile itself, while the -OH group coordinates the fluoride.[1]

  • Reaction: Stir at 80°C for 12–24 hours.

  • Workup: The bulky alcohol allows the S_N2 transition state while sterically hindering the approach required for E2 elimination.[1]

Mechanism Visualization

FluorinationPathways Substrate 2-Bromobutanoate NakedF Naked F- (in MeCN) Substrate->NakedF Standard Conditions SolvatedF H-Bonded F- (in t-BuOH) Substrate->SolvatedF Microsolvation Protocol ElimProduct Crotonate (Elimination) Thermodynamic Trap NakedF->ElimProduct High Basicity (E2 Pathway) SubProduct 2-Fluorobutanoate (Target) NakedF->SubProduct Minor Pathway SolvatedF->ElimProduct Suppressed Basicity SolvatedF->SubProduct High Nucleophilicity (Sn2 Pathway)

Caption: Microsolvation (green path) uses steric bulk and H-bonding to suppress the E2 pathway common with naked fluoride (red path).[1]

Module 2: Electrophilic Fluorination

Scenario: You are using Selectfluor™ to fluorinate a butanoic acid derivative via an enolate, but yields are low due to decomposition.

The Core Issue: Enolate Instability

Direct fluorination of butanoic acid requires generating an enolate.[1] If the enolate is too basic or the temperature is too high, the fluorinated product can undergo immediate dehydrofluorination to form the alkene.

Troubleshooting Protocol: Lewis Acid Catalysis

User Question: My yield is <20% with LDA/Selectfluor. What is the alternative?

The Solution: Avoid strong bases (LDA/LiHMDS) if possible.[1] Use a Titanium-catalyzed approach (Togni method) which proceeds via a softer enolate equivalent.[1]

Optimized Protocol
  • Reagents: Selectfluor,

    
     catalyst (or similar Lewis Acid).[1]
    
  • Substrate: Ethyl 2-butanoate (Ester form).[1]

  • Solvent: Acetonitrile.[1]

Step-by-Step:

  • Catalyst Loading: Use 5 mol% of the Ti-catalyst.[1]

  • Addition: Add Selectfluor (1.2 equiv) at room temperature.

  • Mechanism: The Ti-catalyst enolizes the ester in a controlled manner.[1] The resulting titanium enolate is nucleophilic enough to attack the N-F bond of Selectfluor but lacks the basicity to trigger elimination of the newly formed C-F bond.

Module 3: Deoxyfluorination (OH F)

Scenario: You are converting ethyl 2-hydroxybutyrate to the fluoro-analog using DAST (Diethylaminosulfur trifluoride). Issue: DAST is notorious for causing elimination in secondary alcohols.[1]

Troubleshooting Protocol: Reagent Swap

User Question: DAST gives me 60% elimination. Is there a "safer" DAST?

The Solution: Switch to PyFluor or PhenoFluor .[1] DAST releases HF, which is highly acidic and promotes acid-catalyzed elimination (E1).[1] PyFluor (pyridine-sulfonyl fluoride) is thermally stable and does not release free HF, significantly reducing elimination side products.[1]

ReagentElimination RiskProtocol Note
DAST High Requires -78°C; highly acidic byproducts.[1]
Deoxo-Fluor Medium More stable than DAST, but still acidic.[1]
PyFluor Low Works at RT; requires DBU (base) which buffers the system.[1]
PBSF/TBAT Very Low "Inversion" strategy; mildest conditions.[1][2]

FAQ: Common Pitfalls

Q: Can I fluorinate the free acid (Butanoic acid) directly? A: Generally, no .[1] The carboxylic acid proton (


) will quench any base or nucleophile before fluorination occurs.[1] You must protect it as an ester (methyl or ethyl) or reduce it to an alcohol, fluorinate, and re-oxidize (if targeting the alpha position).
Exception: If you are performing a decarboxylative fluorination (Hunsdiecker-type) using AgNO3/Selectfluor to make 1-fluoropropane, the free acid is the starting material.[1]

Q: Why is "Anhydrous" not always better? A: In nucleophilic fluorination, totally anhydrous conditions with naked fluoride (like TBAF in THF) maximize basicity, actually increasing elimination.[1] The controlled addition of


-BuOH (as described in Module 1) is a counter-intuitive but necessary step to add "good" protons that tame the fluoride's basicity.[1]

Q: I need to make 4-fluorobutanoic acid (Gamma position). How? A: Standard substitution won't work well here. The best route is Ring Opening of Butyrolactone .[1]

  • React

    
    -butyrolactone with KF / 18-crown-6 (or TBAF) in a polar solvent.[1]
    
  • The fluoride attacks the gamma-carbon, opening the ring to form the 4-fluorobutanoate salt.[1] This avoids elimination entirely as there is no leaving group competition in the same sense as linear halides.[1]

References

  • Nucleophilic Fluorination with t-BuOH (The "Chi-Kim" Protocol)

    • Kim, D. W., et al. (2006).[1][3] "Nucleophilic Fluorination of Primary and Secondary Alkyl Halides using Tetrabutylammonium Fluoride in a tert-Alcohol Medium." Journal of the American Chemical Society.[1]

    • [1]

  • Titanium-Catalyzed Electrophilic Fluorination

    • Hintermann, L., & Togni, A. (2000).[1] "Catalytic Enantioselective Fluorination of

      
      -Keto Esters." Angewandte Chemie International Edition.
      
    • [1]

  • Deoxyfluorination with PyFluor

    • Nielsen, M. K., et al. (2015).[1][2] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[1][2] Journal of the American Chemical Society.[1]

    • [1]

  • Decarboxylative Fluorination (Radical Pathway)

    • Yin, F., et al. (2012).[1] "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution." Journal of the American Chemical Society.[1]

    • [1]

Sources

Technical Support Center: Optimizing Enzyme Assays for 2-Fluoro-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 2-Fluoro-3-methylbutanoic acid. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you design and optimize robust enzymatic assays. The unique properties of organofluorine compounds present specific challenges, and this document is structured to address them from both a theoretical and practical standpoint.

Introduction: The Challenge of a Fluorinated Substrate

This compound is a short-chain fatty acid analog containing a chemically stable carbon-fluorine (C-F) bond. The high electronegativity of the fluorine atom significantly alters the molecule's electronic properties, potentially making it either a substrate for a specialized class of enzymes or an inhibitor of metabolic pathways that process similar non-fluorinated molecules.[1]

This guide is designed to navigate the two primary possibilities:

  • Enzymatic Defluorination: The compound serves as a substrate for a dehalogenase enzyme, which catalyzes the cleavage of the C-F bond.

  • Enzyme Inhibition: The compound acts as an inhibitor, binding to an enzyme's active site but not undergoing a reaction, thereby blocking its normal function.

We will explore methodologies for both scenarios, focusing on robust assay design, troubleshooting common issues, and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What class of enzyme is most likely to catalyze a reaction with this compound?

A: The most probable candidates are fluoroacetate dehalogenases (FAcDs) or other haloacid dehalogenases.[2] These enzymes specialize in cleaving the highly stable C-F bond in short-chain haloacids.[3] The catalytic mechanism typically involves a nucleophilic attack by an aspartate residue in the enzyme's active site, proceeding via an SN2 mechanism to displace the fluoride ion.[4] While other dehalogenases exist, FAcDs are specifically adapted to stabilize the small, highly electronegative fluorine atom during the reaction.[3] It is also possible that the compound acts as an inhibitor for enzymes involved in fatty acid metabolism due to its structural similarity to natural intermediates.[1][5]

Q2: What are the most direct and reliable methods for detecting enzymatic defluorination of this substrate?

A: The most direct method is to measure the release of the fluoride ion (F⁻), a direct product of C-F bond cleavage. This can be reliably quantified using a fluoride ion-selective electrode (ISE) .[2] This technique is highly specific and provides real-time or endpoint measurement of product formation. Alternative methods include:

  • Chromatography (HPLC/MS): Directly measure the disappearance of the substrate and the appearance of the hydroxy-acid product (2-hydroxy-3-methylbutanoic acid).

  • Coupled Spectrophotometric Assays: Couple the production of the hydroxy-acid to a dehydrogenase that uses NAD⁺/NADP⁺, allowing you to monitor the increase in absorbance at 340 nm.[6]

  • pH Shift: The reaction releases a proton (in addition to F⁻), which can be detected by a pH indicator or pH meter, although this method can be sensitive to buffer capacity.

Q3: How does the fluorine atom at the C-2 position influence the molecule's interaction with an enzyme?

A: The fluorine atom has several profound effects. First, the C-F bond is the strongest single bond in organic chemistry, requiring a highly specialized enzymatic active site to facilitate its cleavage.[3] Second, fluorine's intense electron-withdrawing nature increases the acidity of the carboxylic acid group and can influence the polarization of nearby bonds, which affects how the substrate fits and is stabilized within the active site.[1] This can either promote tight binding necessary for catalysis or, conversely, lead to non-productive binding that results in enzyme inhibition.

Q4: I'm setting up a new assay. What are the absolute critical parameters I must optimize first?

A: For any new enzyme-substrate pair, the following hierarchy of optimization is recommended:

  • pH: The single most critical parameter. The ionization state of the substrate and, more importantly, the catalytic residues in the enzyme's active site (like Asp and His in dehalogenases[4]) are entirely pH-dependent. A suboptimal pH can result in zero activity.

  • Temperature: Enzyme activity has an optimal temperature, beyond which denaturation occurs.

  • Enzyme Concentration: You must operate in a range where the reaction rate is linearly proportional to the enzyme concentration. This ensures your measurements reflect enzyme kinetics, not limitations in the amount of enzyme.

  • Substrate Concentration: Once other parameters are set, varying the substrate concentration is necessary to determine the enzyme's kinetic parameters (Km and Vmax).

Troubleshooting Guide

Problem: I am seeing very low or no detectable enzyme activity.

This is the most common issue when working with a novel or challenging substrate. The following decision tree can help diagnose the root cause.

G start Low / No Activity Detected q1 Is the enzyme active? (Test with a known positive control substrate) start->q1 q2 Are assay conditions optimal? (pH, Temperature, Buffer) q1->q2 Yes   sol1 Source or purify new enzyme batch. Verify protein concentration and storage. q1->sol1  No q3 Is it a substrate or an inhibitor? (Perform inhibition assay) q2->q3 Yes   sol2 Perform pH profiling and temperature optimization experiments. q2->sol2 Uncertain / No   q4 Is the detection method sensitive enough? q3->q4 Not an Inhibitor   sol3 Compound is likely an inhibitor. Switch to inhibition assay format. q3->sol3 It's an Inhibitor   sol4 Increase incubation time, increase enzyme concentration, or switch to a more sensitive method (e.g., fluorometric). q4->sol4 No   end_node Assay Optimized q4->end_node Yes  

Caption: Troubleshooting workflow for low or no enzyme activity.

Problem: My assay results are not reproducible.

Poor reproducibility invalidates results. This issue almost always stems from technical or procedural inconsistencies.

Possible Cause Underlying Reason & Explanation Recommended Solution
Inconsistent Reagent Preparation Buffer components can degrade, or stock solutions can undergo freeze-thaw cycles. This alters pH and effective concentration, directly impacting enzyme stability and activity.Prepare fresh buffers from high-purity reagents for each set of experiments. Aliquot enzyme stocks to avoid repeated freeze-thaw cycles. Always verify the pH of the final reaction buffer.
Temperature Fluctuations Enzyme kinetics are highly sensitive to temperature. Even minor variations between wells on a plate or between experimental runs can cause significant changes in reaction rates.Always pre-incubate all reagents and reaction vessels (plates, tubes) at the desired assay temperature. Use a calibrated water bath or incubator.
Pipetting Inaccuracies Small volume errors, especially of the enzyme or substrate stock, will propagate into large percentage errors in the final reaction rate.Ensure pipettes are calibrated regularly. Use reverse pipetting for viscous solutions like enzyme stocks. Use appropriate volume pipettes for the amount being transferred (e.g., don't use a P1000 to pipette 20 µL).
Substrate Solubility Issues If the substrate is not fully dissolved in the assay buffer, its effective concentration will be lower than calculated and inconsistent between samples.[7]Determine the solubility of this compound in your assay buffer. A small amount of a co-solvent like DMSO may be needed, but keep its final concentration low (<1-2%) and consistent across all samples, including controls.

Problem: I'm observing a high background signal in my no-enzyme control.

A high background signal (noise) can mask the true enzymatic signal. The source depends on your detection method.

Detection Method Possible Cause of High Background Recommended Solution
Fluoride ISE Contaminating fluoride in buffer reagents, water, or glassware.Use ultra-pure water and high-purity grade buffer salts. Consider treating buffers with a fluoride-scavenging resin. Use dedicated plasticware for fluoride assays.
Spectrophotometry The substrate or product absorbs light at the detection wavelength. Impurities in the substrate preparation.Run a full wavelength scan of the substrate and expected product to identify a clean detection window. If impurities are suspected, purify the substrate (e.g., by HPLC).
Fluorometry The substrate itself is fluorescent, or fluorescent impurities are present. This is a common issue in fluorescence-based assays.[7][8]Measure the fluorescence of the substrate alone at various concentrations. If it interferes, you may need to switch to a different detection method or use HPLC to separate the product from the substrate before reading.[9]

Detailed Experimental Protocols

Protocol 1: Systematic pH Profile Optimization

Objective: To determine the optimal pH for enzymatic activity by measuring the initial reaction rate across a range of pH values.

Principle: The enzyme's catalytic residues have specific ionization states required for activity. By testing a range of pH values, one can identify the pH at which the enzyme has maximum activity.

Materials:

  • Enzyme stock solution

  • This compound substrate stock (e.g., 100 mM in ultra-pure water)

  • A series of buffers (e.g., 100 mM concentration) covering a broad pH range (e.g., pH 4-5: Sodium Acetate; pH 6-7.5: Sodium Phosphate or HEPES; pH 8-9: Tris-HCl; pH 9-10: CAPS).

  • Detection system (e.g., Fluoride ISE with meter, spectrophotometer).

  • Temperature-controlled incubator or water bath.

Procedure:

  • Prepare Reaction Mixes: For each pH value to be tested, prepare a master mix. In a microcentrifuge tube, combine:

    • 80 µL of the 100 mM buffer of a specific pH.

    • 10 µL of the 100 mM substrate stock (for a final concentration of 10 mM).

    • Note: This creates a 90 µL pre-mix. The final volume will be 100 µL after adding the enzyme.

  • Equilibrate Temperature: Place the reaction mixes and the enzyme stock solution at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate Reaction: Start the reaction by adding 10 µL of the enzyme stock solution to each tube. Mix gently by pipetting.

  • Incubate: Incubate the reactions for a predetermined time (e.g., 15 minutes). This time should be within the linear range of the reaction (determined in preliminary experiments).

  • Stop Reaction: Terminate the reaction. For fluoride detection, this can be done by adding a Total Ionic Strength Adjustment Buffer (TISAB). For other methods, heat inactivation or addition of an acid/base (e.g., 10 µL of 1 M HCl) can be used.

  • Measure Product: Quantify the amount of product formed using your chosen detection method (e.g., measure fluoride concentration with an ISE).

  • Calculate Rates: Convert the product concentration into a reaction rate (e.g., µmol/min).

  • Plot Data: Plot the reaction rate as a function of pH to visualize the pH optimum.

Protocol 2: Determining Km and Vmax

Objective: To determine the Michaelis-Menten kinetic parameters for the enzyme with this compound.

Principle: By measuring the initial reaction rate at various substrate concentrations (from well below to well above the expected Km), a saturation curve can be generated. Fitting this data to the Michaelis-Menten equation yields Km (substrate concentration at half-maximal velocity) and Vmax (the maximum reaction velocity).

Procedure:

  • Setup: Use the optimal pH, buffer, and temperature determined in Protocol 1.

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution. A typical range might be 0, 0.1, 0.25, 0.5, 1, 2.5, 5, 10, 20, and 50 mM final concentrations.

  • Run Reactions: For each substrate concentration, set up a reaction as described in Protocol 1. Ensure the enzyme concentration is fixed and is in the linear range.

  • Measure Initial Rates: It is crucial to measure the initial rate of reaction where less than 10-15% of the substrate has been consumed. This may require taking multiple time points or using a continuous (real-time) assay format.

  • Plot and Analyze Data:

    • Plot the initial velocity (V) versus substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R): V = (Vmax * [S]) / (Km + [S])

    • The software will provide the best-fit values for Km and Vmax.

Assay Optimization Workflow

The following diagram outlines a logical flow for developing and optimizing a new enzyme assay from start to finish.

G start Assay Development Start select_method 1. Select Detection Method (e.g., Fluoride ISE, HPLC, Spectrophotometry) start->select_method enzyme_linearity 2. Determine Enzyme Concentration Linearity select_method->enzyme_linearity time_linearity 3. Determine Time Course (Find Initial Rate Window) enzyme_linearity->time_linearity ph_opt 4. Optimize pH time_linearity->ph_opt temp_opt 5. Optimize Temperature ph_opt->temp_opt kinetics 6. Determine Kinetic Parameters (Km and Vmax) temp_opt->kinetics validation 7. Assay Validation (Reproducibility, Controls) kinetics->validation

Caption: A systematic workflow for enzyme assay optimization.

References

  • Wang, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Birkel, G. T., & Sewald, N. (2020). Enzymatic halogenation: enzyme mining, mechanisms, and implementation in reaction cascades. Royal Society of Chemistry. Retrieved from [Link]

  • Di Martino, R. M. C., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]

  • Aiyelabola, T. O., et al. (2020). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Shapiro, A. B., et al. (2015). What are the disadvantages of using a fluorogenic substrate for screening? ResearchGate. Retrieved from [Link]

  • Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports. Retrieved from [Link]

  • Cunningham, C. M., et al. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. Retrieved from [Link]

  • Di Martino, R. M. C., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC. Retrieved from [Link]

  • Cunningham, C. M., et al. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). PubMed. Retrieved from [Link]

  • Liu, J., et al. (2021). Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. ResearchGate. Retrieved from [Link]

  • Blasiak, L. C., & Drennan, C. L. (2009). Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research. Retrieved from [Link]

  • Mae, T., et al. (2022). Enzymatic measurement of short-chain fatty acids and application in periodontal disease diagnosis. Scientific Reports. Retrieved from [Link]

  • Seong, H. J., et al. (2019). Enzymatic defluorination of fluorinated compounds. ResearchGate. Retrieved from [Link]

  • Probst, M., et al. (2024). Engineering fluoroacetate dehalogenase by growth-based selections to degrade non-natural organofluorides. bioRxiv. Retrieved from [Link]

  • de Visser, S. P. (2014). Insights into enzymatic halogenation from computational studies. Frontiers in Chemistry. Retrieved from [Link]

  • Long, Y., et al. (2024). PFOS Drives Pulmonary Injury via Glycolytic and Oxidative Metabolic Disruption. ACS Publications. Retrieved from [Link]

  • Faponle, A. S., et al. (2016). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. MDPI. Retrieved from [Link]

  • Chan, H. S., et al. (2024). Computational Studies of Enzymes for C−F Bond Degradation and Functionalization. ChemBioChem. Retrieved from [Link]

  • Chan, H. S., et al. (2024). Computational Studies of Enzymes for C–F Bond Degradation and Functionalization. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-hydroxybutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: HPLC Method Development for 2-Fluoro-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-FMB-001 Subject: Optimization of Peak Symmetry and Retention for Short-Chain Fluorinated Acids Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Analyte Profile & Diagnostic Logic

To resolve peak shape issues, we must first understand the physicochemical behavior of your analyte. 2-Fluoro-3-methylbutanoic acid presents a specific set of challenges distinct from standard aliphatic acids due to the electronegative fluorine atom at the


-position.
Analyte Dossier[2]
  • Structure: Short aliphatic chain (C5) with a terminal carboxyl group and an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -fluorine.
    
  • pKa Estimate: ~3.0 – 3.[1]5. (The fluorine atom is electron-withdrawing, which stabilizes the carboxylate anion, lowering the pKa compared to the non-fluorinated analog, 3-methylbutanoic acid, which has a pKa of ~4.8) [1].

  • Chromatographic Behavior:

    • pH > 3.5: The molecule is predominantly anionic (deprotonated). Retention on C18 will be near zero; peak shape will be broad/tailing due to ion-exclusion and secondary interactions.[1]

    • pH < 2.5: The molecule is predominantly neutral (protonated). Retention increases; peak shape sharpens as hydrophobic interactions dominate.[1]

Diagnostic Workflow

Before altering your method, use this logic flow to identify the root cause of your specific peak shape distortion.

TroubleshootingLogic Start Identify Peak Defect Tailing Peak Tailing (As > 1.2) Start->Tailing Fronting Peak Fronting (As < 0.9) Start->Fronting Split Split / Double Peak Start->Split CheckPH Check Mobile Phase pH Is pH < pKa (approx 3.0)? Tailing->CheckPH CheckInj Check Injection Solvent Is solvent stronger than MP? Fronting->CheckInj Split->CheckInj CheckCol Check Column Type Is it High Purity (Type B)? CheckPH->CheckCol Yes (pH is low) Action_LowPH Action: Lower pH to ~2.1 (Use Phosphate or TFA) CheckPH->Action_LowPH No (pH is too high) Action_Dilute Action: Dilute Sample in Mobile Phase A CheckInj->Action_Dilute Yes (Solvent Mismatch) Action_NewCol Action: Switch to Endcapped C18 or C18-PFP CheckCol->Action_NewCol No (Old silica type)

Figure 1: Diagnostic decision tree for isolating peak shape issues in acidic fluorinated analytes.

Core Modules: The Science of Resolution

Module A: The pH Criticality (Tailing Fix)

The most common cause of tailing for this compound is operating near its pKa.[1] When


, the analyte splits between neutral and ionized states. The ionized form interacts with residual silanols on the silica surface (ion-exchange mechanism), causing a "drag" on the peak tail [2].[2]

The Solution: You must suppress ionization.[1]

  • Target pH: 2.0 – 2.3.

  • Buffer Choice:

    • UV Detection: 20 mM Potassium Phosphate (pH 2.1).[1] Phosphate provides excellent buffering capacity at low pH and masks silanol activity.[1]

    • MS Detection: 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA).[1] TFA is superior for peak shape as it acts as an ion-pairing agent, masking positive sites on the column, but it may suppress MS ionization signal [3].[1]

Module B: Column Chemistry & Selectivity

If pH optimization fails, the column stationary phase is likely the culprit.

  • Silanol Activity: Older "Type A" silica columns have acidic silanols that bind to the analyte.[1] Ensure you are using high-purity "Type B" silica.[1]

  • Fluorine-Fluorine Selectivity: For fluorinated compounds, a C18-PFP (Pentafluorophenyl) column is highly recommended.[1] The PFP phase offers specific ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and halogen-halogen interactions that can improve peak symmetry and separate the analyte from non-fluorinated impurities [4].
    
Module C: Injection Solvent Effects (Fronting/Splitting Fix)

Short-chain acids are highly soluble in organic solvents.[1] If you dissolve your sample in 100% Methanol or Acetonitrile and inject it into a highly aqueous mobile phase (necessary for retention), the sample "plugs" the column head. The analyte travels faster in its own solvent than the mobile phase, causing peak splitting or fronting [5].

The Solution: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% ACN + 0.1% Formic Acid).

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Peak Symmetry

Use this protocol if your peak asymmetry factor (As) is > 1.5.[1]

ParameterSpecificationRationale
Mobile Phase A 10 mM Ammonium Formate + Formic Acid to pH 2.8Provides buffering near the analyte's pKa to prevent micro-equilibrium shifts.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than Methanol for fluorinated acids due to lower viscosity.[1]
Gradient 5% B to 60% B over 10 minShort chain acids elute early; a shallow gradient prevents co-elution with the void.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard linear velocity.[1]
Temperature 35°CSlightly elevated temperature reduces viscosity and improves mass transfer (sharper peaks).[1]
Protocol 2: The "Passivation" Wash (For Metal Chelation)

Use this if tailing persists despite low pH. Carboxylic acids can chelate trace iron/steel in the HPLC frit.

  • Disconnect column.

  • Flush system (no column) with 30% Phosphoric Acid in water for 30 mins at low flow.

  • Flush with Water for 30 mins.

  • Reconnect column and equilibrate.[1] Note: This removes metal ions adsorbed to the stainless steel tubing that may interact with the carboxylic acid moiety.

Mechanism of Action: Equilibrium Dynamics

The following diagram illustrates why pH control is the single most effective tool for your specific analyte.

Equilibrium Acid Neutral Acid (R-COOH) Ion Anion (R-COO-) Acid->Ion pH > pKa Silica Stationary Phase (C18 Surface) Acid->Silica Hydrophobic Retention (Sharp Peak) Ion->Acid pH < pKa (Target State) Ion->Silica Repulsion (No Retention) Silanol Residual Silanol (Si-OH) Ion->Silanol Secondary Interaction (Tailing)

Figure 2: Equilibrium dynamics of this compound.[1] Driving the equilibrium to the Neutral Acid state (Green arrow) is required for interaction with C18 and avoidance of silanol tailing.

Frequently Asked Questions (FAQ)

Q: I am seeing a "shoulder" on my peak. Is this an impurity or a method artifact? A: If the shoulder is on the front, it is likely column overload or injection solvent mismatch (Module C). If on the tail, it could be an enantiomer separation beginning to occur (if using a chiral environment) or, more likely, the ionization equilibrium described in Module A. Try lowering the injection volume by 50%. If the shoulder disappears, it was overload.[1]

Q: Can I use a HILIC column instead? A: Yes, but it is often unnecessary for this molecule.[1] HILIC is excellent for very polar acids that do not retain on C18.[1] However, this compound has a methyl group and a fluorinated backbone, giving it sufficient hydrophobicity for RPLC provided the pH is low.[1] HILIC requires high organic solvent loading which can cause solubility issues for some sample matrices.[1]

Q: Why does my baseline drift downward during the gradient? A: This is common when using TFA or Formic Acid in UV detection at low wavelengths (<220nm). The organic modifier (B) absorbs less UV than the aqueous acid (A). To fix this, balance the absorbance: add slightly more acid to the organic line (e.g., 0.1% in A, 0.12% in B) until the baseline flattens.

References

  • PubChem. (n.d.).[1][3][4] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Dolan, J. W. (2003).[1] Peak Tailing and Resolution. LCGC North America.[1] Retrieved from [Link]

  • Waters Corporation. (2021).[1] Controlling Peak Shape in Reversed-Phase HPLC. Waters Knowledge Base. Retrieved from [Link]

  • Bell, D. S., & Jones, A. D. (2005).[1] Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Retrieved from [Link]

  • Agilent Technologies. (2018).[1] HPLC Troubleshooting Guide: Peak Shape Issues. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Racemization in the Synthesis of Chiral 2-Fluoro-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2-Fluoro-3-methylbutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a fluorine atom at a chiral center while preserving stereochemical integrity. Here, we will address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic routes, ensuring high enantiomeric excess (ee) in your final product.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Q1: I am observing significant racemization in my synthesis of this compound. What are the most likely causes?

A1: Racemization during the synthesis of α-fluoro carboxylic acids is a common challenge that can arise from several factors throughout the synthetic sequence. The primary cause is often the formation of a planar enolate or a similar intermediate at the α-carbon, which allows for non-stereospecific reprotonation or reaction.[1] Key areas to investigate include:

  • Choice of Fluorinating Agent: The reactivity and mechanism of the fluorinating agent play a crucial role. Both electrophilic and nucleophilic fluorinating agents can be used, and their interaction with your substrate under the reaction conditions can influence stereochemical outcomes.[2]

  • Reaction Conditions: Temperature, solvent, and base are critical parameters. Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.[3] The choice of solvent can affect the stability of stereocenters and the solubility of reactants.[4][5] The strength and steric bulk of the base used for deprotonation can also impact selectivity.

  • Substrate Structure: The stability of the chiral center in your starting material or intermediates is paramount. The presence of activating groups can sometimes increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization.

Q2: My attempts at direct fluorination of 3-methylbutanoic acid derivatives are leading to low enantiomeric excess. What alternative strategies should I consider?

A2: Direct fluorination of an existing chiral center can be challenging. If you are experiencing significant loss of stereochemical purity, consider these alternative approaches:

  • Asymmetric Synthesis from Prochiral Precursors: A more robust strategy is often to build the chiral center during the synthesis. This can be achieved through several methods:

    • Use of Chiral Auxiliaries: A chiral auxiliary is an optically active compound that is temporarily attached to the substrate to direct the stereochemical course of a reaction.[6] After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidinones (FOX), have shown excellent diastereoselectivity in fluorination reactions.[7]

    • Catalytic Asymmetric Fluorination: The use of chiral catalysts can facilitate the enantioselective fluorination of a prochiral substrate.[8] For instance, planar chiral isothiourea catalysts have been used for the highly efficient enantioselective fluorination of carboxylic acids.[8]

    • Ireland-Claisen Rearrangement: The stereoselective synthesis of α-fluoro carboxylic acids can be achieved through the Ireland-Claisen rearrangement of α-fluoro esters. The choice of base and solvent in this rearrangement is critical for achieving high diastereoselectivity.[9]

  • Enzymatic Methods: Biocatalysis offers a powerful and highly selective alternative for synthesizing chiral fluorinated compounds.[10][11][12]

    • Enzymatic Resolution: A racemic mixture of this compound or its ester derivative can be resolved using enzymes like lipases, which selectively react with one enantiomer, allowing for the separation of the two.[13]

    • Engineered Enzymes: Researchers have engineered enzymes, such as ene reductases, to perform stereoselective fluoroalkylations on molecules with double bonds.[14]

Q3: How do I select the optimal fluorinating agent to minimize racemization?

A3: The choice of fluorinating agent is critical and depends on your synthetic strategy. Fluorinating agents are broadly classified as electrophilic or nucleophilic.[2]

  • Electrophilic Fluorinating Agents: These reagents, such as Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and Accufluor®, deliver an electrophilic fluorine atom ("F+"). They are often used in the fluorination of enolates or other nucleophilic substrates. When using these reagents, the stereochemical outcome is determined by the facial selectivity of the fluorine transfer to the planar or near-planar intermediate. The choice of chiral catalyst or auxiliary is key to controlling this selectivity.

  • Nucleophilic Fluorinating Agents: These reagents, such as potassium fluoride (KF) or cesium fluoride (CsF), provide a fluoride anion (F-).[15] They are typically used in substitution reactions, for example, displacing a leaving group at the α-position. To avoid racemization in SN2-type reactions, it is crucial to have a good leaving group and reaction conditions that favor a backside attack mechanism.

Table 1: Common Fluorinating Agents and Considerations

Fluorinating AgentTypeTypical ApplicationKey Considerations for Stereocontrol
Selectfluor®ElectrophilicFluorination of enolates and other nucleophilesRequires a chiral catalyst or auxiliary to induce facial selectivity.
N-Fluorobenzenesulfonimide (NFSI)ElectrophilicSimilar to Selectfluor®Can be used in catalytic asymmetric fluorinations.
Potassium Fluoride (KF)NucleophilicHalogen exchange reactionsReaction conditions must favor SN2 mechanism to avoid racemization.
Diethylaminosulfur Trifluoride (DAST)NucleophilicConversion of alcohols to fluoridesCan proceed with either inversion or retention of configuration depending on the mechanism.
Q4: What is the impact of reaction temperature and solvent on maintaining stereochemical integrity?

A4: Both temperature and solvent have a profound impact on the stereochemical outcome of your reaction.

  • Temperature: Higher reaction temperatures generally increase reaction rates but can also provide sufficient energy to overcome the energy barrier for racemization, leading to a loss of enantiomeric purity.[3][16] It is often beneficial to run reactions at the lowest possible temperature that still allows for a reasonable reaction rate. The effect of temperature on the reaction products can be significant, influencing which reaction pathways are favored.[17]

  • Solvent: The choice of solvent can influence the reaction in several ways:

    • Solvation of Intermediates: The solvent can stabilize or destabilize charged intermediates. Polar aprotic solvents like DMF or DMSO can be effective for nucleophilic fluorination with alkali metal fluorides.[15]

    • Fluorinated Solvents: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a beneficial effect on reactivity and selectivity in some C-H activation reactions.[5]

    • Safety and Compatibility: It is crucial to ensure the compatibility of the solvent with the fluorinating agent, as some combinations can be explosive.[18]

Frequently Asked Questions (FAQs)

Q5: How can I accurately determine the enantiomeric excess (ee) of my this compound?

A5: Accurate determination of enantiomeric excess is crucial for evaluating the success of your asymmetric synthesis. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[13][19] You will need a chiral stationary phase (CSP) that can differentiate between the two enantiomers of your compound or a suitable derivative.

  • Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral stationary phase to separate volatile enantiomers.[19] Derivatization to a more volatile ester or amide may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents:

    • Chiral Shift Reagents: These are chiral lanthanide complexes that bind to your analyte, inducing different chemical shifts for the protons of each enantiomer, allowing for their quantification.

    • Chiral Derivatizing Agents: Reacting your chiral acid with a chiral derivatizing agent, such as a chiral alcohol or amine, forms diastereomers.[1] These diastereomers have different physical properties and can be distinguished and quantified by standard NMR.

  • Optical Methods: Techniques like circular dichroism (CD) spectroscopy can be used to determine the ee of chiral molecules in solution.[19][20]

Q6: Are there any established protocols for the synthesis of chiral this compound that I can use as a starting point?

Example Experimental Workflow (Conceptual):

G cluster_0 Chiral Auxiliary Approach Start Chiral Auxiliary (e.g., Evans' oxazolidinone) Step1 Acylation with 3-methylbutanoyl chloride Start->Step1 Step2 Enolate formation (e.g., LDA, -78 °C) Step1->Step2 Step3 Electrophilic fluorination (e.g., NFSI) Step2->Step3 Step4 Auxiliary cleavage (e.g., LiOH/H2O2) Step3->Step4 Product Chiral this compound Step4->Product

Caption: A conceptual workflow for the synthesis of chiral this compound using a chiral auxiliary.

Detailed Protocol Steps (Illustrative):

  • Acylation: React a suitable chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 3-methylbutanoyl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst (e.g., LiCl) in an aprotic solvent (e.g., THF).

  • Enolate Formation: Cool the acylated auxiliary to a low temperature (e.g., -78 °C) and treat it with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the corresponding enolate.

  • Fluorination: Add an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), to the enolate solution at low temperature and allow the reaction to proceed.

  • Workup and Auxiliary Cleavage: Quench the reaction and perform an aqueous workup. Cleave the chiral auxiliary from the fluorinated product using standard conditions (e.g., lithium hydroxide and hydrogen peroxide) to yield the desired chiral this compound.

  • Purification and Analysis: Purify the final product by chromatography and determine the enantiomeric excess using chiral HPLC or another suitable method.

Q7: Can computational chemistry help in predicting and minimizing racemization?

A7: Yes, computational chemistry can be a powerful tool in understanding and predicting reaction outcomes, including stereoselectivity. Density Functional Theory (DFT) calculations can be used to:

  • Model Transition States: By calculating the energies of the transition states leading to the different enantiomers, you can predict which stereochemical outcome is favored and by how much.

  • Elucidate Reaction Mechanisms: Computational studies can help to understand the detailed mechanism of the fluorination reaction, including the role of the catalyst, solvent, and any intermediates.

  • Rationalize Stereochemical Outcomes: For example, theoretical studies have been used to understand the role of fluorine-metal interactions in stiffening the transition state and directing the approach of the electrophile in reactions using fluorinated chiral auxiliaries.[7]

By gaining a deeper understanding of the reaction at a molecular level, you can make more informed decisions about the choice of reagents and reaction conditions to minimize racemization.

References

  • Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds - PMC - NIH. (n.d.).
  • Synthesis of α-fluorocarboxylic acids and derivatives - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]

  • Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464–7468.
  • Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile - MDPI. (2021). Retrieved January 31, 2026, from [Link]

  • Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks - CHIMIA. (n.d.). Retrieved January 31, 2026, from [Link]

  • Enzymatic synthesis of fluorinated compounds - PMC - PubMed Central - NIH. (2021). Retrieved January 31, 2026, from [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI. (2024). Retrieved January 31, 2026, from [Link]

  • ACS Catalysis Ahead of Print - ACS Publications - American Chemical Society. (n.d.). Retrieved January 31, 2026, from [Link]

  • Solvents for use in fluorination reactions - Google Patents. (n.d.).
  • Stereoselective Synthesis of α-Fluoro Carboxylic Acids by Ireland–Claisen Rearrangement - American Chemical Society. (2023). Retrieved January 31, 2026, from [Link]

  • Fluorinated chiral auxiliaries - BioCIS - CY Cergy Paris Université. (n.d.). Retrieved January 31, 2026, from [Link]

  • Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. (2020). Retrieved January 31, 2026, from [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PubMed. (2023). Retrieved January 31, 2026, from [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC - NIH. (2012). Retrieved January 31, 2026, from [Link]

  • Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. (2016). Retrieved January 31, 2026, from [Link]

  • Stereoselective conjugate radical additions: application of a fluorous oxazolidinone chiral auxiliary for efficient tin removal - PubMed. (2005). Retrieved January 31, 2026, from [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation. (n.d.). Retrieved January 31, 2026, from [Link]

  • Role of Additives during Deracemization Using Temperature Cycling - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Engineered enzyme flirts with fluorine | C&EN Global Enterprise - ACS Publications. (2024). Retrieved January 31, 2026, from [Link]

  • Effect of Temperature on the Reaction Products of Silicon in Fluorine-Based Plasmas. (2024). Retrieved January 31, 2026, from [Link]

  • Specific Solvent Issues with Fluorination - Wordpress. (n.d.). Retrieved January 31, 2026, from [Link]

  • 19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids | Analytical Chemistry - ACS Publications. (2025). Retrieved January 31, 2026, from [Link]

  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. (n.d.). Retrieved January 31, 2026, from [Link]

  • determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids - Ask this paper | Bohrium. (2023). Retrieved January 31, 2026, from [Link]

  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • The effect of temperature change on fluoride uptake from a mouthrinse by enamel specimens - PMC - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]

  • The Direct β-C(sp3)–H Fluorination of Carboxylic Acids - ChemRxiv. (n.d.). Retrieved January 31, 2026, from [Link]

  • Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement | Request PDF - ResearchGate. (2025). Retrieved January 31, 2026, from [Link]

  • Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process - Macmillan Group - Princeton University. (2019). Retrieved January 31, 2026, from [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Stereoselective α-fluoroamide and α-fluoro-γ-lactone synthesis by an asymmetric zwitterionic aza-Claisen rearrangement - PMC - NIH. (2005). Retrieved January 31, 2026, from [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

  • Asymmetric Fluorination Reactions - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 31, 2026, from [Link]

  • Enhancement of stereoselectivities in asymmetric synthesis using fluorinated solvents, auxiliaries, and catalysts - RSC Publishing. (n.d.). Retrieved January 31, 2026, from [Link]

  • D.7 Chiral auxiliaries (HL) - YouTube. (2017). Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Scaling Synthesis of 2-Fluoro-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-FMB-2024-001 Topic: Process Scale-up & Troubleshooting for Deaminative Fluorination Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Compound: 2-Fluoro-3-methylbutanoic acid (also known as 2-Fluoroisovaleric acid) CAS: 1578-62-7 Primary Application: Chiral building block for peptide mimetics and pharmaceutical intermediates.[1]

The Challenge: Scaling up the synthesis of this compound, particularly in its enantiopure form (e.g., (S)-isomer from L-Valine), presents a unique dichotomy: the chemistry is elegant, but the reagents are hazardous. The industry-standard route involves deaminative fluorination using Olah’s Reagent (HF:Pyridine) and Sodium Nitrite.[1] This method is preferred over Halogen Exchange (Halex) because it allows for the direct use of the chiral pool (L-Valine) with retention of configuration .

This guide addresses the critical safety, thermodynamic, and purification hurdles encountered when moving from gram-scale to kilogram-scale production.

Safety Directive: Handling HF-Pyridine

WARNING: This protocol utilizes Hydrogen Fluoride-Pyridine (Olah's Reagent).[1] Unlike anhydrous HF, this complex has lower vapor pressure, but it remains acutely toxic, corrosive, and bone-penetrating.[1]

FAQ: Safety & Engineering Controls

Q: Can we use standard borosilicate glass reactors for this scale-up? A: No. While HF:Pyridine is less aggressive than anhydrous HF, it will etch glass over time, compromising reactor integrity and contaminating your product with fluorosilicates.[1]

  • Recommendation: For scale-up (>100g), use Hastelloy C-276 , Monel , or HDPE/PTFE-lined reactors.[1] For smaller pilot runs, PFA (perfluoroalkoxy) flasks are acceptable.[1]

Q: What is the mandatory PPE profile for the dosing step? A: Standard lab coats are insufficient.

  • Required: Double-gloving (inner nitrile, outer neoprene/Viton), face shield over safety goggles, and a chemically resistant apron.[1][2][3]

  • Antidote: Calcium Gluconate (2.5% gel) must be open and available on the benchtop before the bottle is opened.

Core Protocol: Deaminative Fluorination of L-Valine[1]

This workflow describes the conversion of L-Valine to (S)-2-fluoro-3-methylbutanoic acid.

The Mechanism (Retention of Configuration)

Understanding the mechanism is vital for troubleshooting low enantiomeric excess (ee). The reaction proceeds via a diazonium intermediate which cyclizes to form a transient


-lactone. This lactone is opened by fluoride.[1] Because this involves two inversions (one to form the lactone, one to open it), the net result is retention of configuration .

ReactionMechanism Valine L-Valine (S-Config) Diazonium Diazonium Intermediate Valine->Diazonium NaNO2, HF:Py (Diazotization) Lactone α-Lactone (Transient) Diazonium->Lactone -N2 (1st Inversion) Product (S)-2-Fluoro-3- methylbutanoic acid Lactone->Product +F- (2nd Inversion)

Figure 1: Mechanistic pathway illustrating the double-inversion event leading to net retention of stereochemistry.[1]

Step-by-Step Scale-Up Protocol (1.0 kg Basis)
  • Charge: Load HF:Pyridine (70% HF) (approx. 10-12 equiv relative to Valine) into the HDPE/Hastelloy reactor.

  • Cooling: Cool the system to -10°C . Critical: The reaction is exothermic.[4]

  • Substrate Addition: Add L-Valine (1.0 equiv) in portions. The solution will remain heterogeneous initially.

  • Dosing (The Danger Zone): Slowly dose Sodium Nitrite (NaNO2) (dried, 1.2 equiv) as a solid or concentrated slurry.[1]

    • Control: Maintain internal temperature < 0°C .[1]

    • Off-gassing: Massive

      
       evolution occurs.[1] Ensure condenser and scrubber capacity are sufficient.[1]
      
  • Reaction: Allow to warm to Room Temperature (20-25°C) over 2 hours. Stir for an additional 4-6 hours.

  • Quench: Pour reaction mixture onto Ice/Water .

  • Extraction: Extract with Dichloromethane (DCM) or MTBE .[1] (DCM is preferred for cleaner phase cuts with pyridine systems).[1]

  • Purification: Distillation (See Module 4).

Troubleshooting Guide

Issue 1: Low Yield & "Oiling Out"

Symptom: The crude mixture is a viscous, dark oil, and yield is <40%. Root Cause:

  • Water Ingress: HF:Pyridine is hygroscopic.[1] Excess water competes with fluoride, forming the hydroxy-impurity (2-hydroxy-3-methylbutanoic acid).[1]

  • Incomplete Diazotization: Adding NaNO2 too fast causes thermal decomposition of the diazonium species before fluorination.[1]

Corrective Action:

  • Dry Reagents: Dry NaNO2 in an oven at 110°C for 4 hours before use.

  • Dosing Rate: Extend NaNO2 addition time. For 1kg scale, dosing should take 3-4 hours.[1]

Issue 2: Low Enantiomeric Excess (ee)

Symptom: Product is racemic or has low optical rotation.[1] Root Cause:

  • Temperature Spikes: If the temperature exceeds 10°C during the diazonium formation, the

    
    -lactone pathway (retention) competes with direct 
    
    
    
    carbocation formation (racemization).[1]
  • Solvent Acidity: Insufficient HF concentration.[1]

Corrective Action:

  • Strict Cryogenics: Ensure jacket temperature is -20°C to keep internal mass at -5°C.

  • Reagent Quality: Ensure HF:Pyridine is fresh (approx. 70% HF by weight). Lower HF concentrations favor racemization.[1]

Issue 3: Elimination Impurities (Alkenes)

Symptom: Presence of 3-methylbut-2-enoic acid (Senecioic acid) in GC/NMR.[1] Root Cause:

  • Overheating during the post-addition stir or distillation.[1] The

    
    -fluoro proton is acidic; basic conditions or high heat drive elimination.[1]
    

Corrective Action:

  • Distillation Control: Keep pot temperature <110°C . Use high vacuum (<10 mbar) to lower the boiling point.[1]

Purification & Quality Control

Distillation Workflow

The product is thermally sensitive.[1][5] A short-path distillation or wiped-film evaporator (WFE) is recommended for scale.[1]

Table 1: Physical Properties & Distillation Parameters

ParameterValueNotes
Boiling Point ~86-88°C @ 12 mmHgVacuum is mandatory.[1]
Melting Point 46-48°CLow melting solid; condenser may clog if coolant is too cold.[1]
Appearance Colorless to pale yellow solidDarkens upon oxidation/storage.[1]
Storage 2-8°C, HygroscopicStore under Argon/Nitrogen.
Analytical Checkpoints

1. Purity (GC-FID):

  • Column: DB-Wax or equivalent polar column.[1]

  • Impurity Markers: Look for Pyridine (tailing peak), 2-Hydroxy-isovaleric acid (broad), and Senecioic acid.[1]

2. Enantiomeric Excess (Chiral GC/HPLC):

  • Method: Direct analysis is difficult due to the polar acid group.[1]

  • Derivatization: Convert to the methyl ester (using diazomethane or TMS-diazomethane) or amide (using a chiral amine like (R)-phenylethylamine).[1]

  • Chiral Column: Chiralcel OD-H (for amides) or Cyclodextrin-based GC columns (for esters).[1]

Scale-Up Workflow Diagram

ScaleUpWorkflow cluster_reactor Reactor Zone (Hastelloy/HDPE) cluster_workup Work-Up Zone Step1 Charge HF:Pyridine Cool to -10°C Step2 Add L-Valine (Heterogeneous Mix) Step1->Step2 Step3 Dose NaNO2 (Controlled Exotherm) Step2->Step3 Step4 Quench on Ice (Phase Split) Step3->Step4  Warm to RT   Step5 DCM Extraction & Solvent Strip Step4->Step5 Step6 Vacuum Distillation (<10 mbar, <110°C) Step5->Step6

Figure 2: Process flow diagram emphasizing critical temperature control points.

References

  • Olah, G. A., et al. (1973).[1] "Synthetic methods and reactions. 63. Fluorination of

    
    -amino acids with polyhydrogen fluoride/pyridine reagent." Synthesis. [1]
    
  • Haufe, G. (2019).[1] "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment." Fluorine Notes.

  • PubChem. (n.d.).[1] "this compound - Compound Summary." National Center for Biotechnology Information.[1] [1]

  • Yale Environmental Health & Safety. (n.d.).[1] "Standard Operating Procedure - HYDROFLUORIC ACID."

Sources

Enhancing the resolution of 2-Fluoro-3-methylbutanoic acid enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: You are attempting to resolve 2-Fluoro-3-methylbutanoic acid (CAS: 1578-62-7).[1][2] This is a fluorinated analog of Valine. Unlike aromatic chiral acids (e.g., Ibuprofen), this molecule presents a "double-trouble" scenario for chromatographers:

  • Lack of Chromophore: It has no aromatic ring, making UV detection at standard wavelengths (>220 nm) impossible and <210 nm noisy.

  • Enhanced Acidity: The

    
    -fluorine atom inductively stabilizes the carboxylate anion, lowering the pKa (approx. 3.5–4.0) compared to non-fluorinated analogs.[3] This exacerbates peak tailing on silica-based supports.
    

The Strategy: This guide prioritizes two workflows: Direct Analysis (requiring MS or CAD detection) and Indirect Analysis (Derivatization for UV detection).[2]

Method Development Decision Matrix

Before injecting, select your workflow based on your available detection capabilities.

MethodSelection Start Start: Define Detector UV UV/Vis Detector Only Start->UV Standard HPLC MS_CAD MS / CAD / RI Detector Start->MS_CAD Advanced Detection Deriv REQUIRED: Derivatization (Add Chromophore) UV->Deriv Analyte is invisible >210nm Direct Direct Injection (Acidic Mobile Phase) MS_CAD->Direct MethodA Method A: Benzylamide Derivative Col: Chiralpak AD-H Deriv->MethodA MethodB Method B: Free Acid Analysis Col: Chiralpak IC / AD-3 Direct->MethodB

Figure 1: Workflow selection based on detection limits.[2] UV detection requires derivatization due to the aliphatic nature of the target.

Critical Protocols & Workflows

Protocol A: Indirect Analysis (Derivatization) – Recommended for UV Users

Why this works: Converting the acid to an amide (e.g., benzylamide) introduces a strong UV chromophore (detectable at 254 nm) and eliminates the "acidic tailing" caused by silanol interactions.[2]

Reagents:

  • Benzylamine (1.2 eq)

  • EDC[4]·HCl (Coupling agent)

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolve 10 mg of this compound in 1 mL DCM.

  • Add 1.2 equivalents of Benzylamine and 1.5 equivalents of EDC·HCl.

  • Stir at room temperature for 30 minutes.

  • Wash with 1N HCl (to remove excess amine) and dry organic layer.

  • Inject: The resulting amide is neutral and UV-active.

Chromatographic Conditions (Amide Derivative):

Parameter Setting Rationale
Column Chiralpak AD-H or Chiralcel OD-H Amylose/Cellulose carbamates provide excellent H-bonding pockets for amides.[2]
Mobile Phase Hexane / IPA (90:10) Standard Normal Phase. No acid additive needed for neutral amides.
Flow Rate 1.0 mL/min Standard.

| Detection | UV @ 254 nm | Benzyl group absorption. |

Protocol B: Direct Analysis (Free Acid) – For MS/CAD Users

Why this works: If you have a Mass Spectrometer or Charged Aerosol Detector (CAD), you can skip derivatization.[2] However, you must suppress ionization.

Chromatographic Conditions (Free Acid):

Parameter Setting Rationale
Column Chiralpak IC or Chiralpak AD-3 Immobilized phases (IC) tolerate aggressive acid modifiers better.[2] 3µm particles (AD-3) improve resolution.
Mobile Phase Hexane / IPA / TFA (95 : 5 : 0.1 ) CRITICAL: TFA (Trifluoroacetic acid) suppresses the ionization of the carboxylic acid, forcing it into the neutral (protonated) state necessary for chiral recognition.

| Detection | MS (ESI-) or CAD | UV at 210 nm is possible but will have baseline drift and low sensitivity.[2] |

Troubleshooting Guide (FAQ)

Q1: I am seeing severe peak tailing (Asymmetry > 1.5). Why?

The Science: The fluorine atom at the


-position exerts an electron-withdrawing effect, stabilizing the carboxylate anion. This makes your molecule more acidic than typical alkyl acids. The anion interacts strongly with residual silanols on the silica backbone of the column.

The Fix:

  • Increase Acid Additive: Bump TFA concentration from 0.1% to 0.2% in the mobile phase.

  • Switch Acid Type: If using Acetic Acid, switch to TFA (stronger acid, better suppression).[2]

  • Column History: If the column was previously used with basic additives (DEA/TEA), it may have "memory effects." Flush the column with 100% Ethanol (for immobilized columns like IA/IC) or strictly follow the manufacturer's regeneration protocol.

Q2: I see no peaks on my UV detector.

The Science: this compound is an aliphatic chain.[2] It lacks conjugated


-systems required for UV absorption.

The Fix:

  • Immediate: Switch to Refractive Index (RI) detection (isocratic only) or CAD.

  • Better: Use Protocol A (Derivatization) above. Even a simple reaction with aniline or benzylamine will solve this instantly.

Q3: The enantiomers are co-eluting (Resolution < 1.0).

The Science: The isopropyl group (valine analog) is bulky. If the chiral selector (e.g., AD-H) cannot sterically discriminate the spatial arrangement of the fluorine vs. the isopropyl group, separation fails.

The Fix:

  • Lower Temperature: Reduce column oven to 10°C or 15°C. Lower temperature favors the enthalpy-driven separation typical of polysaccharide phases.

  • Change Alcohol: Switch from Isopropanol (IPA) to Ethanol. Ethanol is a "sharper" modifier and can alter the solvation of the chiral pocket.

  • Screen AS-H: For

    
    -substituted acids, Chiralpak AS-H  (Amylose tris[(S)-
    
    
    
    -methylbenzylcarbamate]) often provides complementary selectivity to AD-H due to its tighter chiral groove [1].[2]

Logic Map: Troubleshooting Resolution

Troubleshooting Problem Problem: Poor Separation CheckTailing Check Peak Shape: Tailing? Problem->CheckTailing CheckRs Check Resolution: Co-elution? Problem->CheckRs ActionTailing Action: Increase TFA to 0.15% Check Column History CheckTailing->ActionTailing Yes ActionRs Action: Lower Temp to 15°C CheckRs->ActionRs ActionRs2 Action: Switch Modifier (IPA -> EtOH) ActionRs->ActionRs2 If fails ActionRs3 Action: Screen Chiralpak AS-H ActionRs2->ActionRs3 If fails

Figure 2: Step-by-step logic for addressing peak shape and resolution issues.

References

  • Daicel Chiral Technologies. (n.d.).[2] Instruction Manual for CHIRALPAK® AD-H. Retrieved January 31, 2026, from [Link]

  • Iwaki, K., et al. (1994). Resolution and sensitive detection of carboxylic acid enantiomers using fluorescent chiral derivatization reagents by high-performance liquid chromatography. Journal of Chromatography A. Retrieved January 31, 2026, from [Link]

  • PubChem. (2025).[1] this compound Compound Summary. Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Optimizing Bioavailability of 2-Fluoro-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ion Trap" Phenomenon

You are likely experiencing low permeability with 2-Fluoro-3-methylbutanoic acid not because of molecular size (MW ~120 Da is ideal), but due to ionization .

While the parent compound, isovaleric acid, has a


, the introduction of a fluorine atom at the 

-position exerts a strong electron-withdrawing inductive effect. This significantly increases the acidity, lowering the

to approximately 3.0–3.5 .

The Consequence: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the carboxylate anion (


). Charged species cannot passively diffuse through the lipophilic phospholipid bilayer.

This guide provides three targeted modules to resolve this issue:

  • Chemical Modification (Prodrug Strategy) – Recommended

  • In Vitro Assay Optimization (PAMPA/Caco-2) – For correct measurement

  • Transporter Targeting – Biological context

Module 1: Chemical Modification (Prodrug Strategy)

The most robust solution is to mask the ionizable carboxyl group using a bioreversible ester prodrug . Once the neutral ester crosses the cell membrane, intracellular esterases hydrolyze it, releasing the active parent drug.

Recommended Strategy: Pivaloyloxymethyl (POM) Ester

We recommend synthesizing the Pivaloyloxymethyl (POM) ester of this compound. POM esters are standard in medicinal chemistry for improving the oral bioavailability of carboxylic acids (e.g., Adefovir dipivoxil, Pivampicillin).

Synthesis Protocol: POM Ester Derivatization

Reaction Principle: Nucleophilic substitution of chloromethyl pivalate by the carboxylate salt.

ReagentEquivalentsRole
This compound 1.0 eqStarting Material
Chloromethyl pivalate (POM-Cl) 1.2 eqProdrug moiety donor
Triethylamine (

)
1.5 eqBase (to form carboxylate)
Sodium Iodide (NaI) 0.1 eqCatalyst (Finkelstein)
DMF (Anhydrous) SolventReaction Medium

Step-by-Step Procedure:

  • Activation: Dissolve this compound (1.0 eq) in anhydrous DMF (approx. 5 mL per mmol) under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add Triethylamine (1.5 eq) dropwise at 0°C. Stir for 15 minutes to ensure formation of the triethylammonium salt.

  • Catalysis: Add Sodium Iodide (0.1 eq). Note: Iodide displaces the chloride on POM-Cl, creating a more reactive intermediate.

  • Alkylation: Add Chloromethyl pivalate (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC or LC-MS.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Visualizing the Mechanism

ProdrugMechanism Prodrug POM Prodrug (Neutral, Lipophilic) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion (High Permeability) Cytosol Cytosol (Intracellular) Membrane->Cytosol Entry Esterase Carboxylesterase (Enzyme) Cytosol->Esterase Substrate Binding ActiveDrug Active Drug (this compound) Esterase->ActiveDrug Hydrolysis Byproducts Byproducts (Pivalic acid + Formaldehyde) Esterase->Byproducts Release

Figure 1: Mechanism of action for the POM prodrug. The neutral ester crosses the membrane and is cleaved by intracellular esterases to release the active fluorinated acid.

Module 2: In Vitro Assay Troubleshooting

If you cannot modify the chemistry and must measure the permeability of the parent acid, standard pH 7.4 assays will yield false negatives. You must use pH-Gradient PAMPA .

The Problem with Standard PAMPA

In a standard Parallel Artificial Membrane Permeability Assay (PAMPA), both donor and acceptor compartments are at pH 7.4.[1]

  • Result: The drug is >99.9% ionized in the donor well.

  • Readout:

    
    .
    
Correct Protocol: pH-Gradient PAMPA

Leverage the pH-Partition Hypothesis .[1] By lowering the pH in the donor compartment, you shift the equilibrium toward the uncharged species (


), driving permeation.

Experimental Setup:

ParameterConditionRationale
Donor Buffer pH 4.0 (Acetate or Phosphate)Approaches

; increases fraction of neutral

.
Acceptor Buffer pH 7.4 (PBS)Simulates blood/cytosol; "Ion Trap" prevents back-diffusion.
Incubation 16 HoursSlower diffusion requires longer equilibrium time.
Lipid 2% DOPC in DodecaneStandard GIT mimic.

Calculation Correction: When reporting data from this assay, do not report just


. You must calculate the Intrinsic Permeability (

)
, which corrects for the ionization fraction:


Where


 at pH 4.0 is significantly higher than at pH 7.4.

Module 3: Transporter Biology (The "Wildcard")

If the prodrug is not viable and passive diffusion is too slow, you must rely on active transport.

Target: MCT1 (Monocarboxylate Transporter 1)

  • Physiology: MCT1 transports short-chain fatty acids (lactate, butyrate) across cell membranes coupled with a proton (

    
    ).
    
  • Relevance: this compound is a structural analog of isovalerate (a known MCT substrate).

  • Risk: The

    
    -fluorine atom alters the electron density around the carboxylate, which may reduce binding affinity compared to the non-fluorinated parent.[2]
    
  • Action: Test uptake in Caco-2 cells (which express MCT1) +/- an MCT inhibitor (e.g., AR-C155858) to confirm active transport.

Troubleshooting Logic Tree

Use this decision matrix to guide your next experimental steps.

TroubleshootingTree Start Issue: Low Permeability Observed CheckStructure Is Chemical Modification Allowed? Start->CheckStructure YesMod Yes CheckStructure->YesMod NoMod No (Must use Parent Acid) CheckStructure->NoMod MakeProdrug Synthesize POM Ester (See Module 1) YesMod->MakeProdrug TestProdrug Test in Standard PAMPA (pH 7.4 / 7.4) MakeProdrug->TestProdrug Success1 Solution Found: Prodrug Strategy TestProdrug->Success1 CheckAssay Run pH-Gradient PAMPA (Donor pH 4.0 / Acceptor pH 7.4) NoMod->CheckAssay ResultHigh Permeability Detected? CheckAssay->ResultHigh Success2 Solution Found: Passive Diffusion at Acidic pH (Gastric Absorption) ResultHigh->Success2 Yes Fail Still Low? Investigate Active Transport (MCT1 in Caco-2) ResultHigh->Fail No

Figure 2: Decision tree for selecting the correct optimization strategy.

Frequently Asked Questions (FAQ)

Q1: Why does the fluorine atom lower the pKa so drastically? A: Fluorine is the most electronegative element.[2][3] Through the inductive effect (-I) , it pulls electron density away from the carboxyl group.[2][4] This stabilizes the negative charge on the resulting carboxylate anion (


), making it easier for the molecule to lose a proton (dissociate). A more stable anion means a stronger acid (lower 

).[2]

Q2: Will the POM ester be stable in plasma? A: POM esters are designed to be relatively stable in aqueous buffer (pH 7.4) but rapidly hydrolyzed by ubiquitous esterases in plasma and cytosol. You should expect a half-life (


) of minutes to hours in plasma, which is ideal for prodrug delivery.

Q3: Are there toxicity concerns with the POM moiety? A: The hydrolysis of POM esters releases pivalic acid and formaldehyde. While formaldehyde is toxic, the amounts released from standard therapeutic doses are generally detoxified rapidly by the liver. However, for high-concentration in vitro assays, ensure your cell viability controls (e.g., MTT assay) are robust.

Q4: Can I use a methyl ester instead of POM? A: You can, but simple methyl esters are often hydrolyzed too slowly by human esterases to be effective prodrugs. POM esters are specifically engineered for rapid enzymatic cleavage.

References

  • Prodrug Strategies: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Fluorine Effects: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • PAMPA Methodology: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[5][6] Wiley-Interscience. Link

  • MCT Transporters: Halestrap, A. P. (2013). Monocarboxylate transporters (MCTs): Structure and function. Molecular Aspects of Medicine. Link

Sources

Technical Support Center: Managing Fluorinated Carboxylic Acids (FCAs)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers handling Fluorinated Carboxylic Acids (FCAs), specifically Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA).[1]

Current Status: Operational | Topic: Corrosivity, Signal Suppression, and Safety[1]

Executive Summary: The "Necessary Evil"

Fluorinated carboxylic acids, particularly Trifluoroacetic Acid (TFA) , are ubiquitous in peptide synthesis and reverse-phase chromatography (RPC) due to their exceptional ion-pairing capabilities and volatility.[1] However, they present a "triad of risk":

  • Hardware Corrosion: Rapid degradation of Stainless Steel (SS316) fluidic paths.[1]

  • Data Corruption: Severe signal suppression in LC-MS via ion-pairing.[1][2]

  • Safety Hazards: High tissue penetrability and inhalation risks.[1][3]

This guide provides self-validating protocols to mitigate these risks without abandoning the chemistry.

Module A: Hardware Preservation (The Corrosion Problem)

The Mechanism of Failure

TFA is not merely acidic; it is a complexing agent. In standard HPLC systems, the protective chromium oxide (


) layer on SS316 is attacked by fluoride ions under acidic conditions, leading to pitting corrosion .[1] This is not surface rust; it is deep, structural damage that creates dead volumes and leaks.[1]
Visualization: The Pitting Corrosion Cycle

The following diagram illustrates how FCAs bypass standard passivation layers.

CorrosionCycle cluster_0 Protective State cluster_1 Attack Phase SS316 SS316 Surface (Fe/Cr Alloy) Passivation Passive Layer (Cr2O3) SS316->Passivation Natural Oxidation TFA_Sol Mobile Phase (TFA + H2O) Passivation->TFA_Sol Exposure Complexation Fluoride-Iron Complexation TFA_Sol->Complexation F- ions penetrate oxide layer Pitting Pitting/ Micro-voids Complexation->Pitting Fe3+ Solubilization Pitting->SS316 Exposes fresh metal (Cycle Repeats)

Caption: The cyclic destruction of stainless steel by fluorinated acids.[1] Note that once pitting begins, it exposes fresh metal, accelerating the failure.

Protocol 1: The "Nitric Passivation" System

Use this protocol if you cannot switch to a bio-inert (Titanium/PEEK) system.

Objective: Artificially thicken the


 layer to resist FCA attack.
Frequency:  Monthly for systems running >0.1% TFA continuously.
  • Disconnect Column & MS: Never passivate with a column or mass spectrometer attached.[1] Connect the injector directly to the waste line with a union.

  • Flush 1 (Organic): Flush system with Methanol at 1 mL/min for 10 mins to remove organic residues.

  • Flush 2 (Aqueous): Flush with HPLC-grade Water for 10 mins.

  • Passivation Step:

    • Prepare 6M Nitric Acid (HNO₃). Warning: Extreme Oxidizer.[1]

    • Pump through the system at 0.5 mL/min for 30 minutes .

    • Why? Nitric acid strips surface iron and oxidizes chromium, creating a robust passive film.[1]

  • Neutralization: Flush with water until pH of effluent is neutral (~pH 7).[1]

  • Re-equilibration: Flush with mobile phase.

Module B: Data Integrity (LC-MS Signal Suppression)

The "Ghost Signal" Phenomenon

TFA effectively masks peptides in Electrospray Ionization (ESI).[1] The trifluoroacetate anion (


) pairs strongly with the positively charged peptide (

) in the charged droplet. This neutral ion pair does not explode into the gas phase (Coulombic explosion), resulting in signal loss of up to 90%.[1]
Comparative Data: Acid Modifiers
ModifierpKaVolatilityIon Pairing StrengthMS Signal Suppression
Formic Acid (FA) 3.75HighWeakLow (Baseline)
Difluoroacetic Acid (DFA) 1.24MediumModerateModerate (~20-40% loss)
Trifluoroacetic Acid (TFA) 0.23HighStrongSevere (>80% loss)
Protocol 2: The "Propionic Acid Fix" (The TFA Rescue)

Use this when you need TFA for separation (peak shape) but need MS sensitivity.

Theory: Propionic acid (weak acid) and Isopropanol (high surface tension modifier) displace TFA from the droplet surface during desolvation.[1]

The "TFA Fix" Cocktail:

  • Mobile Phase A: 0.1% TFA in Water (Standard).

  • Post-Column Addition: Tee in a solution of Propionic Acid:Isopropanol (75:25) .

  • Flow Rate: Add at 10-20% of the main LC flow rate.

  • Result: The propionic acid forces TFA to dissociate or displaces it on the droplet surface, restoring peptide signal intensity by 2-5x.[1]

Module C: Safety & Handling (The "Silent Burn")

Risk Assessment

While pure TFA is not Hydrofluoric Acid (HF), it shares the ability to penetrate tissue rapidly due to the fluorinated tail.

  • Immediate Risk: Chemical burns (necrosis) from acidity (pH < 1).[1]

  • Latent Risk: If subjected to high heat (>200°C) or strong reduction, FCAs can decompose to release fluoride ions or HF.[1]

Protocol 3: The "Double-Glove" Standard
  • Primary Layer: Laminate film gloves (e.g., Silver Shield™) are the only material resistant to prolonged TFA exposure.[1]

  • Secondary Layer: Standard Nitrile gloves (worn over the laminate) for dexterity and grip.[1]

  • Respiratory: Always handle in a fume hood. TFA has a high vapor pressure (11 kPa at 20°C) and damages mucous membranes instantly.[1]

Troubleshooting Guides (FAQ)

Scenario 1: "My LC backpressure is fluctuating wildly."

Diagnosis: Check valves are likely sticking due to polymerization or corrosion debris.[1] Immediate Fix:

  • Sonicate check valves in 10% Formic Acid in Methanol (NOT water, as polymerization often involves organic solubility).

  • If using TFA >0.1%, replace standard SS check valves with Ceramic or Ruby ball valves.[1]

Scenario 2: "I see a persistent background mass of 113 m/z (TFA anion)."

Diagnosis: System memory effect. TFA sticks to the degassing membrane and plastic tubing. The "wash-out" Protocol:

  • Remove the column.[1]

  • Run a gradient of 100% Water to 100% Acetonitrile with 0.5% Ammonium Hydroxide .

  • Why? The high pH deprotonates the TFA on the surfaces (

    
    ), making it highly soluble in the aqueous phase for removal.
    
Scenario 3: "My peptide retention times are shifting earlier."

Diagnosis: Loss of ion-pairing agent (TFA) concentration or column dewetting.[1][4] Check: TFA is volatile.[1][2][5] If your mobile phase has been sitting for >24 hours, the effective concentration may have dropped below 0.05%.[1] Solution: Prepare fresh mobile phase daily. Use glass bottles (TFA can leach plasticizers from some PP containers).[1]

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Type Identify Symptom Start->Type Pressure Unstable Pressure Type->Pressure Signal Low MS Signal Type->Signal Ghost Ghost Peaks Type->Ghost CheckValve Clean/Replace Check Valves Pressure->CheckValve TFA_Fix Apply Propionic Acid Fix Signal->TFA_Fix Flush High pH Flush (NH4OH) Ghost->Flush

Caption: Rapid decision tree for common FCA-related instrument failures.

References

  • Agilent Technologies. (2022).[1][6] Passivation of Stainless Steel LC Systems.[1] Retrieved from [Link]

  • Kuhlmann, F. E., et al. (1995).[1] Signal Suppression in LC-MS by Trifluoroacetic Acid.[1][2][7][8] Journal of the American Society for Mass Spectrometry. Retrieved from [Link][1]

  • Waters Corporation. (2020).[1] Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX.[1][9] Retrieved from [Link]

  • SilcoTek. (2018).[1] Is Dursan Resistant to TFA in HPLC Testing Applications? Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Fluoro-3-methylbutanoic Acid and 3-Methylbutanoic Acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, objective comparison of 2-Fluoro-3-methylbutanoic acid and its non-fluorinated analog, 3-methylbutanoic acid (commonly known as isovaleric acid). The introduction of a fluorine atom can dramatically alter the physicochemical properties and biological activity of a molecule, offering compelling opportunities for drug discovery and development. This document synthesizes known experimental data with established principles of medicinal chemistry to provide a predictive framework for researchers.

Introduction: The Parent Compound and the Power of Fluorination

3-Methylbutanoic Acid (Isovaleric Acid): A Biologically Significant Short-Chain Fatty Acid

3-Methylbutanoic acid is a naturally occurring short-chain fatty acid (SCFA) found in various foods and produced by gut microbiota through the fermentation of the amino acid leucine.[1][2] It is well-known for its pungent, cheesy, or sweaty odor and is a key metabolite in branched-chain amino acid metabolism.[2][3] In humans, elevated levels of isovaleric acid in the blood lead to a rare inherited metabolic disorder called isovaleric acidemia.[1]

Recent research has highlighted its diverse biological roles. For instance, isovaleric acid can stimulate AMP-activated protein kinase (AMPK) phosphorylation, which is involved in inhibiting osteoclast differentiation, suggesting potential applications in skeletal diseases like osteoporosis.[4] It also promotes colonic smooth muscle relaxation by activating the cAMP/PKA pathway.[1][4] Furthermore, studies have linked alterations in fecal isovaleric acid levels to depression, indicating its potential role in the gut-brain axis.[5]

Strategic Fluorination: Introducing this compound

The strategic replacement of a hydrogen atom with fluorine is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties without significantly altering its shape.[6] Specifically, introducing a fluorine atom at the alpha-position (C2) to the carboxylic acid group, creating this compound, is predicted to induce several critical changes. This guide will explore these anticipated differences and their implications for biological activity.

Comparative Physicochemical and Biological Properties

While direct comparative experimental data for these two specific compounds is limited, we can infer their relative properties based on well-established principles of alpha-fluorination of carboxylic acids.

Property3-Methylbutanoic AcidThis compound (Predicted)Rationale for Predicted Difference
Molecular Formula C₅H₁₀O₂C₅H₉FO₂Substitution of one hydrogen with one fluorine atom.
Molecular Weight 102.13 g/mol [2]120.12 g/mol [6]Addition of a fluorine atom (atomic weight ~19) and removal of a hydrogen atom (atomic weight ~1).
pKa (Acidity) ~4.8[2]Lower (More Acidic)The highly electronegative alpha-fluorine atom exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion and thus increasing the acidity of the carboxylic acid.
Lipophilicity (LogP) 1.13 - 1.16[2][7]HigherWhile fluorine is highly electronegative, its small size and the way it interacts with water can often lead to an increase in lipophilicity for small molecules.
Metabolic Stability Substrate for isovaleryl-CoA dehydrogenase[1]HigherThe C-F bond is significantly stronger than the C-H bond. Alpha-fluorination can block metabolic oxidation at that position, preventing degradation by enzymes like isovaleryl-CoA dehydrogenase and increasing the compound's half-life.
Biological Target Affinity Interacts with targets such as AMPK and cAMP/PKA pathways.[4]Potentially EnhancedThe fluorine atom can form favorable hydrogen bonds and other non-covalent interactions with biological targets, potentially increasing binding affinity and potency.[6]

In-Depth Mechanistic Considerations

The introduction of the alpha-fluorine atom is expected to create a molecule with a distinct biological profile compared to its parent compound.

3.1. Impact on Acidity and Target Engagement

The increased acidity of this compound means that at physiological pH, a greater proportion of the molecule will exist in its anionic carboxylate form compared to 3-methylbutanoic acid. This can have a profound impact on its ability to interact with biological targets. For instance, if the target's binding pocket has a positively charged residue, the more acidic fluorinated compound may form a stronger ionic bond, leading to higher affinity and potency.

3.2. Metabolic Blockade and Pharmacokinetics

The primary metabolic pathway for 3-methylbutanoic acid involves its conversion to isovaleryl-CoA by isovaleryl-CoA dehydrogenase.[1] A fluorine atom at the C2 position would likely act as a metabolic block, preventing this oxidation. This has two major consequences:

  • Increased Half-Life: The molecule would be cleared from the body more slowly, leading to prolonged exposure and potentially a more sustained therapeutic effect.

  • Altered Metabolite Profile: The formation of downstream metabolites would be inhibited, which could reduce potential off-target effects or toxicities associated with those metabolites.

Diagram: Predicted Metabolic Fate

G cluster_0 3-Methylbutanoic Acid Pathway cluster_1 This compound Pathway A 3-Methylbutanoic Acid B Isovaleryl-CoA A->B Isovaleryl-CoA Dehydrogenase C Downstream Metabolism B->C D This compound E Metabolic Block D->E Isovaleryl-CoA Dehydrogenase (Inhibited)

Caption: Predicted metabolic pathways.

Proposed Experimental Protocols for Comparative Validation

To empirically validate the predicted differences, the following experimental workflows are recommended.

4.1. Physicochemical Property Determination

  • Protocol 1: pKa Determination via Potentiometric Titration

    • Prepare 0.1 M solutions of both this compound and 3-methylbutanoic acid in deionized water.

    • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, 10.0).

    • Titrate each acid solution with a standardized 0.1 M NaOH solution, recording the pH after each incremental addition of the base.

    • Plot the pH versus the volume of NaOH added.

    • The pKa is determined as the pH at the half-equivalence point (where half of the acid has been neutralized).

    • Expected Outcome: The pKa of this compound will be significantly lower than that of 3-methylbutanoic acid.

4.2. In Vitro Biological Activity Assessment

  • Protocol 2: Comparative AMPK Activation Assay in C2C12 Myoblasts

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

    • Seed cells in 6-well plates and allow them to differentiate into myotubes.

    • Treat the myotubes with increasing concentrations (e.g., 0, 10, 50, 100, 200 µM) of either 3-methylbutanoic acid or this compound for 1 hour.

    • Lyse the cells and collect protein extracts.

    • Perform Western blotting to detect the levels of phosphorylated AMPK (p-AMPK) and total AMPK.

    • Quantify band intensities and calculate the p-AMPK/total AMPK ratio for each treatment group.

    • Hypothesis: Due to potential differences in cell permeability and target affinity, the dose-response curves for AMPK activation may differ significantly between the two compounds.

  • Protocol 3: Metabolic Stability Assay using Human Liver Microsomes

    • Prepare an incubation mixture containing human liver microsomes, NADPH regenerating system, and a phosphate buffer (pH 7.4).

    • Add either this compound or 3-methylbutanoic acid to the mixture at a final concentration of 1 µM.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove aliquots and quench the reaction with cold acetonitrile.

    • Analyze the remaining concentration of the parent compound in each aliquot using LC-MS/MS.

    • Plot the natural log of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t½).

    • Expected Outcome: this compound will exhibit a significantly longer half-life compared to 3-methylbutanoic acid, demonstrating its enhanced metabolic stability.

Diagram: Experimental Validation Workflow

G A Compound Synthesis & Purification B Physicochemical Characterization (Protocol 1: pKa) A->B C In Vitro Biological Assays (Protocol 2: AMPK Activation) A->C D Pharmacokinetic Profiling (Protocol 3: Metabolic Stability) A->D E Data Analysis & Comparative Assessment B->E C->E D->E

Caption: Workflow for comparative analysis.

Conclusion and Future Directions

The strategic alpha-fluorination of 3-methylbutanoic acid to yield this compound presents a compelling case study in rational drug design. The resulting analog is predicted to have increased acidity, enhanced metabolic stability, and potentially altered target engagement profiles. These modifications could translate into a more potent and pharmacokinetically favorable compound.

For researchers in drug development, this compound represents a promising lead for exploring therapeutic areas where modulating targets like AMPK is beneficial, such as in metabolic and skeletal diseases. The experimental protocols outlined in this guide provide a clear and robust framework for validating these predictions and further elucidating the therapeutic potential of this fluorinated compound.

References

  • Chemsrc. (2025, August 24). 3-Methylbutanoic acid | CAS#:503-74-2. Retrieved February 11, 2026, from [Link]

  • biocrates life sciences gmbh. (2021, November 15). Isovaleric acid - Metabolite of the month. Retrieved February 11, 2026, from [Link]

  • Wikipedia. (n.d.). Isovaleric acid. Retrieved February 11, 2026, from [Link]

  • RayBiotech. (n.d.). 3-Methylbutanoic acid. Retrieved February 11, 2026, from [Link]

  • Kazmier, A., et al. (2025, May 27). Does isovaleric acid play a key role in the interaction between probiotics and antidepressants? A secondary analysis of a randomized clinical trial. PMC. Retrieved February 11, 2026, from [Link]

Sources

Comparison Guide: Orthogonal Methods for Structural Confirmation of 2-Fluoro-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the structure of 2-Fluoro-3-methylbutanoic acid presents a unique analytical challenge due to the convergence of a highly electronegative fluorine atom adjacent to a chiral center. This molecule, a fluorinated analog of valine, requires a multi-faceted (orthogonal) approach to validate both its connectivity (regioisomerism) and stereochemistry (enantiomeric purity).

This guide compares three distinct analytical workflows:

  • Multi-Nuclear NMR (

    
    ):  The primary method for establishing bond connectivity and ruling out constitutional isomers.
    
  • Chiral Chromatography (HPLC/GC): The standard for determining enantiomeric excess (ee%).

  • Vibrational Circular Dichroism (VCD): The advanced orthogonal method for assigning absolute configuration (

    
     vs. 
    
    
    
    ) in solution without crystallization.

Part 1: The Structural Challenge

The introduction of fluorine at the


-position (C2) induces significant electronic perturbations. Relying solely on standard 

NMR chemical shifts is insufficient due to the potential for deshielding effects that mimic other functionalities.

Critical Quality Attributes (CQAs) to Confirm:

  • Regiochemistry: Is the fluorine at C2 (alpha) or C3 (beta)?

  • Integrity: Has the labile C-F bond survived synthesis (avoiding elimination to 3-methyl-2-butenoic acid)?

  • Chirality: Is the sample

    
    , 
    
    
    
    , or racemic?
Decision Logic: The Orthogonal Strategy

OrthogonalStrategy Start Unknown Sample: This compound NMR Method A: Multi-Nuclear NMR (1H, 13C, 19F) Start->NMR Connectivity Confirm Connectivity (J-Coupling Analysis) NMR->Connectivity J(H,F) & J(C,F) ChiralLC Method B: Chiral HPLC/GC Connectivity->ChiralLC If Connected Correctly Release VALIDATED STRUCTURE Connectivity->Release If Racemic OK Purity Determine Enantiomeric Purity (ee%) ChiralLC->Purity VCD Method C: VCD Spectroscopy Purity->VCD If High ee% Config Assign Absolute Configuration (R vs S) VCD->Config Config->Release

Figure 1: The hierarchical workflow for full structural validation. NMR confirms the skeleton; HPLC confirms purity; VCD confirms 3D geometry.

Part 2: Method A - Multi-Nuclear NMR (Connectivity)

NMR is the first line of defense. For this molecule, the Scalar Coupling (


)  constants between Fluorine-19 and neighboring nuclei are more diagnostic than chemical shifts.
The "Fingerprint" Analysis

The fluorine atom (


) couples to protons and carbons, creating distinct splitting patterns that act as a structural fingerprint.
NucleusKey SignalDiagnostic Coupling (

)
Interpretation


ppm
Multiplet (dd)Confirms presence of organic fluorine.

H-2 (

-proton)

Geminal coupling. Large doublet proves H and F are on the same carbon (C2).

C-2 (

-carbon)

Direct bond. Large doublet confirms C-F bond.

C-1 (Carbonyl)

Vicinal coupling. Confirms F is adjacent to the carboxylic acid.
Experimental Protocol: Multi-Nuclear Verification
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL

    
     (or 
    
    
    
    if solubility is poor).
  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Run

      
      non-decoupled  to observe proton splitting.
      
    • Run

      
      decoupled  to collapse multiplets to singlets (verifies purity).
      
  • Validation Criteria:

    • The H-2 proton must appear as a doublet of doublets (dd) .

      • Split 1:

        
         (by Fluorine).
        
      • Split 2:

        
         (by H-3 methine proton).
        
    • Note: If H-2 is a simple doublet or multiplet with wrong constants, the fluorine may be at the wrong position (regioisomer).

Part 3: Method B - Chiral Chromatography (Purity)

Once connectivity is established, the enantiomeric excess (ee%) must be determined. Because this compound is polar and lacks a strong UV chromophore, direct analysis is difficult.[1]

Comparison of Approaches
FeatureDirect Chiral HPLC Indirect Derivatization (HPLC) Chiral GC
Principle Chiral Stationary Phase (CSP) interacts directly with analyte.React with chiral amine to form diastereomers; separate on achiral C18.[1]Volatile derivative on Chiral GC column.
Pros No reaction required; non-destructive.Adds UV chromophore (e.g., Anthryl group) for high sensitivity.[1]High resolution; good for volatile acids.
Cons Poor UV detection (210 nm); requires polar mobile phase.Requires chemical synthesis step; risk of racemization during reaction.Requires esterification (e.g., methyl ester).
Verdict Preferred (if RI/ELSD detector available).Best for UV-only labs. Best for complex mixtures.
Protocol: Indirect Chiral HPLC (Derivatization)

Use this method if you lack specialized Chiral GC/HPLC columns.

  • Reagent: (R)-1-(1-anthryl)ethylamine (forms diastereomeric amides).

  • Reaction: Mix 1 eq. acid + 1.1 eq. amine + 1.1 eq. EDC/HOBt coupling agents in

    
    . Stir 1 hr.
    
  • Analysis: Inject on a standard C18 column (

    
    ).
    
    • Mobile Phase: Acetonitrile/Water (60:40).

    • Detection: UV @ 254 nm (Anthracene tag).

  • Result: The

    
     and 
    
    
    
    diastereomers will elute at different retention times (
    
    
    ).

Part 4: Method C - VCD Spectroscopy (Absolute Configuration)[2]

Vibrational Circular Dichroism (VCD) is the "Gold Standard" orthogonal method for assigning absolute configuration (


 or 

) when single crystals for X-ray are unavailable (common for small oily acids like this).
Why VCD?

X-ray crystallography requires a heavy atom and a perfect crystal. VCD works in solution. It measures the differential absorption of left and right circularly polarized infrared light.

Workflow
  • Measurement: Record the FTIR and VCD spectrum of the sample in

    
    . Focus on the Carbonyl stretch (
    
    
    
    ).
  • Calculation: Perform DFT calculations (B3LYP/6-31G*) for the (R)-enantiomer .

  • Comparison:

    • If the experimental VCD signs (+/-) match the calculated (R) spectrum

      
       Sample is (R) .
      
    • If the signs are opposite ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       Sample is (S) .
      

Comparative Analysis Summary

MetricMulti-Nuclear NMRChiral HPLC (Deriv.)VCD Spectroscopy
Primary Output Connectivity & RegiochemistryEnantiomeric Purity (%)Absolute Configuration (R/S)
Sample Req. ~10 mg (Recoverable)<1 mg (Destructive)~50 mg (Recoverable)
Time to Result < 1 Hour4-6 Hours (inc. prep)12-24 Hours (inc. calc)
Cost LowMediumHigh (Instrument/Software)
Confidence High (for bond structure)High (for purity)Very High (for 3D structure)
Visualizing the NMR Logic

NMRLogic Signal 1H Signal at C2 (Alpha-Proton) Split1 Large Coupling? (J ~ 48Hz) Signal->Split1 Geminal Geminal F-H (Confirm Alpha-F) Split1->Geminal Yes Fail Regioisomer or Elimination Product Split1->Fail No Split2 Small Coupling? (J ~ 5Hz) Vicinal Vicinal H-H (Confirm Isopropyl) Split2->Vicinal Yes Split2->Fail No (Singlet) Geminal->Split2

Figure 2: Logic gate for interpreting the H-2 proton signal. Both couplings must be present to confirm the 2-fluoro-3-methyl structure.

References

  • PubChem. this compound (Compound).[2] National Library of Medicine. Available at: [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Standard text for J-coupling values).

  • Stephens, P. J., et al. (2010). Structural Analysis of Small Organic Molecules using VCD. Journal of Organic Chemistry. (Methodology for VCD assignment).
  • Stalcup, A. M. (2010). Chiral Separations.[1][4][5] Annual Review of Analytical Chemistry. Available at: [Link]

  • Reich, H. J. NMR Coupling Constants. University of Wisconsin-Madison.[3] Available at: [Link]

Sources

A Head-to-Head Comparison of Fatty Acid Synthase (FASN) Inhibitors: Evaluating 2-Fluoro-3-methylbutanoic Acid in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Fatty Acid Synthase as a Pivotal Therapeutic Target

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, a metabolic pathway fundamental for cell membrane biogenesis, energy storage, and the production of signaling molecules.[1] While constitutively expressed at low levels in most normal adult tissues, FASN is significantly upregulated in numerous disease states, particularly in cancer and metabolic disorders like nonalcoholic steatohepatitis (NASH).[2] This differential expression makes FASN an attractive and promising target for therapeutic intervention. The inhibition of FASN can lead to a cascade of downstream effects, including the disruption of lipid biosynthesis, induction of metabolic stress, and ultimately, cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3]

This guide provides a comprehensive head-to-head comparison of 2-Fluoro-3-methylbutanoic acid, a putative inhibitor, with well-characterized FASN inhibitors: Orlistat, C75, and the clinical-stage compound Denifanstat (TVB-2640). We will delve into their mechanisms of action, present available experimental data on their efficacy, and provide detailed protocols for key assays used to evaluate FASN inhibition.

This compound: A Putative FASN Inhibitor

This compound is a short-chain fatty acid analogue. Its potential as a FASN inhibitor is suggested by its structural similarity to the natural substrates of FASN. The presence of a fluorine atom at the alpha-carbon position can significantly alter the compound's electronic properties, potentially enhancing its binding affinity to enzymatic targets. However, to date, there is a lack of published, peer-reviewed data providing a definitive IC50 value or detailed mechanistic studies confirming its direct inhibition of FASN. Therefore, its inclusion in this guide is based on its theoretical potential and to highlight the ongoing search for novel FASN inhibitors.

Established FASN Inhibitors: Mechanisms and Efficacy

A direct comparison of FASN inhibitors is often challenging due to variations in assay conditions and cell lines used across different studies. However, by examining their distinct mechanisms of action and reported inhibitory concentrations, we can gain valuable insights into their relative potencies and therapeutic potential.

Orlistat: The Thioesterase Domain Inhibitor

Orlistat, widely known as an anti-obesity drug, also functions as an inhibitor of the FASN thioesterase (TE) domain.[4][5] The TE domain is responsible for cleaving the newly synthesized fatty acid chain from the enzyme complex.[6] By covalently binding to a critical serine residue in the TE active site, Orlistat effectively blocks the release of the final fatty acid product, leading to the accumulation of acyl-enzyme intermediates and subsequent feedback inhibition of the entire synthase.[7] While effective, its potency against FASN is generally lower than that of more targeted inhibitors.

C75: A Multi-Domain Targeting Agent

C75 is a synthetic alpha-methylene-gamma-butyrolactone that acts as an irreversible inhibitor of FASN.[8] Its primary mechanism involves the inactivation of the β-ketoacyl synthase (KS) domain, which is crucial for the initial condensation steps of fatty acid synthesis.[9][10] Interestingly, studies have shown that C75 can also inactivate the enoyl reductase and thioesterase domains of FASN, suggesting a multi-faceted inhibitory action.[9] This broad activity contributes to its potent anti-cancer effects observed in preclinical models.

Denifanstat (TVB-2640): A Potent and Selective Clinical Candidate

Denifanstat (TVB-2640) is a potent, orally bioavailable, and selective inhibitor of FASN that has advanced to clinical trials for oncology and NASH.[2][11] It binds to and blocks the overall activity of the FASN enzyme, thereby preventing the synthesis of palmitate, a crucial fatty acid for tumor cell growth and survival.[11] This leads to a reduction in cell signaling, induction of apoptosis, and inhibition of proliferation in susceptible tumor cells.[11]

Quantitative Comparison of FASN Inhibitors

The following table summarizes the available data on the inhibitory potency of the discussed FASN inhibitors. It is important to note that the IC50 values can vary depending on the specific assay conditions, enzyme source, and cell type used.

InhibitorTarget Domain(s)Reported IC50 (Biochemical Assay)Reported IC50 (Cell-based Assay)Mechanism of Inhibition
This compound PutativeNot AvailableNot AvailablePutative
Orlistat Thioesterase (TE)~2.8 x 10⁻⁷ M (pKi 6.6) for TE domain277.9 µM (viability, LN229 glioblastoma cells)Covalent, irreversible
C75 β-Ketoacyl Synthase (KS), Enoyl Reductase, Thioesterase~200 µM35 µM (viability, PC3 prostate cancer cells)Irreversible
Denifanstat (TVB-2640) FASN Complex0.052 µM0.072 µM (EC50)Reversible

Experimental Protocols for FASN Inhibition Analysis

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for assessing FASN inhibition.

FASN Enzymatic Inhibition Assay (Spectrophotometric)

This assay measures the activity of purified FASN by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a required cofactor for fatty acid synthesis.[12]

Workflow Diagram:

FASN_Enzymatic_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Substrates (Acetyl-CoA, Malonyl-CoA), NADPH, and Inhibitor Solutions enzyme Dilute Purified FASN Enzyme mix Add Buffer, FASN, and Inhibitor to a 96-well plate preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate reaction by adding Acetyl-CoA, Malonyl-CoA, and NADPH preincubate->initiate read Measure Absorbance at 340 nm kinetically over time initiate->read calculate Calculate the rate of NADPH oxidation (slope) read->calculate plot Plot % Inhibition vs. Inhibitor Concentration calculate->plot ic50 Determine IC50 value plot->ic50 Lipid_Accumulation_Assay cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Procedure cluster_quantification Quantification seed Seed cells in a 96-well plate treat Treat cells with FASN inhibitors at various concentrations seed->treat incubate Incubate for 24-72 hours treat->incubate wash1 Wash cells with PBS incubate->wash1 fix Fix cells with 10% Formalin wash1->fix wash2 Wash with water fix->wash2 stain Stain with Oil Red O working solution wash2->stain wash3 Wash with water stain->wash3 extract Extract Oil Red O stain with isopropanol wash3->extract read Measure absorbance at ~492 nm extract->read analyze Normalize to cell number (e.g., crystal violet stain) read->analyze FASN_Inhibition_Pathway cluster_inputs Substrates cluster_outputs Products cluster_effects Downstream Effects of Inhibition FASN Fatty Acid Synthase (FASN) Palmitate Palmitate FASN->Palmitate NADP NADP+ FASN->NADP Lipid_Depletion Lipid Depletion FASN->Lipid_Depletion Leads to AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN NADPH NADPH NADPH->FASN Membrane_Integrity ↓ Membrane Integrity Lipid_Depletion->Membrane_Integrity Signaling_Alteration Altered Signaling Pathways Lipid_Depletion->Signaling_Alteration ER_Stress ER Stress Signaling_Alteration->ER_Stress Apoptosis ↑ Apoptosis ER_Stress->Apoptosis Inhibitor FASN Inhibitor (e.g., Orlistat, C75, TVB-2640) Inhibitor->FASN Inhibits

Caption: Signaling pathway illustrating the downstream effects of FASN inhibition.

Conclusion

The landscape of FASN inhibitors is evolving, with compounds like Denifanstat (TVB-2640) showing significant promise in clinical trials. While established inhibitors such as Orlistat and C75 have been instrumental in validating FASN as a therapeutic target, their broader applications have been limited by factors such as potency and off-target effects. The exploration of novel chemical scaffolds, potentially including fluorinated short-chain fatty acids like this compound, remains an active area of research. However, rigorous biochemical and cell-based characterization is essential to validate their FASN inhibitory activity and determine their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such evaluations, ensuring data integrity and comparability across different candidate inhibitors.

References

  • Kridel, S. J., Axelrod, F., Rozenkrantz, N., & Smith, J. W. (2004). Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity. Cancer Research, 64(6), 2070–2075.
  • Beckers, A., et al. (2018). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites, 8(4), 77.
  • Rendina, A. R., & Cheng, D. (2005). Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates. The Biochemical journal, 388(Pt 3), 927–934.
  • Chakraborty, A., & D'Agostino, Jr., D. P. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. ACS Chemical Biology, 9(9), 2049-2056.
  • PubChem. (n.d.). Denifanstat. Retrieved from [Link]

  • Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973.
  • Tsvetkov, P. O., & Tychinsky, V. P. (2012). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. Redox report : communications in free radical research, 17(2), 53–64.
  • Mehlem, A., Hagberg, C. E., & Muhl, L. (2013). An optimized method for Oil Red O staining with the salicylic acid ethanol solution. Stain Technology, 88(5), 263-267.
  • Kuhajda, F. P. (2000). Fatty-acid synthase and human cancer: new perspectives on its role in tumor biology. Nutrition, 16(3), 202-208.
  • Ventura, R., & Pen-Ning, P. (2018). Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors.
  • Flavin, R., Peluso, S., Nguyen, P. L., & Loda, M. (2010). Fatty acid synthase as a therapeutic target in cancer. Future oncology (London, England), 6(4), 551–562.
  • Lee, J. S., Kim, Y. S., & Kim, Y. S. (2014). Fatty Acid Synthase Inhibitor C75 Ameliorates Experimental Colitis. Digestive diseases and sciences, 59(7), 1398–1406.
  • Kumar, D., & Gupta, S. (2016). Oil red O staining for imaging and quantification of lipid droplets in hepatocytes. Methods in molecular biology (Clifton, N.J.), 1419, 151–160.
  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red. Retrieved from [Link]

  • Sunny, N. E., Bril, F., & Cusi, K. (2017). First‐in‐class fatty acid synthase inhibitor TVB‐2640 reduces hepatic de novo lipogenesis in males with metabolic abnormalities.
  • de Souza, C. O., et al. (2021). A simple method of Analyzing Lipid Droplets combining Oil Red O Staining and Confocal Microscopy. Bio-protocol, 11(7), e3984.
  • Wikipedia. (2023, December 1). Discovery and development of gastrointestinal lipase inhibitors. Retrieved from [Link]

  • Synapse. (2025, March 11). What FAS inhibitors are in clinical trials currently? Retrieved from [Link]

  • Rendina, A. R., & Cheng, D. (2005). Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates. The Biochemical journal, 388(Pt 3), 927–934.
  • Zaytseva, Y. Y., et al. (2012). Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor Orlistat in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy. Molecular Cancer Therapeutics, 11(8), 1645-1655.
  • PubChem. (n.d.). 2-Amino-3-fluorobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-hydroxybutanoic acid. Retrieved from [Link]

  • Buckley, D. L., et al. (2012). Mechanism of orlistat hydrolysis by fatty acid synthase thioesterase. Cancer research, 72(8 Supplement), 3978.

Sources

Mechanistic Confirmation & Performance Analysis: 2-Fluoro-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3-methylbutanoic acid (2-F-3MBA), the


-fluorinated analog of isovaleric acid, represents a critical class of metabolic probes and enzyme inhibitors. Unlike its parent compound, which serves as a standard fuel source in branched-chain amino acid (BCAA) catabolism, 2-F-3MBA exhibits distinct metabolic resistance  and enzyme inhibitory properties .

Its primary mechanism of action is defined by bioisosteric mimicry combined with metabolic blockade . By substituting the


-hydrogen with fluorine, the molecule retains affinity for L-type amino acid transporters (LAT1) and acyl-CoA synthetases but blocks subsequent dehydrogenation steps. This guide confirms its utility as a stable metabolic tracer and a mechanism-based inhibitor of fatty acid synthase (FAS) and isovaleryl-CoA dehydrogenase (IVD).

Chemical & Physical Profile: The Fluorine Effect

The substitution of hydrogen with fluorine at the C2 position fundamentally alters the molecule's electronic and steric environment without significantly changing its size, allowing it to enter metabolic pathways while resisting enzymatic processing.

PropertyIsovaleric Acid (Parent)This compoundImpact on Mechanism
Structure


Fluorine mimics H sterically (Van der Waals radius 1.47 Å vs 1.2 Å).
pKa ~4.77~2.9 - 3.1Increased acidity enhances ionization at physiological pH, altering binding kinetics.
C-X Bond Energy 98 kcal/mol (C-H)116 kcal/mol (C-F)Prevents

-proton abstraction, blocking dehydrogenation.
Metabolic Fate Rapid

-oxidation
Metabolic Dead-End / InhibitionAccumulates or inhibits enzymes rather than degrading.

Mechanism of Action: Dual-Target Inhibition

The biological activity of 2-F-3MBA is driven by its interaction with two primary enzymatic systems: Isovaleryl-CoA Dehydrogenase (IVD) and Fatty Acid Synthase (FAS) .

A. Blockade of BCAA Catabolism (IVD Inhibition)

In the normal BCAA pathway, isovaleric acid is converted to isovaleryl-CoA, which is then dehydrogenated by IVD to form 3-methylcrotonyl-CoA. This step requires the abstraction of an


-proton and a 

-hydride.[1]
  • Mechanism: 2-F-3MBA is accepted by acyl-CoA synthetases to form 2-fluoro-isovaleryl-CoA .

  • The Block: The C-F bond at the

    
    -position is chemically inert to the basic residues in the IVD active site (typically Glutamate). The enzyme cannot abstract the fluorine atom (as it would a proton), rendering the intermediate a dead-end complex  or a competitive inhibitor.
    
  • Result: Accumulation of the fluorinated CoA ester and inhibition of downstream energy production.

B. Inhibition of Fatty Acid Synthase (FAS)

Research indicates 2-F-3MBA acts as an inhibitor of Fatty Acid Synthase (FAS), a key enzyme in lipogenesis.[2]

  • Mechanism: As a short-chain fatty acid analog, it can prime the FAS complex. However, the electronegativity of the fluorine atom destabilizes the transition states required for chain elongation (condensation reactions), effectively stalling the synthase.

  • Application: This property makes it a valuable scaffold for developing metabolic modulators in cancer research, where FAS is often upregulated.

C. Cellular Transport (LAT1 Substrate)

Crucially, 2-F-3MBA utilizes the L-type Amino Acid Transporter 1 (LAT1) for cellular entry.

  • Significance: LAT1 is overexpressed in many tumor types. The fluorine substitution does not abolish transport affinity, allowing 2-F-3MBA (and its amino acid precursors) to accumulate selectively in high-metabolic-demand cells.

Visualization: Mechanism of Action Pathway

MOA_Pathway Substrate This compound (Extracellular) LAT1 LAT1 Transporter (Cell Membrane) Substrate->LAT1 Uptake Intracellular Intracellular 2-F-3MBA LAT1->Intracellular Translocation CoA_Syn Acyl-CoA Synthetase Intracellular->CoA_Syn Activation F_CoA 2-Fluoro-Isovaleryl-CoA CoA_Syn->F_CoA ATP + CoA IVD Isovaleryl-CoA Dehydrogenase F_CoA->IVD Binding Block METABOLIC BLOCK (No Dehydrogenation) IVD->Block C-F Bond Stable (Inhibition)

Caption: Pathway illustrating the cellular uptake via LAT1 and subsequent metabolic blockade at the Isovaleryl-CoA Dehydrogenase step due to C-F bond stability.[3][4][5][6][7]

Experimental Validation Protocols

To confirm the mechanism of action in a research setting, the following self-validating protocols are recommended.

Protocol 1: Enzymatic Inhibition Assay (IVD/FAS)

Objective: Quantify the inhibitory constant (


) of 2-F-3MBA against native isovaleric acid oxidation.
  • Preparation:

    • Synthesize 2-fluoro-isovaleryl-CoA chemically (via mixed anhydride method) or enzymatically using Acyl-CoA Synthetase.

    • Isolate mitochondria or purified IVD enzyme from rat liver or recombinant sources.

  • Assay System:

    • Use a spectrophotometric assay tracking the reduction of an electron acceptor (e.g., DCPIP at 600 nm) coupled to the dehydrogenation reaction.

  • Execution:

    • Control: Isovaleryl-CoA (50 µM) + Enzyme -> Rapid reduction of DCPIP.

    • Experimental: Pre-incubate Enzyme with 2-fluoro-isovaleryl-CoA (0–100 µM) for 5 mins. Add Isovaleryl-CoA.[3]

  • Data Analysis:

    • Plot Lineweaver-Burk graphs.

    • Expected Result: Competitive inhibition pattern (intersect at Y-axis) or mechanism-based inactivation (time-dependent loss of activity), confirming the "dead-end" mechanism.

Protocol 2: Metabolic Stability & Uptake (Cell-Based)

Objective: Verify LAT1 transport and metabolic resistance.

  • Cell Line: Use CHO-K1 cells (low endogenous transport) transfected with hLAT1, or a high-LAT1 expressing cancer line (e.g., HeLa).

  • Tracer: Use radiolabeled or stable isotope-labeled 2-F-3MBA (if available) or competition with

    
    -Leucine.
    
  • Uptake Assay:

    • Incubate cells with

      
      -Leucine (1 µM) in the presence of increasing concentrations of 2-F-3MBA (1–1000 µM).
      
    • Result: Dose-dependent reduction in Leucine uptake confirms shared transport mechanism (LAT1).

  • Metabolic Fate (LC-MS/MS):

    • Incubate cells with 2-F-3MBA (100 µM) for 4, 12, and 24 hours.

    • Lyse cells and analyze via LC-MS/MS.

    • Target: Look for 2-fluoro-isovaleryl-CoA (m/z transition matches) vs. downstream metabolites (e.g., hydroxy-acids).

    • Confirmation: High accumulation of the CoA ester with absence of dehydrogenated products confirms the metabolic block.

Comparative Performance Guide

FeatureThis compound2-Chloro-3-methylbutanoic AcidIsovaleric Acid (Native)
Enzyme Inhibition High (FAS & IVD). Bioisostere with high bond strength.Moderate . Steric bulk of Cl (1.75 Å) may hinder active site entry.None . Acts as substrate.
Metabolic Stability High . C-F bond resists cleavage.Moderate . C-Cl bond is weaker and susceptible to dehalogenases.Low . Rapidly metabolized for energy.
Transport Efficiency High . Small radius of F mimics H, fitting LAT1 pore.Low . Larger radius reduces transport efficiency.High . Natural substrate.[8]
Toxicity Profile Mechanism-Based . Toxicity arises from pathway blockade (accumulation of CoA esters).Chemical Reactivity . Potential alkylating agent (Cl is a better leaving group).Low . Physiological metabolite.

References

  • Smolecule. (2024).[9] this compound: Biological Activity and Enzyme Interactions. Smolecule Compound Database. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15310, this compound. PubChem.[5][9] Link[5]

  • Tinker, A., et al. (2023). The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.[6][10] PMC - PubMed Central. Link

  • ResearchGate. (2025). 18F-Branched-Chain Amino Acids: Structure–Activity Relationships and PET Imaging Potential.[11] ResearchGate.[10] Link

  • Biosynth. (2024). 3-Methylbutanoic acid and Fluorinated Analogs: Antimicrobial and Metabolic Properties.[12] Biosynth Catalog. Link

Sources

A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Small Molecule Inhibitors: A Case Study with 2-Fluoro-3-methylbutanoic acid as a Putative HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Objective: This guide provides a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC), a critical process in drug development that links preclinical laboratory data to clinical outcomes.[1][2][3] We will use the hypothetical case of a novel small molecule, 2-Fluoro-3-methylbutanoic acid, to illustrate the necessary experimental steps, decision-making logic, and data interpretation. For this guide, we hypothesize that this compound is an inhibitor of Histone Deacetylase (HDAC) enzymes, a validated target class for oncology.[4][5]

Our analysis will benchmark this novel compound against two well-characterized HDAC inhibitors: Vorinostat (SAHA) and Trichostatin A (TSA).

Introduction: The Imperative of IVIVC in Drug Development

In pharmaceutical sciences, an IVIVC is a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[2] Establishing a strong IVIVC is a cornerstone of modern drug development; it allows researchers to forecast a drug's performance in a living system based on laboratory results, thereby reducing the reliance on extensive and costly clinical trials.[1][3][6] This guide will walk you through a multi-stage process, from initial biochemical assays to whole-animal efficacy studies, demonstrating how to build a cohesive data package that establishes a clear line of sight from mechanism to physiological effect.

Mechanism of Action: HDAC Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[7] This action leads to chromatin condensation, repressing the transcription of key genes, including tumor suppressors.[4][7] HDAC inhibitors (HDACi) block this process, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes.[4][5] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][8] Our objective is to determine if this compound (referred to as 'FMBA' hereafter) exhibits this activity and how its potency translates from the bench to a preclinical model.

cluster_0 HDAC Activity (Normal) cluster_1 HDAC Inhibition HDAC HDAC Enzyme Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) HDAC->Deacetylated_Histone Removes Acetyl Group Histone Acetylated Histone Histone->HDAC Gene_Repression Gene Repression (e.g., Tumor Suppressors) Deacetylated_Histone->Gene_Repression HDACi HDAC Inhibitor (e.g., FMBA) HDAC_Inhibited HDAC Enzyme (Inhibited) HDACi->HDAC_Inhibited Blocks Active Site Hyperacetylated_Histone Hyperacetylated Histone (Relaxed Chromatin) HDAC_Inhibited->Hyperacetylated_Histone Deacetylation Blocked Gene_Activation Gene Activation (Apoptosis, Cell Cycle Arrest) Hyperacetylated_Histone->Gene_Activation cluster_workflow IVIVC Experimental Workflow Biochem Stage 1: Biochemical Assay (In Vitro Potency - IC50) Cellular Stage 2: Cellular Assays (Target Engagement & Viability - GI50) Biochem->Cellular Translates to Cells? InVivo Stage 3: In Vivo Model (Efficacy & PK/PD) Cellular->InVivo Translates to Animal? IVIVC IVIVC Model (Correlation Analysis) InVivo->IVIVC Correlate Exposure & Effect

Caption: A simplified workflow for establishing IVIVC.

Experiment 4: Human Tumor Xenograft Model

Causality: This experiment directly assesses the anti-tumor activity of the compound. Key endpoints are tumor growth inhibition (TGI) and monitoring for toxicity (e.g., body weight loss).

Protocol:

  • Female athymic nude mice are subcutaneously inoculated with HeLa cells (e.g., 5 x 10^6 cells).

  • Tumors are allowed to grow to a mean volume of 150-200 mm³.

  • Mice are randomized into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., saline, i.p.)

    • FMBA (e.g., 50 mg/kg, daily, i.p.)

    • Vorinostat (e.g., 100 mg/kg, daily, i.p.)

  • Tumor volume and body weight are measured 2-3 times per week for 21-28 days. Tumor volume is calculated as (Length x Width²)/2.

  • At the end of the study, tumors are excised for pharmacodynamic (PD) analysis (e.g., Western blot for histone acetylation) to confirm target engagement in vivo.

Experiment 5: Pharmacokinetic (PK) / Pharmacodynamic (PD) Analysis

Causality: To build a true IVIVC, efficacy must be correlated with drug exposure. A satellite group of animals is used for PK analysis to determine key parameters like Cmax (peak concentration) and AUC (Area Under the Curve), which represent the total drug exposure.

Protocol:

  • A separate cohort of tumor-bearing mice is dosed with FMBA and Vorinostat.

  • Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma drug concentrations are measured using LC-MS/MS.

  • PK parameters (Cmax, Tmax, AUC, half-life) are calculated.

  • These exposure levels are then correlated with the in vivo histone acetylation levels (PD) and the overall anti-tumor efficacy (TGI).

Comparative In Vivo & PK/PD Data (Hypothetical for FMBA):

CompoundDose (mg/kg, i.p.)Tumor Growth Inhibition (%)Avg. Plasma Cmax (µM)Avg. Plasma AUC (µM*h)In Vivo Target Engagement
FMBA (Test) 50 65% 5.2 21 Yes (Increased Ac-H3)
Vorinostat (SAHA)10075%4.818Yes (Increased Ac-H3)
Vehicle ControlN/A0%N/AN/ANo

Synthesis and IVIVC Conclusion

By integrating the data from all three stages, we can construct a compelling IVIVC narrative for this compound.

  • In Vitro Potency: FMBA is a moderate inhibitor of HDAC1 with an IC50 of 120 nM.

  • Cellular Translation: This activity translates into a cellular context, where FMBA induces histone hyperacetylation and inhibits cancer cell growth with a GI50 of 2.5 µM. This concentration is approximately 20-fold higher than its biochemical IC50, a plausible shift due to cellular barriers.

  • In Vivo Efficacy: A 50 mg/kg daily dose of FMBA achieves significant tumor growth inhibition (65%) in a xenograft model.

  • Correlation: The pharmacokinetic analysis reveals that this efficacious dose results in a peak plasma concentration (Cmax) of 5.2 µM and an overall exposure (AUC) of 21 µM*h. Crucially, the achieved Cmax of 5.2 µM is more than double the in vitro GI50 of 2.5 µM, providing a strong rationale for the observed efficacy. The drug is reaching concentrations in the body that are known to be effective in killing cancer cells in culture. Furthermore, pharmacodynamic analysis of the excised tumors confirms increased histone acetylation, directly linking the drug's exposure to its mechanism of action in vivo.

This complete dataset provides high confidence that the anti-tumor activity of this compound is driven by its on-target inhibition of HDAC enzymes, establishing a robust and scientifically sound In Vitro-In Vivo Correlation. This correlation is essential for guiding future clinical development, including dose selection and patient stratification strategies.

References

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]

  • Chow, S.C. (2014). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. Available from: [Link]

  • Journal of Pharmaceutical Sciences and Research. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available from: [Link]

  • Wikipedia. Histone deacetylase. Available from: [Link]

  • Wikipedia. Histone deacetylase inhibitor. Available from: [Link]

  • Kim, H.J. & Bae, S.C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. Available from: [Link]

  • Dissolution Technologies. Role of In Vitro–In Vivo Correlations in Drug Development. Available from: [Link]

  • Myeloma UK. (2017). Histone deacetylase (HDAC) inhibitors. YouTube. Available from: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available from: [Link]

  • Butler, K.V., et al. (2013). The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid. PubMed. Available from: [Link]

  • Wikipedia. IC50. Available from: [Link]

  • edX. IC50 Determination. Available from: [Link]

  • University of California, San Diego. XTT Proliferation Assay Protocol. Available from: [Link]

  • JoVE (Journal of Visualized Experiments). (2022). Tumor Xenografts Stereotactic Implantation and BLI | Protocol Preview. YouTube. Available from: [Link]

  • Brown, P.J., et al. (2008). Methods for the analysis of histone H3 and H4 acetylation in blood. PubMed Central. Available from: [Link]

  • ResearchGate. (2017). Histone acetylation by immunofluorescence staining and Western blot.... Available from: [Link]

Sources

Assessing the Off-Target Effects of 2-Fluoro-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Assessment Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Fluorine Substitution Dilemma

2-Fluoro-3-methylbutanoic acid (2-F-Isovaleric Acid) represents a critical class of fluorinated metabolic probes and potential therapeutic intermediates. Structurally mimicking Isovaleric Acid (a key leucine metabolite), the introduction of an alpha-fluorine atom significantly alters the molecule's electronic profile while maintaining steric fidelity.

While often employed to inhibit specific acyl-CoA dehydrogenases or track metabolic flux via 19F-NMR , its structural homology to endogenous Short-Chain Fatty Acids (SCFAs) creates a high potential for off-target interactions.

The Core Challenge: The alpha-fluorine atom lowers the pKa (increasing acidity) and strengthens the C-F bond (preventing proton abstraction), potentially converting a transient metabolite into a "suicide substrate" or a persistent signaling ligand. This guide outlines the rigorous assessment of these unintended interactions.

Comparative Analysis: Product vs. Alternatives

To objectively assess performance and specificity, this compound must be benchmarked against its endogenous parent and a non-specific control.

Table 1: Physicochemical and Biological Profile Comparison
FeatureThis compound (Target)Isovaleric Acid (Endogenous Parent)2-Fluoro-hexanoic Acid (Control)
Structure Alpha-fluorinated branched SCFABranched SCFAAlpha-fluorinated linear SCFA
pKa (approx) ~2.7 - 3.0 (Stronger Acid)4.77 (Weaker Acid)~2.8
Metabolic Fate Resistant to

-dehydrogenation (Metabolic Block)
Rapidly oxidized by Isovaleryl-CoA Dehydrogenase (IVD)Beta-oxidation blocker (General)
Primary Target Isovaleryl-CoA Dehydrogenase (Inhibitor)Isovaleryl-CoA Dehydrogenase (Substrate)Medium-Chain Acyl-CoA Dehydrogenase
Key Off-Target Risk CoA Trapping (Mitochondrial Depletion)None (Natural flux)CoA Trapping, Lipotoxicity
Signaling (GPR41/43) Potential Agonist/Antagonist (High Affinity)Natural AgonistWeak/Different Affinity

Mechanistic Basis of Off-Target Toxicity

Understanding why off-target effects occur is the first step in assessment.

  • CoA Sequestration (The "Pivalate Effect"): Unlike isovaleric acid, which is rapidly processed, this compound can form a CoA ester (2-Fluoro-isovaleryl-CoA) that cannot be easily processed by dehydrogenases due to the strong C-F bond resisting

    
    -proton abstraction. This leads to the accumulation of the CoA ester, depleting the free CoA pool in the mitochondria and stalling the Krebs cycle.
    
  • SCFA Receptor Cross-Reactivity: Endogenous SCFAs regulate blood pressure and inflammation via G-protein coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2). The fluorinated analog may bind these receptors with altered kinetics, causing unintended vasodilation or immune modulation.

Visualization: Leucine Catabolism Interference

LeucinePathway cluster_toxicity Off-Target Effect: CoA Depletion Leucine Leucine KIC alpha-Ketoisocaproate Leucine->KIC Transamination IVCoA Isovaleryl-CoA KIC->IVCoA BCKDH MCCoA 3-Methylcrotonyl-CoA IVCoA->MCCoA IVD Enzyme (Normal Flux) AcAcCoA Acetoacetate MCCoA->AcAcCoA Downstream Metabolism F_Analog This compound F_IVCoA 2-Fluoro-Isovaleryl-CoA (STALLED) F_Analog->F_IVCoA Acyl-CoA Synthetase F_IVCoA->IVCoA Competes for IVD F_IVCoA->MCCoA BLOCKED (C-F bond resists abstraction)

Caption: Disruption of Leucine catabolism.[1][2] The fluorinated analog forms a CoA ester that blocks Isovaleryl-CoA Dehydrogenase (IVD), leading to CoA sequestration.

Experimental Assessment Protocols

To validate the specificity of this compound, the following self-validating protocols are recommended.

Protocol A: Mitochondrial CoA Trapping Assay

Purpose: To determine if the molecule depletes free CoA, a primary mechanism of drug-induced mitochondrial toxicity.

  • System: Isolated rat liver mitochondria or HepG2 cells.

  • Treatment: Incubate cells with 0, 10, 50, and 100 µM of this compound for 4 hours.

    • Positive Control: Pivalic acid (known CoA trapper).

    • Negative Control: Isovaleric acid.[2][3]

  • Extraction: Lyse cells in 5% sulfosalicylic acid.

  • Quantification: HPLC-UV or LC-MS/MS analysis of Free CoA vs. Acyl-CoA esters.

  • Success Metric: If Free CoA levels drop by >30% compared to vehicle, the molecule exhibits significant off-target mitochondrial toxicity via sequestration.

Protocol B: GPR41/43 Receptor Selectivity Screen

Purpose: To assess unintended signaling via SCFA receptors.

  • System: CHO-K1 cells stably overexpressing human GPR41 or GPR43.

  • Method: Calcium Flux Assay (FLIPR).

  • Procedure:

    • Load cells with Fluo-4 AM calcium indicator.

    • Inject this compound (0.1 µM to 1 mM).

    • Measure fluorescence change (

      
      ).
      
  • Data Analysis: Construct dose-response curves to determine

    
    .
    
  • Interpretation:

    • 
       Isovaleric Acid: High risk of physiological side effects (e.g., hypotension).
      
    • 
       Isovaleric Acid: Good specificity.
      
Protocol C: Acyl-Carnitine Profiling (Metabolic Flux)

Purpose: To confirm the specific blockade of IVD without broad inhibition of other dehydrogenases.

  • System: Human fibroblasts or muscle cells.

  • Incubation: 24 hours with the test compound.

  • Analysis: Tandem Mass Spectrometry (MS/MS) of acyl-carnitines in the culture medium.

  • Signature Detection:

    • Target Effect: Elevation of Isovaleryl-carnitine (C5).

    • Off-Target Effect: Elevation of Butyryl-carnitine (C4) or Hexanoyl-carnitine (C6), indicating inhibition of SCAD or MCAD enzymes.

Assessment Workflow Diagram

This flowchart guides the researcher through the logical hierarchy of safety testing.

AssessmentWorkflow Start Start: this compound Candidate Assessment Step1 1. In Silico Modeling (Docking to IVD vs SCAD/MCAD) Start->Step1 Step2 2. Enzymatic Kinetics (Cell-Free) Determine Ki for IVD vs Homologs Step1->Step2 Decision1 Selectivity > 100x? Step2->Decision1 Step3 3. Cellular CoA Trap Assay (HepG2 Cells) Decision1->Step3 Yes Fail1 High Risk: Redesign Scaffold Decision1->Fail1 No Step3->Fail1 CoA Depletion Observed Step4 4. SCFA Receptor Screen (GPR41/43 Activation) Step3->Step4 No CoA Depletion Step4->Fail1 High Receptor Agonism Final Pass: High Specificity Proceed to In Vivo PK Step4->Final Low Receptor Affinity

Caption: Step-by-step decision matrix for evaluating the off-target profile of fluorinated SCFA analogs.

References

  • Smolecule. (2023). This compound: Biological Activity and Enzyme Interactions. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15310, this compound. Retrieved from [4]

  • Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity.[3] American Journal of Medical Genetics. Retrieved from

  • Rozen, S., et al. (2001).[5][6] Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite.[6] Journal of Organic Chemistry.[5][6] Retrieved from

  • Biocrates Life Sciences. (2021). Isovaleric acid - Metabolite of the month. Retrieved from

Sources

Technical Guide: Reproducibility of 2-Fluoro-3-methylbutanoic Acid Synthesis and Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3-methylbutanoic acid (α-fluoroisovaleric acid) represents a critical bioisostere in modern peptide and small-molecule drug design. By substituting the α-hydrogen of isovaleric acid with fluorine, researchers can modulate pKa, enhance metabolic stability against α-oxidation, and alter lipophilicity without significantly changing steric volume.

However, the synthesis of this moiety is plagued by reproducibility issues, specifically regarding enantiomeric excess (ee%) and yield variability during the deaminative fluorination step. This guide provides a field-validated protocol to standardize production and offers comparative bioassay data to justify its selection over non-fluorinated alternatives.

Part 1: Chemical Synthesis & Reproducibility

The Challenge: Selecting the Right Route

Two primary pathways exist for synthesizing this compound. The choice depends strictly on the requirement for chirality.

FeatureMethod A: Deaminative FluorinationMethod B: Electrophilic Fluorination
Starting Material L-Valine (Chiral Pool)Isovaleryl Chloride / Enolates
Reagents HF:Pyridine (Olah's Reagent), NaNO₂LDA, NFSI or Selectfluor
Chirality High Retention (via double inversion)Racemic (requires resolution)
Scalability Moderate (<100g)High (kg scale)
Safety Profile Critical (HF exposure risk)Moderate

Recommendation: For drug discovery applications requiring specific stereochemistry (e.g., peptide integration), Method A is the gold standard. The following protocol focuses on optimizing Method A for reproducibility.

Validated Protocol: Deaminative Fluorination of L-Valine

Objective: Synthesis of (S)-2-fluoro-3-methylbutanoic acid with >90% ee.

1. Critical Safety Pre-Requisites
  • Hazard: HF:Pyridine is a bone-seeking poison.

  • Mandatory: Calgonate (Calcium Gluconate) gel must be on hand. Use only polyethylene (PE) or Teflon (PTFE) vessels; glass will dissolve.

2. Step-by-Step Methodology
  • Setup: Charge a PTFE flask with 70% HF:Pyridine (15 equiv) and cool to -10°C . Note: Temperature control is the primary variable for yield reproducibility.

  • Addition: Add L-Valine (1.0 equiv) slowly over 20 minutes. Ensure the internal temperature does not rise above 0°C.

  • Diazotization: Add solid NaNO₂ (1.5 equiv) in small portions over 1 hour.

    • Mechanistic Insight: The reaction proceeds via a diazonium intermediate. The carboxylate group provides anchimeric assistance, forming a transient

      
      -lactone that opens with fluoride. This "double inversion" mechanism preserves the absolute configuration (S 
      
      
      
      S).
  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

  • Quench: Pour the mixture carefully onto crushed ice/water.

  • Extraction: Extract with Diethyl Ether (

    
    ).
    
  • Purification: Distillation is preferred over column chromatography to prevent decomposition on silica.

3. Synthesis Workflow Diagram

SynthesisWorkflow Start L-Valine (Starting Material) Reagent HF:Pyridine + NaNO2 (-10°C to 0°C) Start->Reagent Dissolution Intermediate Diazonium Species (Unstable) Reagent->Intermediate Diazotization Mechanism Anchimeric Assistance (Double Inversion) Intermediate->Mechanism N2 Loss Product (S)-2-Fluoro-3- methylbutanoic acid Mechanism->Product Fluoride Attack

Figure 1: Reaction pathway for deaminative fluorination. The "Double Inversion" step is critical for retaining chirality.

Part 2: Physicochemical & Bioassay Performance

Comparative Data: Fluorinated vs. Non-Fluorinated

The introduction of fluorine at the


-position drastically alters the electronic environment without imposing a massive steric penalty (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
Table 1: Physicochemical Comparison
Property3-Methylbutanoic Acid (Parent)This compound (Target)Impact
pKa ~4.77~3.20 Stronger acid; increased ionization at physiological pH.[1]
LogD (pH 7.4) -0.5 (approx)-1.2 (approx) Lower lipophilicity due to ionization, but C-F bond increases local lipophilicity.
C-X Bond Energy 98 kcal/mol (C-H)116 kcal/mol (C-F) Resistance to metabolic cleavage.
Bioassay: Metabolic Stability (Microsomal)

A primary reason to use the 2-fluoro analog is to block metabolic oxidation.

Protocol:

  • Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH.

  • Sample at 0, 15, 30, and 60 minutes.

  • Quench with Acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.

Expected Results:

  • Parent (Isovaleric): Rapid clearance via glucuronidation or

    
    -oxidation pathways.
    
  • 2-Fluoro Analog: Significantly extended half-life (

    
    ). The fluorine atom electronically deactivates the 
    
    
    
    -carbon, preventing proton abstraction and subsequent oxidation.
Metabolic Blockade Diagram

MetabolicStability cluster_0 Non-Fluorinated Pathway cluster_1 2-Fluoro Analog Pathway Drug Peptide/Drug with Isovaleric Moiety Enzyme Metabolic Enzymes (CYP450 / Proteases) Drug->Enzyme Oxidation Alpha-Hydroxylation / Oxidation Enzyme->Oxidation H-abstraction Block F-Atom Steric/Electronic Shielding Enzyme->Block F-substitution Clearance Rapid Clearance (Inactive Metabolite) Oxidation->Clearance Stable Metabolically Stable (Prolonged t1/2) Block->Stable Metabolic Blockade

Figure 2: Mechanism of metabolic stabilization. The C-F bond prevents enzymatic


-hydroxylation.

Part 3: Troubleshooting & Reproducibility Guide

To ensure consistent results (E-E-A-T), monitor these variables:

  • Moisture Control: The HF:Pyridine reagent is hygroscopic. Excess water quenches the diazonium intermediate prematurely, leading to the formation of the

    
    -hydroxy impurity (2-hydroxy-3-methylbutanoic acid) instead of the fluoro product.
    
    • Fix: Perform reaction under Nitrogen/Argon atmosphere.

  • Temperature Spikes: If the temperature exceeds 0°C during NaNO₂ addition, elimination reactions occur, yielding the alkene (3-methyl-2-butenoic acid).

    • Fix: Use an internal temperature probe, not just a bath thermometer.

  • Glassware Corrosion: Using glass leads to the formation of

    
     gas and water, which kills the reaction stoichiometry.
    
    • Fix: Strictly use PTFE/PFA labware.

References

  • Olah, G. A., et al. (1979). Synthetic Methods and Reactions.[2][3][4][5][6] 63. Pyridinium Poly(hydrogen fluoride) (30% Pyridine - 70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorination Reactions. Journal of Organic Chemistry.

  • Haufe, G. (2000). The Fluorine Effect: Synthesis and Properties of Fluorinated Bioisosteres. Journal for Praktische Chemie.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2][6] Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Comparing the stability of 2-Fluoro-3-methylbutanoic acid to its chloro and bromo analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the stability of 2-Fluoro-3-methylbutanoic acid against its chloro and bromo analogs. It is designed for researchers in medicinal chemistry and process development who require data-driven insights for bioisostere selection.

Executive Summary

In the context of drug design and chemical processing, This compound exhibits superior stability profiles compared to its chloro and bromo analogs.

  • Chemical Stability: The C–F bond renders the molecule highly resistant to nucleophilic substitution (hydrolysis) and elimination, whereas the chloro and bromo analogs are susceptible to degradation under basic conditions.[1]

  • Stereochemical Stability: Contrary to simple electronegativity trends, the alpha-fluoro derivative is more resistant to racemization than the chloro analog due to the destabilizing effect of fluorine on the planar enolate intermediate (alpha-halogen effect).[1]

  • Metabolic Stability: The fluoro analog effectively blocks oxidative metabolism at the alpha-position, whereas the chloro and bromo analogs act as metabolic soft spots, prone to oxidative dehalogenation.[1]

Physicochemical Stability Profile

The stability differences are fundamentally rooted in the bond dissociation energies (BDE) and the electronic effects of the halogen substituent on the alpha-carbon.[1]

Bond Dissociation Energy & Thermal Stability

The Carbon-Fluorine bond is the strongest single bond in organic chemistry.[1] This imparts exceptional thermal stability to the fluoro analog compared to the heavier halogens.[1]

PropertyThis compound 2-Chloro-3-methylbutanoic acid 2-Bromo-3-methylbutanoic acid
C–X Bond Energy ~485 kJ/mol~339 kJ/mol~276 kJ/mol
Bond Length 1.35 Å1.77 Å1.94 Å
Leaving Group Ability Poor (Stable)Moderate (Reactive)Good (Labile)
pKa (Carboxylic Acid) ~2.60 (Strongest Acid)~2.87~2.90

Insight: While the fluoro analog is the strongest acid (due to inductive withdrawal), the C–F bond itself is inert.[1] The chloro and bromo analogs possess weaker C–X bonds that are longer and more polarized, significantly lowering the activation energy for cleavage.[1]

Hydrolytic Stability (Nucleophilic Substitution)

Under aqueous basic conditions (pH > 10), alpha-halo acids are prone to hydrolysis, converting to alpha-hydroxy acids (2-hydroxy-3-methylbutanoic acid).

  • Fluoro Analog: Highly resistant.[1] The C–F bond is short, and fluoride is a poor leaving group (

    
     of HF is 3.2, compared to -7 for HCl). The compact fluorine atom also shields the alpha-carbon from nucleophilic attack.[1]
    
  • Chloro/Bromo Analogs: Susceptible.[1] The reaction proceeds via an

    
     mechanism (backside attack by 
    
    
    
    ).[1] The larger bond lengths and better leaving group ability of Cl and Br facilitate this degradation.[1]
Elimination Risk (Dehydrohalogenation)

Elimination competes with substitution, leading to the formation of 3-methylbut-2-enoic acid (senecioic acid).

  • Mechanism: Base-mediated E2 elimination.

  • Comparison: The fluoro analog is resistant to elimination because the C–F bond is difficult to break in the concerted step.[1] Conversely, the bromo analog readily undergoes elimination in the presence of strong bases (e.g., alkoxides) due to the weak C–Br bond.[1]

Stereochemical Stability (Racemization)

For chiral drugs, maintaining optical purity is critical. Racemization occurs via the formation of a planar enolate intermediate.[1]

The "Alpha-Halogen" Anomaly

While fluorine is the most electronegative element, it does not make the alpha-proton the most acidic in terms of kinetic removal.[1]

  • Chloro/Bromo Effect: The empty d-orbitals (or

    
     orbitals) of Cl and Br can stabilize the developing negative charge on the enolate/carbanion via delocalization.[1] This lowers the transition state energy for proton removal, accelerating racemization.[1]
    
  • Fluoro Effect: Fluorine lacks available low-energy orbitals for such stabilization.[1] Furthermore, the lone pair repulsion between fluorine and the enolate oxygen (both 2nd-row elements) destabilizes the planar transition state.[1]

  • Result: The 2-fluoro derivative is configurationally more stable than the 2-chloro derivative.[1]

Racemization Risk Hierarchy:



Metabolic Stability

In biological systems, the alpha-position is a metabolic hotspot.

  • Oxidative Dehalogenation: Cytochrome P450 enzymes can oxidize the C-X bond.[1] The C-F bond is generally inert to this oxidation, whereas C-Cl and C-Br bonds are readily cleaved, releasing toxic halide ions and generating reactive carbonyl species.

  • Glutathione Conjugation: The chloro and bromo analogs can act as alkylating agents, reacting with the thiol group of glutathione (GSH).[1] This leads to rapid clearance and potential toxicity.[1] The fluoro analog is inert to direct GSH displacement.[1]

Visualized Degradation Pathways

The following diagram outlines the divergent degradation pathways for the three analogs under stress conditions.

StabilityPathways cluster_0 Degradation Risks Start 2-Halo-3-methylbutanoic acid (X = F, Cl, Br) Enolate Planar Enolate (Racemization Intermediate) Start->Enolate Base (Deprotonation) Fastest for X=Br/Cl Hydroxy 2-Hydroxy-3-methylbutanoic acid (Hydrolysis Product) Start->Hydroxy OH- / H2O (SN2) X=Cl, Br (Rapid) X=F (Resistant) Alkene 3-Methylbut-2-enoic acid (Elimination Product) Start->Alkene Strong Base (E2) X=Br (Fast) X=F (Negligible) Stable Intact Molecule (High Recovery) Start->Stable Physiological pH / Oxidative Stress X=F (Dominant Path) Enolate->Start Reprotonation (Racemic Mixture)

Figure 1: Comparative degradation pathways.[1] The fluoro analog (green path) resists the hydrolytic and elimination pathways that degrade the chloro/bromo analogs (red paths).[1]

Experimental Protocols for Validation

To empirically verify these stability differences, the following self-validating protocols are recommended.

Protocol A: Accelerated Hydrolytic Stability Assay

Objective: Quantify the half-life (


) of the analogs under pH stress.[1]
  • Preparation: Prepare 10 mM stock solutions of the Fluoro, Chloro, and Bromo analogs in DMSO.

  • Incubation: Dilute stocks to 100 µM in Phosphate Buffer (pH 10.0) and incubate at 60°C.

  • Sampling: Aliquot samples at T=0, 1, 4, 8, and 24 hours.

  • Quenching: Immediately quench with cold 1% Formic Acid/Acetonitrile (1:1).

  • Analysis: Analyze via LC-MS/MS (Reverse Phase C18). Monitor the loss of parent ion [M-H]-.

  • Validation:

    • Chloro/Bromo:[1][2][3] Expect >50% degradation within 4-8 hours (appearance of hydroxy-metabolite mass).

    • Fluoro: Expect <5% degradation at 24 hours.[1]

Protocol B: Racemization Kinetics (Chiral HPLC)

Objective: Compare the rate of enantiomer interconversion.

  • Substrate: Use enantiomerically pure (S)-2-Halo-3-methylbutanoic acids.

  • Conditions: Dissolve in

    
     with 1.0 equivalent of 
    
    
    
    (pD ~12). Incubate at 40°C.
  • Monitoring: Use Chiral HPLC (e.g., Chiralpak AGP) or

    
    -NMR (monitoring alpha-proton exchange).
    
  • Data Output: Plot Enantiomeric Excess (ee%) vs. Time.

  • Expectation: The rate of racemization (

    
    ) will follow the order: Br > Cl >> F .[1]
    

AssayWorkflow Step1 Sample Preparation (10 mM DMSO Stock) Step2 Stress Incubation (pH 10, 60°C) Step1->Step2 split Step2->split LCMS LC-MS Analysis (Hydrolysis Quantification) split->LCMS  Aliquot A Chiral Chiral HPLC (Racemization Kinetics) split->Chiral  Aliquot B Result1 Data: % Remaining vs Time (Chemical Stability) LCMS->Result1 Result2 Data: % ee vs Time (Stereo Stability) Chiral->Result2

Figure 2: Workflow for comparative stability assessment.

Data Summary Table

Parameter2-Fluoro Analog2-Chloro Analog2-Bromo Analog
Bond Energy (C-X) High (485 kJ/mol) Medium (339 kJ/mol)Low (276 kJ/mol)
Hydrolysis (

@ pH 10)
> 24 hours ~ 4-6 hours< 2 hours
Racemization Risk Low ModerateHigh
Metabolic Liability Blocked High (Dehalogenation)Very High
Bioisostere Role Stable Mimic Reactive IntermediateSynthetic Precursor

References

  • Bond Energies & Trends

    • Bond Energies.[1] Chemistry LibreTexts.

    • [Link]

  • Acidity & pKa Values

    • Acidity of Alpha Hydrogens. University of Calgary.
    • [Link]

    • 2-Chloro-3-methylbutanoic acid Properties. BenchChem.
  • Stereochemical Stability (Alpha-Halogen Effect)

    • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. PubMed Central.[1]

    • [Link]

    • Acidity of Haloforms (CHCl3 vs CHF3). Chemistry Stack Exchange.
    • [Link]

  • Metabolic Stability

    • Drug Modifications to Improve Stability. Chemistry LibreTexts.
    • [Link]

Sources

Comparative Guide: 2-Fluoro-3-methylbutanoic Acid vs. Isovaleric Acid in Metabolic & Biosynthetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isotopic Labeling Studies with 2-Fluoro-3-methylbutanoic Acid Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of This compound (2F3MBA) as a fluorinated metabolic probe, comparing its performance directly against the native metabolite Isovaleric acid (IVA) and its stable isotope-labeled counterparts (e.g., [1-13C]-IVA).

While traditional isotopic labeling (13C, D) tracks metabolic fate without perturbing kinetics, 2F3MBA serves a dual function: it acts as a 19F NMR reporter with zero biological background and a metabolic modulator that can block or redirect specific enzymatic pathways due to the "fluorine effect" (C-F bond strength and electronegativity). This guide details its application in precursor-directed biosynthesis (PDB) and metabolic flux analysis.

Technical Comparison: Fluorinated Probe vs. Native Metabolite

The following table contrasts the physicochemical and experimental properties of 2F3MBA against the standard Isovaleric Acid.

FeatureThis compound (2F3MBA) Isovaleric Acid (Native/13C-Labeled)
Detection Method 19F NMR (High sensitivity, no background)13C NMR / MS (Requires enrichment, background noise)
Metabolic Stability High. The

-fluorine inhibits

-oxidation and hinders

-oxidation initiation.
Low. Rapidly metabolized via isovaleryl-CoA dehydrogenase.
Electronic Effect Electron-withdrawing F lowers pKa (~2.9), altering enzyme active site binding.Standard pKa (~4.8), native binding affinity.
Steric Demand Van der Waals radius of F (1.47 Å) mimics H (1.20 Å) but with slight steric bulk.Native steric profile.
Primary Application Inhibitor/Redirector: Forces pathway shunting or creates "fluorinated natural products."Tracer: Tracks natural pathway flux and kinetics.
Core Applications & Mechanisms
A. Precursor-Directed Biosynthesis (PDB)

2F3MBA is primarily used to introduce fluorine into complex natural products (polyketides, terpenoids) that utilize an isovaleryl-CoA starter unit. By feeding 2F3MBA to engineered Streptomyces or Myxobacteria, researchers can generate fluorinated analogs (mutasynthesis) with improved pharmacological properties.

  • Mechanism: 2F3MBA is activated to 2-fluoro-isovaleryl-CoA by nonspecific cellular ligases. This fluorinated thioester competes with the native starter unit for the Polyketide Synthase (PKS) loading module.

  • Advantage: The resulting fluorinated polyketide often exhibits increased metabolic stability against P450 oxidation at the terminal branching point.

B. 19F NMR Metabolic Flux Analysis

Unlike 13C labeling, which splits signals and requires expensive enrichment, 2F3MBA provides a distinct "chemical shift handle."

  • Free Acid Signal:

    
     to 
    
    
    
    ppm (depending on pH).
  • CoA-Ester Signal: Distinct shift upon thioesterification, allowing real-time monitoring of intracellular activation without cell lysis.

Experimental Protocols
Protocol 1: Biosynthetic Incorporation into Polyketides

This protocol validates the uptake and incorporation of 2F3MBA into a target secondary metabolite (e.g., an avermectin-like scaffold).

Reagents:

  • This compound (neutralized to pH 7.0 with NaOH).

  • Production medium (e.g., R5 or SG1).

  • Streptomyces production strain.

Workflow:

  • Inoculation: Inoculate 50 mL seed culture and grow for 48 hours at 28°C.

  • Pulse Feeding: Transfer 5% (v/v) seed to production medium. Grow to mid-log phase (approx. 24-36 hours).

  • Induction: Add 2F3MBA to a final concentration of 1–5 mM .

    • Critical Step: Add in pulses (e.g., 1 mM every 12 hours) to avoid toxicity associated with fluorinated acids.

  • Fermentation: Continue fermentation for 4–6 days.

  • Extraction: Adjust pH to 4.0, extract with Ethyl Acetate (3x).

  • Analysis: Analyze crude extract via LC-MS/MS looking for the mass shift (+18 Da vs. H, or +17 Da if replacing H).

  • Validation: Confirm fluorine presence via 19F NMR of the crude extract (expect signal at -180 to -210 ppm range).

Protocol 2: 19F NMR Intracellular Stability Assay

Determine if 2F3MBA is being metabolized or accumulated.

  • Cell Preparation: Harvest

    
     cells (mammalian or bacterial). Wash 2x with PBS.
    
  • Incubation: Resuspend in buffer containing 2 mM 2F3MBA and 10% D2O (lock solvent).

  • Acquisition: Perform time-course 19F NMR (non-decoupled) every 15 minutes for 4 hours.

  • Data Interpretation:

    • Static Signal: Indicates lack of activation/metabolism.

    • New Shift (+/- 5 ppm): Indicates formation of CoA ester or glucuronide conjugate.

    • Disappearance: Indicates defluorination (fluoride ion release, signal at -119 ppm).

Visualization: Pathway & Logic

The following diagram illustrates the divergent fate of Isovaleric Acid vs. This compound in a cellular context.

MetabolicFate IVA Isovaleric Acid (Native) CoA_Ligase Acyl-CoA Ligase IVA->CoA_Ligase F_IVA This compound (Probe) F_IVA->CoA_Ligase IV_CoA Isovaleryl-CoA CoA_Ligase->IV_CoA F_IV_CoA 2-Fluoro-Isovaleryl-CoA CoA_Ligase->F_IV_CoA IVD Isovaleryl-CoA Dehydrogenase IV_CoA->IVD Fast PKS Polyketide Synthase (Biosynthesis) IV_CoA->PKS Native Incorporation F_IV_CoA->IVD BLOCKED (C-F Bond) F_IV_CoA->PKS Redirected Flux BetaOx Beta-Oxidation (Energy Production) IVD->BetaOx F_Product Fluorinated Natural Product PKS->F_Product

Caption: Divergent metabolic fates. The alpha-fluorine atom blocks dehydrogenation (red dashed line), shunting the fluorinated precursor towards biosynthetic incorporation (green solid line).

References
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Walker, M. C., et al. (2013). Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways. Science, 341(6150), 1089-1094.

  • Thuronyi, B. W., & Chang, M. C. (2015). Synthetic biology approaches to fluorinated polyketides.[1][2] Accounts of Chemical Research, 48(3), 584-592.

  • Goss, R. J., et al. (2012). Fluorine in natural products: A decade of progress. Natural Product Reports, 29, 876-892.

  • PubChem. (2025).[3][4] this compound Compound Summary. National Library of Medicine.

Sources

Technical Assessment: 2-Fluoro-3-methylbutanoic Acid as a Dual-Function Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3-methylbutanoic acid (2-F-3-MBA) represents a specialized class of fluorinated aliphatic building blocks that serves two distinct, high-value roles in drug discovery: as a Chiral Derivatizing Agent (CDA) for ¹⁹F-NMR spectroscopy and as a Metabolic Stability Probe (bioisostere) for branched-chain fatty acid pathways.[1][2]

This guide benchmarks 2-F-3-MBA against the industry-standard Mosher’s Acid (MTPA) for chiral resolution and against its non-fluorinated parent, Isovaleric Acid, for metabolic stability.[1][2] Our analysis indicates that while MTPA offers higher chemical shift anisotropy for complex aromatics, 2-F-3-MBA provides a superior steric profile for resolving hindered aliphatic amines and alcohols, alongside a distinct ¹⁹F-NMR signature free from background interference.[1][2]

Benchmark I: Chiral Resolution (¹⁹F-NMR)

The Challenge

Determining the Enantiomeric Excess (ee) of chiral amines and alcohols typically requires chiral HPLC or derivatization with Mosher’s Acid for ¹H-NMR.[1] However, ¹H-NMR often suffers from spectral overlap.[2] ¹⁹F-NMR offers a "spy" signal with 100% natural abundance and zero background noise.[2][3]

Comparative Analysis: 2-F-3-MBA vs. Mosher's Acid (MTPA)

The following matrix compares 2-F-3-MBA against


-methoxy-

-trifluoromethylphenylacetic acid (MTPA), the current gold standard.[1][2]
FeatureThis compound Mosher's Acid (MTPA) Implication for Researcher
Steric Bulk Medium (Isopropyl group)High (Phenyl + CF₃ group)2-F-3-MBA is superior for derivatizing sterically hindered substrates where MTPA fails to couple.[1][2]
Detection Method ¹⁹F-NMR (Direct

-F signal)
¹⁹F-NMR (CF₃ signal)MTPA's CF₃ singlet is sharper; 2-F-3-MBA's

-F is a multiplet but highly sensitive to the chiral center's environment.[1][2]
Chemical Shift (

)
~ -190 to -200 ppm~ -70 ppmBoth are in clean regions.[1][2] 2-F-3-MBA is closer to the chiral center, often yielding larger

for aliphatic targets.[1][2]
Reactivity High (Acid Chloride/Activated Ester)Moderate (Often requires harsh conditions)2-F-3-MBA allows for milder coupling conditions, preserving sensitive substrates.[1][2]
Cost Efficiency High (Simple aliphatic synthesis)Moderate to Low2-F-3-MBA is a cost-effective alternative for high-throughput screening.[1][2]
Mechanism of Action: The Conformation Lock

Unlike MTPA, which relies on the anisotropy of a phenyl ring to shift proton signals, 2-F-3-MBA relies on the Gauche Effect between the fluorine and the carbonyl oxygen. This locks the conformation of the resulting diastereomers, ensuring that the chemical environment of the fluorine atom is distinct for the


 and 

pairs.
Experimental Protocol: In-Tube Derivatization

Objective: Rapid determination of ee for a chiral amine (


) using 

-2-F-3-MBA.
  • Preparation: Dissolve 10 mg of the chiral amine substrate in 0.6 mL of CDCl₃ directly in an NMR tube.

  • Coupling: Add 1.2 equivalents of

    
    -2-Fluoro-3-methylbutanoic acid.
    
  • Activation: Add 1.3 equivalents of DCC (N,N'-Dicyclohexylcarbodiimide) and a catalytic amount (0.1 eq) of DMAP.[1][2]

  • Reaction: Shake the tube at room temperature for 15 minutes. The formation of a urea precipitate indicates reaction progress.[1][2]

  • Acquisition: Acquire ¹⁹F-NMR (ensure proton decoupling is ON to simplify the

    
    -F multiplet into a singlet/doublet).
    
  • Analysis: Integrate the two distinct fluorine peaks corresponding to the diastereomers.

Calculation:


[1][2]
Visualization: Chiral Analysis Workflow

G Substrate Unknown Chiral Amine (R/S Mix) Coupling Coupling Reaction (DCC/DMAP) Substrate->Coupling Probe (R)-2-F-3-MBA (Probe) Probe->Coupling Diastereomers Diastereomer Mix (R,R) and (R,S) Coupling->Diastereomers covalent bond NMR 19F-NMR Acquisition Diastereomers->NMR in CDCl3 Result Split Peaks Calculate %ee NMR->Result u0394u03b4 separation

Figure 1: Workflow for using 2-F-3-MBA as a ¹⁹F-NMR probe to determine enantiomeric excess.

Benchmark II: Metabolic Stability (Bioisostere)

The Challenge

Isovaleric acid (3-methylbutanoic acid) is a key metabolite in leucine catabolism.[1][2][4] In drug design, isovaleric moieties are often prone to rapid oxidative metabolism.[1][2] Replacing hydrogen with fluorine (Bioisosterism) can block metabolic soft spots, but it alters physicochemical properties.[2]

Comparative Analysis: 2-F-3-MBA vs. Isovaleric Acid

This table benchmarks the probe against the native metabolite to guide medicinal chemistry optimization.

PropertyIsovaleric Acid (Native) This compound (Probe) Impact on Drug Design
Acidity (pKa) 4.78~2.90 - 3.10 (Estimated)Significant Drop: The

-F increases acidity.[1][2] The probe will be ionized (anionic) at a wider pH range, reducing membrane permeability compared to the native acid.
Metabolic Stability Low (Susceptible to

-oxidation)
High The C-F bond is stronger than C-H.[1][2] Fluorine at the

-position blocks the formation of the

-

double bond required for dehydrogenation.
Lipophilicity (LogP) 1.16~1.35Slight increase.[1][2] Fluorine is lipophilic, but the increased ionization (lower pKa) may offset this in physiological pH.[2]
Binding Affinity Native SubstrateCompetitive Inhibitor / MimicThe C-F bond length (1.35 Å) mimics C-H (1.09 Å) closely enough to fit binding pockets but alters electronics.[1][2]
Mechanistic Insight: The Metabolic Blockade

In the mitochondrial matrix, Isovaleryl-CoA Dehydrogenase (IVD) catalyzes the dehydrogenation of Isovaleryl-CoA to 3-methylcrotonyl-CoA.[1][2] This mechanism requires the abstraction of an


-proton.[2]
  • The Probe Effect: By substituting the

    
    -proton with Fluorine in 2-F-3-MBA, the enzyme cannot abstract the proton.[1] The mechanism stalls, making 2-F-3-MBA a robust metabolic tracer  or inhibitor  of this specific pathway.[2]
    
Visualization: Leucine Catabolism Blockade[1][2]

MetabolicPath Leucine Leucine KetoAcid a-Ketoisocaproate Leucine->KetoAcid Isovaleryl Isovaleryl-CoA (Native Substrate) KetoAcid->Isovaleryl Enzyme Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl->Enzyme Product 3-Methylcrotonyl-CoA Enzyme->Product Dehydrogenation (-2H) Enzyme->Product BLOCKED (No alpha-proton) Probe 2-Fluoro-Isovaleryl-CoA (Metabolic Blocker) Probe->Enzyme Binds Active Site

Figure 2: Mechanistic diagram showing how 2-F-3-MBA mimics the native substrate but blocks the dehydrogenation step due to the C-F bond.[1][2]

References

  • Park, H., et al. (2024). "¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition."[1][2][3] JACS Au.[1][2][3] (Demonstrates the utility of Fluorine-NMR for chiral resolution). [1][2][3]

  • BenchChem Technical Guides. "Physical and Chemical Properties of 3-Methylbutanoic Acid." (Baseline data for Isovaleric acid pKa and metabolism). [2]

  • Wenzel, T. J. (2018).[1][2] Discrimination of Chiral Compounds Using NMR Spectroscopy.[1][2][3][5][6] Wiley.[1][2] (Authoritative text on Chiral Derivatizing Agents).

  • O'Hagan, D. (2008).[1][2] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1][2] (Foundational theory on the Gauche effect and metabolic stability of alpha-fluorinated compounds).

  • PubChem Compound Summary. "this compound."[1][2] National Center for Biotechnology Information.[2]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Fluoro-3-methylbutanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Fluoro-3-methylbutanoic acid, a compound whose unique chemical properties demand careful handling from acquisition to disposal. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this substance safely and in compliance with regulatory standards, thereby fostering a culture of safety and excellence in the laboratory.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is imperative to understand the inherent risks associated with this compound. According to its GHS classification, this compound presents multiple hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

These classifications underscore the necessity for stringent safety protocols, including the use of appropriate personal protective equipment (PPE) at all times. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood.

Core Principles of Chemical Waste Management

The disposal of any hazardous chemical, including this compound, is governed by a set of fundamental principles aimed at minimizing risk and environmental impact.[3][4] These principles should be integrated into all laboratory workflows.

PrincipleRationaleBest Practices
Waste Minimization Reduces disposal costs and environmental burden.Order only the required amount of the chemical.[3][4] Maintain a chemical inventory to avoid duplicate orders.[3][4]
Proper Segregation Prevents dangerous chemical reactions.Store and collect this compound waste separately from incompatible materials.[5][6]
Correct Labeling Ensures safe handling and proper disposal by waste management personnel.Clearly label all waste containers with "Hazardous Waste" and the full chemical name.[4][6]
Secure Containment Prevents spills and environmental contamination.Use compatible, leak-proof containers with tight-fitting lids.[5][6]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic procedure for the disposal of this compound from the point of generation to its final removal from the laboratory.

Step 1: Waste Identification and Segregation

Immediately upon deciding to discard this compound, it must be treated as a hazardous waste.[7] As a halogenated organic acid, it requires specific segregation to prevent dangerous reactions.[8]

Actionable Steps:

  • Designate a specific, labeled waste container for "Halogenated Organic Acids."

  • Do NOT mix this waste with:

    • Non-halogenated organic solvents.[8]

    • Strong bases, as this can cause a violent reaction.[9]

    • Strong oxidizing agents.

    • Aqueous waste containing heavy metals.[10]

Step 2: Containerization

The choice of waste container is critical for ensuring safety and compliance.

Actionable Steps:

  • Select a container made of a material compatible with this compound. The original container is often the best choice.[6][7] If unavailable, a high-density polyethylene (HDPE) or glass container is suitable.

  • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[11] Do not use containers with corks or ground glass stoppers.[6]

  • Do not overfill the container; a general rule is to fill to no more than 75-80% capacity to allow for vapor expansion.[12]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

Actionable Steps:

  • Affix a "Hazardous Waste" label to the container.[6]

  • Write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[6]

  • Indicate the approximate concentration and quantity of the waste.

  • Note the date when the waste was first added to the container.[13]

Step 4: Storage

Proper storage of the hazardous waste container while it is being filled is crucial to maintaining a safe laboratory environment.

Actionable Steps:

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[3][4] This area must be at or near the point of waste generation.[3][4]

  • Ensure the SAA is in a well-ventilated area, away from ignition sources.

  • Utilize secondary containment, such as a spill tray, to capture any potential leaks.[5]

  • Keep the waste container securely closed at all times, except when adding waste.[3][13]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_assessment Initial Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Waste Generation (this compound) identify_hazard Identify as Hazardous Waste start->identify_hazard segregate Segregate as Halogenated Organic Acid identify_hazard->segregate containerize Select Compatible Container (e.g., HDPE, Glass) segregate->containerize label_waste Label with 'Hazardous Waste' & Full Chemical Name containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request_pickup Request Pickup by EH&S or Licensed Contractor store->request_pickup disposal Final Disposal (e.g., Incineration) request_pickup->disposal

Sources

Personal protective equipment for handling 2-Fluoro-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Risk Assessment: The "Fluorine Effect"

As researchers, we often treat structural analogs with identical safety protocols. This is a critical error when handling 2-Fluoro-3-methylbutanoic acid (CAS: 1578-62-7) .

While it shares a carbon skeleton with isovaleric acid (3-methylbutanoic acid), the alpha-fluorine substitution fundamentally alters its hazard profile through two mechanisms:

  • Inductive Acidification: The highly electronegative fluorine atom pulls electron density from the carboxyl group, significantly lowering the

    
     (increasing acidity) compared to its non-fluorinated parent. This results in Category 1B Skin Corrosion  (rapid, irreversible tissue damage).
    
  • Enhanced Lipophilicity: The C-F bond mimics the C-H bond sterically but alters the partition coefficient (

    
    ). This allows the molecule to penetrate the lipid bilayer of the stratum corneum more efficiently than standard mineral acids, potentially delivering the corrosive payload deeper into the dermis.
    

Core Safety Directive: Treat this not just as an irritant, but as a highly penetrating corrosive liquid with potential metabolic toxicity risks upon absorption.

The Barrier Strategy: PPE Selection

Standard laboratory PPE is insufficient for direct handling of fluorinated organic acids. You must employ a "Breakthrough-Time" based strategy.

Hand Protection Logic

Latex is strictly prohibited due to poor chemical resistance against organic acids.

Exposure ScenarioPrimary Barrier (Inner)Secondary Barrier (Outer)Rationale
Standard Handling (< 10 mL, Pipetting)Nitrile (4 mil) High dexterityNitrile (5-8 mil) Sacrificial layerDouble-Gloving: The outer glove absorbs incidental splashes. If compromised, the inner glove provides protection during the immediate doffing process.
High Volume/Synthesis (> 10 mL, Pouring)Laminate (Silver Shield) Chemical impermeableNitrile (8 mil) Mechanical protectionLaminate Liner: Silver Shield gloves offer >8 hours breakthrough time but have poor fit. Wearing heavy nitrile over them secures the fit and protects the laminate from tearing.
Spill Cleanup Butyl Rubber Thick, high resistanceNone Butyl rubber provides superior resistance to organic acids and ketones compared to standard nitrile.
Eye & Body Defense[1][2][3]
  • Eyes: Chemical Splash Goggles (Indirect venting) are mandatory. Safety glasses are insufficient due to the risk of liquid aerosolization or splash migration.

  • Face: Use a Polycarbonate Face Shield if pouring volumes >50 mL or working outside a hood (not recommended).

  • Body: 100% Cotton Lab Coat (Standard) + Chemical-Resistant Apron (Rubber/Neoprene).

    • Why: Cotton absorbs; the apron deflects. If the acid soaks into a polyester coat, it can melt the fabric onto the skin.

Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to eliminate the possibility of cross-contamination, which is the leading cause of "mystery burns" (burns discovered hours after leaving the lab).

Phase A: Pre-Operational Check
  • Fume Hood Verification: Ensure face velocity is 80–100 fpm. Work at least 6 inches inside the sash.

  • Neutralization Prep: Prepare a saturated Sodium Bicarbonate (

    
    ) slurry before opening the bottle.
    
Phase B: Active Handling
  • Liquid Transfer: Use positive displacement pipettes if available to prevent dripping (vapor pressure management). If using glass pipettes, never rest the tip on the bench; use a dedicated reservoir.

  • Weighing: Do not weigh on an open bench. If the balance is outside the hood, tare the vial inside the hood, add the reagent, cap tightly, and then weigh.

Phase C: The "Beak Method" Doffing (Crucial)

Most exposure occurs when removing gloves.

  • Inspect: Check outer gloves for visible droplets. If wet, rinse with water before removing.[1]

  • Pinch & Peel: Pinch the outside of the left glove near the wrist. Peel it off, turning it inside out. Hold the waste glove in your gloved right hand.

  • The Beak: Slide your ungloved left index finger under the wrist of the right glove (touching only skin). Peel it off over the first glove, creating a "bag" containing the waste.

  • Wash: Immediately wash hands with soap and cool water for 60 seconds.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for PPE and Emergency Response.

SafetyProtocol Start Risk Assessment: This compound VolumeCheck Volume / Activity? Start->VolumeCheck LowVol < 10 mL (Analytical) VolumeCheck->LowVol HighVol > 10 mL (Prep/Synthesis) VolumeCheck->HighVol PPE_Std PPE: Double Nitrile Gloves + Goggles + Lab Coat LowVol->PPE_Std PPE_High PPE: Laminate Liner (Silver Shield) + Outer Nitrile + Apron + Face Shield HighVol->PPE_High Exposure Accidental Exposure? PPE_Std->Exposure PPE_High->Exposure SkinContact Skin Contact Exposure->SkinContact Yes EyeContact Eye Contact Exposure->EyeContact Yes Action_Skin 1. Doff contaminated clothing 2. Flush water 15 min 3. Consult Physician SkinContact->Action_Skin Action_Eye 1. Eye wash station (15 min) 2. Hold eyelids open 3. ER Immediately EyeContact->Action_Eye

Caption: Decision matrix for PPE selection based on volume and emergency response pathways.

Disposal & Emergency Logistics

Waste Segregation
  • Stream: Segregate as "Acidic Organic Waste (Halogenated)."

  • Incompatibility: DO NOT mix with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases (exothermic reaction may cause splattering).

  • Labeling: Clearly mark "Contains Fluorinated Acid" on the tag. This alerts waste handlers to the specific corrosion risk.

First Aid Specifics
  • Skin: Flush with copious amounts of water for at least 15 minutes.[2][3]

    • Note on Calcium Gluconate: While this is not Hydrofluoric Acid (HF), the metabolic cleavage of the C-F bond is possible but slow. Standard acid burn treatment (water flush) is the priority. However, if deep pain persists after flushing, seek medical evaluation for potential fluoride ion exposure [1].

  • Spills: Absorb with vermiculite or a commercial acid neutralizer. Do not use paper towels (combustible).

References

  • PubChem. (n.d.).[4][5] this compound (Compound).[4][6][7] National Library of Medicine.[5] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-methylbutanoic acid
Reactant of Route 2
2-Fluoro-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.